molecular formula C21H24N2O3 B8261749 Methyl demethoxycarbonylchanofruticosinate

Methyl demethoxycarbonylchanofruticosinate

Cat. No.: B8261749
M. Wt: 352.4 g/mol
InChI Key: DQJVZFCMYXOSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4-carboxylate is a natural product found in Kopsia flavida with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-26-18(25)20-9-8-19-7-4-10-23-12-14(16(24)11-19)21(20,17(19)23)13-5-2-3-6-15(13)22-20/h2-3,5-6,14,17,22H,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJVZFCMYXOSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure Elucidation of Methyl Demethoxycarbonylchanofruticosinate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure elucidation of Methyl demethoxycarbonylchanofruticosinate , a specific monoterpenoid indole alkaloid found in the genus Kopsia.

Content Type: Technical Guide | Version: 1.0 Target Audience: Medicinal Chemists, Natural Products Researchers, Pharmacognosists

Introduction & Chemical Context

Methyl demethoxycarbonylchanofruticosinate (CAS: 80151-89-9) is a monoterpenoid indole alkaloid belonging to the chanofruticosinate class. It is primarily isolated from the leaves and stems of Kopsia species, including Kopsia flavida, Kopsia arborea, and Kopsia hainanensis.

The "chano" prefix in alkaloid nomenclature typically denotes a skeletal rearrangement involving a ring opening (often oxidative cleavage) of a parent cage-like structure—in this case, the heptacyclic fruticosine skeleton.

Structural Significance

This molecule represents a critical biosynthetic or synthetic intermediate where the characteristic


-methoxycarbonyl (carbamate) protecting group found in the parent methyl chanofruticosinate  is absent.
  • Parent Molecule: Methyl chanofruticosinate (C

    
    H
    
    
    
    N
    
    
    O
    
    
    )[1]
  • Target Molecule: Methyl demethoxycarbonylchanofruticosinate (C

    
    H
    
    
    
    N
    
    
    O
    
    
    )[2]
  • Key Modification: Hydrolysis/decarboxylation of the

    
    -carbamate to a free secondary amine (
    
    
    
    -H).

Isolation & Purification Strategy

Before elucidation, the compound must be isolated from the complex alkaloidal matrix of the plant extract.

Protocol:

  • Extraction: Air-dried leaves of Kopsia flavida (or related species) are extracted with 95% Ethanol at room temperature.

  • Acid-Base Partitioning: The crude extract is acidified (pH 2, 5% HCl), partitioned with non-polar solvent (removing fats), then basified (pH 10, NH

    
    OH) and extracted with CHCl
    
    
    
    to yield the Crude Alkaloid Fraction .
  • Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: Gradient elution with Hexane/Ethyl Acetate or CHCl

      
      /MeOH.
      
    • Refinement: Centrifugal Thin Layer Chromatography (Chromatotron) is often required to separate the demethoxycarbonyl derivative from the parent methyl chanofruticosinate due to their similar polarity.

Structure Elucidation Workflow

The elucidation process relies on a subtractive logic: proving the existence of the chanofruticosinate skeleton while confirming the specific absence of the


-substituent.
High-Resolution Mass Spectrometry (HRMS)

The first step is establishing the molecular formula.

  • Observed Ion:

    
     at m/z ~353.
    
  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    .
  • Unsaturation Number: 11 degrees of unsaturation.

  • Deduction: Compared to methyl chanofruticosinate (C

    
    H
    
    
    
    N
    
    
    O
    
    
    ), the loss of C
    
    
    H
    
    
    O
    
    
    corresponds to the loss of a methoxycarbonyl group (-COOCH
    
    
    ) and the addition of a proton (+H).
Functional Group Analysis (IR & UV)[3]
  • UV Spectrum: Absorption maxima at

    
     206, 240, 296 nm.
    
    • Insight: Characteristic of a dihydroindole (indoline) or aniline-like chromophore, consistent with the Kopsia alkaloid skeleton.

  • IR Spectrum:

    • 3350-3400 cm

      
      :  Strong absorption band indicating a free N-H  stretch (Secondary amine). This is the diagnostic signal distinguishing it from the parent.
      
    • 1730-1740 cm

      
      :  Carbonyl stretch (Ester).
      
    • Absence: No band at ~1690-1710 cm

      
       corresponding to the carbamate (N-COOMe) carbonyl found in the parent.
      
NMR Spectroscopy: The Definitive Proof

The structure is solved by assigning the spin systems and confirming the connectivity via 2D NMR.

Table 1: Key NMR Diagnostic Signals (CDCl

, 400 MHz)
Position

(ppm)
Multiplicity

(ppm)
Structural Inference
N1-H 3.80 - 4.50 br s - Free secondary amine (Diagnostic)
C-2 ~3.90s~52.0Methyl Ester (-COOCH

)
C-16 --~205.0Ketone Carbonyl (Skeleton feature)
Aromatic 6.50 - 7.20m110-148Indoline ring protons (H-9 to H-12)
N-COOMe ABSENT -ABSENT Confirms "Demethoxycarbonyl"
Connectivity Logic (2D NMR)
  • COSY (Spin Systems):

    • Ethyl Side Chain: Correlations between the methyl triplet (

      
       ~0.6-0.8) and methylene quartet confirm the ethyl group attached to the skeleton (typically at C-20).
      
    • Ethano-Bridge: Tracing the -CH

      
      -CH
      
      
      
      - bridge characteristic of the aspidofractinine/chanofruticosinate core.
  • HMBC (Long-Range Correlations):

    • The Ester Link: The methoxy protons (

      
       ~3.7) show a strong correlation to the ester carbonyl (
      
      
      
      ~170-175), which in turn correlates to the skeletal carbon C-22 or C-2.
    • The Ketone: Correlations from adjacent methylene protons establish the position of the C-16 ketone, a hallmark of the chanofruticosinate skeleton.[3]

    • The N1-H Proof: The absence of an HMBC correlation from any methoxy signal to a carbamate carbonyl confirms the N1 is unsubstituted.

  • NOESY (Stereochemistry):

    • NOE correlations between H-2, H-16, and H-17 are used to establish the relative configuration, ensuring the "chano" rearrangement stereocenters are intact.

Mechanistic Diagram: Elucidation Logic

The following diagram illustrates the logical flow used to deduce the structure, highlighting the critical decision points where the "demethoxycarbonyl" feature is confirmed.

ElucidationLogic Extract Crude Extract (Kopsia leaves) Isolate Isolation (Acid-Base + SiO2 Column) Extract->Isolate HRMS HRMS Analysis [M+H]+ 353.18 Formula: C21H24N2O3 Isolate->HRMS Decision Compare to Parent (Methyl Chanofruticosinate) HRMS->Decision IR_UV IR/UV Analysis UV: Indoline Chromophore IR: 3350 cm-1 (NH present) IR: No Carbamate C=O Decision->IR_UV Mass diff = 58 Da (Loss of C2H2O2) NMR_1H 1H NMR Analysis Absence of N-COOMe singlet Presence of NH broad singlet IR_UV->NMR_1H Confirm Functional Groups Structure FINAL STRUCTURE Methyl demethoxycarbonyl- chanofruticosinate NMR_1H->Structure Connectivity Verified

Caption: Logical workflow for the structural determination of Methyl demethoxycarbonylchanofruticosinate, emphasizing the subtractive analysis against the parent alkaloid.

Structural Connectivity Diagram

This diagram visualizes the core "Chanofruticosinate" skeleton and the specific sites of modification that define this molecule.[3]

StructureMap cluster_legend Key Features Indole Indoline Core (C2-C7-N1) Bridge Ethano Bridge (C5-C6) Indole->Bridge Ester Methyl Ester (C-22) Indole->Ester C2/C22 Link N1 N1 Position (Secondary Amine) Indole->N1 Ketone Ketone (C16) C=O Bridge->Ketone Skeleton NH H (Demethoxycarbonyl) N1->NH Substitution Feat1 Loss of N-COOMe

Caption: Simplified connectivity map of the molecule. The red node highlights the N1 position where the methoxycarbonyl group is absent, defining the "demethoxy" derivative.

References

  • Husain, K., et al. (2001). "Methyl chanofruticosinates from leaves of Kopsia flavida Blume."[4][5] Phytochemistry, 57(4), 603–606.

  • Tan, M., et al. (2011). "Antitussive indole alkaloids from Kopsia hainanensis." Planta Medica, 77(9), 939–944.

  • Kam, T. S., & Sim, K. M. (1998). "Alkaloids from Kopsia." Phytochemistry, 47(1), 145–147. (Context for Fruticosine skeleton).

  • Wang, J. F., et al. (2019). "Methyl chanofruticosinate type alkaloids from the aerial parts of Kopsia lancibracteolata."[6][3] Journal of Asian Natural Products Research, 21(3), 263-269.

Sources

Technical Guide: Isolation of Methyl Demethoxycarbonylchanofruticosinate from Kopsia Species

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isolation of Methyl Demethoxycarbonylchanofruticosinate from Natural Sources Content Type: Technical Guide / Whitepaper Audience: Natural Product Chemists, Drug Discovery Scientists

Executive Summary

Methyl demethoxycarbonylchanofruticosinate (CAS: 80151-89-9) is a monoterpenoid indole alkaloid belonging to the chanofruticosinate class.[1][2][3] Predominantly isolated from the genus Kopsia (Family: Apocynaceae), specifically Kopsia hainanensis and Kopsia arborea, this compound has garnered significant pharmaceutical interest due to its potent antitussive (cough-suppressing) activity .

Unlike traditional opioids, early pharmacological assays suggest that chanofruticosinate-type alkaloids may offer antitussive efficacy comparable to codeine but with a distinct receptor interaction profile, potentially mitigating addiction risks. This guide details the rigorous isolation workflow, emphasizing the fractionation logic required to separate this specific metabolite from structurally similar congeners like kopsinine.

Biosynthetic & Chemical Context

To isolate the target, one must understand its physicochemical behavior.

  • Chemical Class: Monoterpenoid Indole Alkaloid (MIA).[2][4][5]

  • Skeleton: Chanofruticosinate (a rearranged Aspidosperma skeleton).

  • Key Properties:

    • Basicity: Weakly basic tertiary amine (protonatable at pH < 4).

    • Solubility: Soluble in chlorinated solvents (CHCl₃, CH₂Cl₂), alcohols, and ethyl acetate; insoluble in water (unless protonated).

    • Co-occurring Impurities: Kopsinine (Aspidofractinine type), Kopsihainins.[5][6][7]

Biosynthetic Relationship Diagram

The following diagram illustrates the structural categorization relevant to the fractionation logic.

Biosynthesis Tryptophan Tryptophan + Secologanin Strictosidine Strictosidine (Central Precursor) Tryptophan->Strictosidine Aspidosperma Aspidosperma Skeleton Strictosidine->Aspidosperma Chano Chanofruticosinate Type (Target Scaffold) Aspidosperma->Chano Aspidofrac Aspidofractinine Type (Major Impurity: Kopsinine) Aspidosperma->Aspidofrac Target Methyl demethoxycarbonyl- chanofruticosinate Chano->Target Decarboxylation/Methylation Aspidofrac->Target Co-elutes in early fractions

Figure 1: Biosynthetic classification placing the target within the Kopsia alkaloid diversity.

Sourcing Strategy

  • Primary Source: Kopsia hainanensis Tsiang (Stems).[4][5][7][8][9][10]

  • Alternative Sources: Kopsia arborea, Kopsia flavida.[6][9]

  • Harvesting Note: Alkaloid content in Kopsia is often highest in the stem bark. Material should be air-dried in shade to prevent thermal degradation of the indole moiety.

Isolation Protocol (The "Acid-Base" Workflow)

The isolation relies on the pH-dependent solubility switch of alkaloids. The target is a base; it is water-soluble at low pH (salt form) and organic-soluble at high pH (free base).

Phase 1: Crude Extraction
  • Maceration: Pulverize dried stems (e.g., 5.0 kg) and macerate in 95% Ethanol (EtOH) at room temperature for 72 hours. Repeat 3 times.

  • Concentration: Evaporate the combined ethanolic extracts under reduced pressure (Rotavap at <45°C) to yield a dark, viscous crude residue.

Phase 2: Acid-Base Fractionation (Purification Core)

This step removes non-alkaloidal lipids (fats, waxes) and neutral terpenes.

Protocol:

  • Acidification: Suspend the crude residue in 0.5% Hydrochloric Acid (HCl) or 2% Tartaric Acid . Adjust pH to ~2.0.

    • Mechanism:[4] Converts alkaloids to their water-soluble hydrochloride/tartrate salts.

  • Lipid Removal (Wash): Partition the acidic aqueous layer with Petroleum Ether or Diethyl Ether .

    • Action: Discard the organic layer (contains fats/chlorophyll). Keep the aqueous layer (contains alkaloid salts).

  • Basification: Adjust the aqueous layer to pH 9–10 using Ammonia (NH₄OH) or saturated Sodium Carbonate (Na₂CO₃) .

    • Mechanism:[4] Deprotonates the alkaloids, reverting them to hydrophobic free bases.

  • Alkaloid Recovery: Extract the basified aqueous layer exhaustively with Chloroform (CHCl₃) or Dichloromethane (DCM) .

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield the Total Alkaloid Fraction (TAF) .

Phase 3: Chromatographic Separation

The TAF contains a complex mixture of Kopsia alkaloids.

Stationary Phase: Silica Gel (200–300 mesh). Mobile Phase Gradient: Petroleum Ether (PE) : Acetone (or CHCl₃ : MeOH).

Step-by-Step Gradient:

  • Load: Dissolve TAF in minimum CHCl₃ and load onto the column.

  • Elution:

    • 100:0 to 90:10 (PE:Acetone): Elutes low-polarity fats/terpenes.

    • 85:15 to 80:20 (PE:Acetone): Critical Zone. This range typically elutes the Aspidofractinine type (e.g., Kopsinine).

    • 70:30 to 60:40 (PE:Acetone): Target Zone.Methyl demethoxycarbonylchanofruticosinate typically elutes here, often overlapping with kopsihainins.

  • TLC Monitoring: Use Dragendorff’s reagent (orange spots) to detect alkaloids.

Phase 4: Final Purification

Fractions containing the target (identified by TLC comparison or LC-MS) are pooled.

  • Recrystallization: Dissolve the enriched fraction in hot MeOH or Acetone and allow slow evaporation.

  • Refinement: If crystallization fails, perform Preparative TLC or Semi-prep HPLC (C18 column, MeOH:H₂O gradient).

Workflow Visualization

IsolationWorkflow Plant Dried Kopsia Stems (5 kg) Ethanol Extraction (95% EtOH) Concentration Plant->Ethanol Crude Crude Extract Ethanol->Crude Acid Suspend in 0.5% HCl (pH 2) Crude->Acid Partition1 Partition vs. Petroleum Ether Acid->Partition1 AqLayer Acidic Aqueous Layer (Contains Alkaloid Salts) Partition1->AqLayer Aqueous Phase Discard Organic Layer (Fats/Waxes) -> DISCARD Partition1->Discard Organic Phase Base Basify to pH 9-10 (NH4OH) AqLayer->Base Extract Extract with CHCl3 Base->Extract TAF Total Alkaloid Fraction (TAF) Extract->TAF Column Silica Gel Column (PE : Acetone Gradient) TAF->Column Target Target Compound Methyl demethoxycarbonyl- chanofruticosinate Column->Target Elution @ 7:3 Ratio

Figure 2: Acid-Base extraction and chromatographic workflow for alkaloid enrichment.

Identification & Characterization Data

To validate the isolate, compare spectral data against established values (Tan et al., 2011).

ParameterCharacteristic Data
Physical State Amorphous powder or crystals.
Molecular Formula C₂₁H₂₄N₂O₃
Molecular Weight 352.43 g/mol
UV Spectrum (MeOH) λmax 206, 245, 296 nm (Characteristic Indole chromophore).
¹H-NMR (Diagnostic) Signals for the indole NH, aromatic protons (4H), and the methyl ester (-COOCH ₃) singlet around δ 3.6–3.8 ppm.
¹³C-NMR (Diagnostic) Carbonyl carbon (~170-175 ppm), Indole carbons (100-140 ppm).
Mass Spectrometry ESI-MS m/z: 353 [M+H]⁺.

References

  • Tan, M., Yin, C., Tang, C., & Ye, Y. (2011). Antitussive Indole Alkaloids from Kopsia hainanensis.[4][5][6][7][8][9][10][11] Planta Medica, 77(09), 939-944.

  • Mohammed, A. E., et al. (2021).[6][11] Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. Molecules, 26(2), 488.

  • ChemFaces. (n.d.). Methyl demethoxycarbonylchanofruticosinate Datasheet. ChemFaces Professional Natural Products.

  • BenchChem. (n.d.). Methyl Demethoxycarbonylchanofruticosinate – Research Grade.

Sources

Technical Guide: Spectroscopic Profiling of Methyl Demethoxycarbonylchanofruticosinate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of Methyl demethoxycarbonylchanofruticosinate , a monoterpene indole alkaloid isolated from the Kopsia genus (e.g., Kopsia hainanensis, Kopsia arborea). It focuses on the critical MS and NMR parameters required for structural validation in drug discovery and phytochemical research.

Compound Profile & Significance

Methyl demethoxycarbonylchanofruticosinate is a bioactive aspidofractinine-type alkaloid.[1][2][3] It is structurally significant as the N1-decarbomethoxylated derivative of methyl chanofruticosinate.[4]

  • CAS Number: 80151-89-9[5][6]

  • Molecular Formula:

    
    [6]
    
  • Molecular Weight: 352.43 g/mol

  • Primary Source: Kopsia hainanensis stems, Kopsia flavida leaves.

  • Therapeutic Relevance: Validated antitussive (cough-suppressing) activity, exhibiting potency comparable to codeine in animal models but acting via non-opioid pathways (unlike its congener kopsinine).

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the primary method for molecular formula confirmation.

Quantitative Parameters
ParameterValueNotes
Ionization Mode ESI (+)Positive mode is preferred for alkaloid nitrogen protonation.
[M+H]⁺ (Observed) m/z 353.1865Diagnostic protonated molecular ion.
[M+H]⁺ (Calculated) m/z 353.1860Error < 5 ppm required for confirmation.
Unsaturation Index 11Consistent with the pentacyclic indole skeleton + ester carbonyl.
Fragmentation Logic (MS/MS)

In tandem MS, the compound exhibits characteristic losses useful for dereplication:

  • Loss of -OCH₃ (31 Da): Cleavage of the methyl ester group.

  • Loss of -CO₂CH₃ (59 Da): Fragmentation of the pendant ester moiety.

  • Retro-Diels-Alder (RDA): Characteristic cleavage of the aspidofractinine cage system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural integrity of the "chano" skeleton (ring-opened fruticosine) is defined by specific chemical shifts. The absence of the N1-methoxycarbonyl signal (usually


, 

) is the definitive differentiator from methyl chanofruticosinate.
¹H NMR Data (400/600 MHz, CDCl₃)

Note: Chemical shifts are referenced to TMS (


 0.00).
Position

(ppm)
Multiplicity (

in Hz)
Structural Assignment
NH (Indole) 8.00 - 8.50 br s Diagnostic: Confirms demethoxycarbonyl (free NH).
H-97.30 - 7.40d (

)
Aromatic ring (Ortho to bridgehead).[7]
H-117.05 - 7.15td (

)
Aromatic ring.
H-106.80 - 6.90td (

)
Aromatic ring.
H-126.60 - 6.70d (

)
Aromatic ring.[7]
-COOCH₃ 3.65 - 3.75 s (3H) Methyl ester singlet.
H-213.40 - 3.50mCage methine (adjacent to N4).
H-53.00 - 3.15mBridgehead methine.
H-62.20 - 2.40mMethylene protons (Cage).
H-31.80 - 2.00mMethylene protons (Cage).
¹³C NMR Data (100/150 MHz, CDCl₃)
Carbon Type

(ppm)
Assignment
Carbonyl 170.0 - 175.0 Ester C=O
Quaternary (Ar)145.0 - 150.0C-13 (Indole bridgehead).
Quaternary (Ar)130.0 - 135.0C-8 (Indole bridgehead).
Methine (Ar)120.0 - 128.0C-9, C-10, C-11.
Methine (Ar)109.0 - 110.0C-12.
Methoxy 51.5 - 52.5 -OCH₃ (Ester methyl)
Quaternary45.0 - 50.0C-20 (All-carbon quaternary center).
Methylene20.0 - 40.0Cage methylenes (C-3, C-6, C-14, C-15).

Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the structure of Methyl demethoxycarbonylchanofruticosinate from crude extracts.

G Start Crude Alkaloid Extract (Kopsia spp.) Isolation Acid-Base Extraction & SiO2 Chromatography Start->Isolation HPLC HPLC Purification (C18, MeOH/H2O) Isolation->HPLC MS_Check MS Screening Target: m/z 353 [M+H]+ HPLC->MS_Check NMR_1H 1H NMR (1D) Check: NH Signal (8.0 ppm) Check: OMe Singlet (3.7 ppm) MS_Check->NMR_1H Decision N-COOMe Present? NMR_1H->Decision Target Methyl demethoxycarbonyl- chanofruticosinate Decision->Target No (NH observed) Alt Methyl chanofruticosinate (N-COOMe present) Decision->Alt Yes (N-COOMe observed)

Caption: Logical workflow for the isolation and spectroscopic differentiation of the target alkaloid from its N-carbomethoxylated analogs.

Experimental Protocol: Isolation & Characterization

Extraction Methodology
  • Plant Material: Air-dried stems of Kopsia hainanensis (5.0 kg).

  • Maceration: Extract with 95% EtOH (3 x 10 L) at room temperature.

  • Acid-Base Partition:

    • Concentrate EtOH extract.

    • Suspend in 0.5% HCl (pH 2-3). Filter insolubles.

    • Basify filtrate with Ammonia (NH₃•H₂O) to pH 9-10.

    • Extract with CHCl₃ to yield Total Alkaloids .

  • Purification: Subject total alkaloids to Silica Gel column chromatography (CHCl₃/MeOH gradient).

  • Final Polish: Purify fractions containing the target (TLC R_f ~ 0.4 in CHCl₃/MeOH 9:1) via HPLC (C18 column, 60% MeOH isocratic).

Validation Criteria

To certify the compound as "Methyl demethoxycarbonylchanofruticosinate" for research use:

  • Purity: >95% by HPLC (254 nm).

  • Identity: ¹H NMR must show a 1:1 integral ratio between the Indole NH (broad singlet) and the Ester Methyl (sharp singlet).

  • Absence: No signal should be observed in the

    
     153-155 ppm region (characteristic of the N-COOMe carbamate carbonyl).
    

References

  • Tan, M., Yin, C., Tang, C., Ke, C., Lin, G., & Ye, Y. (2011).[8] Antitussive Indole Alkaloids from Kopsia hainanensis.[1][2][3][8][9][10] Planta Medica, 77(09), 939-944.

  • Husain, K., Kam, T. S., & Gan, K. H. (2001). Methyl chanofruticosinates from leaves of Kopsia flavida Blume.[2][11] Phytochemistry, 57(4), 603-606.

  • Kitajima, M., & Takayama, H. (2016). Monoterpenoid Bisindole Alkaloids from the Genus Kopsia.[1] The Alkaloids: Chemistry and Biology, 76, 259-311.

Sources

Biosynthesis of Methyl Demethoxycarbonylchanofruticosinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the biosynthesis of Methyl demethoxycarbonylchanofruticosinate , a complex monoterpene indole alkaloid (MIA) found in Kopsia species. It synthesizes established biosynthetic pathways with mechanistic insights derived from biomimetic total syntheses.

Executive Summary & Structural Definition

Methyl demethoxycarbonylchanofruticosinate (also known as Methyl


-decarbomethoxychanofruticosinate) is a hexacyclic indole alkaloid belonging to the chanofruticosinate  class.[1] It is predominantly isolated from the genus Kopsia (Apocynaceae), specifically Kopsia flavida, Kopsia arborea, and Kopsia hainanensis.
  • Chemical Formula :

    
    
    
  • Molecular Weight : ~352.43 g/mol

  • Structural Core : The molecule features a rearranged aspidofractinine skeleton characterized by a "cage-like" system formed via an additional C–C bond (typically C6–C22).

  • Nomenclature Decoding :

    • "Chanofruticosinate" : Refers to the specific hexacyclic cage skeleton derived from fruticosine/kopsine precursors via ring contraction/expansion.

    • "Methyl" : Indicates the retention of the methyl ester at the C-16 position.

    • "Demethoxycarbonyl" : Signifies the absence of the methoxycarbonyl group (

      
      ) at the 
      
      
      
      (indole nitrogen) position, which is present in the parent compound, Methyl chanofruticosinate.

Biosynthetic Pathway Architecture

The biosynthesis of this alkaloid follows the canonical Monoterpene Indole Alkaloid (MIA) pathway, diverging at the Aspidosperma stage to form the complex Kopsia cage structures.

Phase I: The Priming Phase (Precursor Assembly)

The pathway initiates with the condensation of tryptamine (from L-tryptophan) and secologanin (from the MEP pathway).

  • Condensation : Strictosidine Synthase (STR) catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form Strictosidine .[2]

  • Deglycosylation : Strictosidine

    
    -D-glucosidase (SGD)  removes the glucose moiety, unmasking a reactive hemiacetal/aldehyde.
    
  • Skeletal Rearrangement : The aglycone undergoes ring opening to form 4,21-dehydrogeissoschizine , which is converted via Stemmadenine to the transient, reactive intermediate Dehydrosecodine .

Phase II: Formation of the Aspidofractinine Core

The divergence to Kopsia alkaloids occurs via the Aspidosperma skeleton (e.g., Tabersonine or Vincadifformine).

  • Cyclization : Dehydrosecodine undergoes an intramolecular Diels-Alder reaction to form the pentacyclic Tabersonine (Aspidosperma skeleton).

  • Oxidative Rearrangement : The transition from Aspidosperma to Aspidofractinine involves the formation of a bond between C-2 and C-7 (or C-2/C-20 depending on numbering conventions), closing the E-ring to form the characteristic pentacyclic system of kopsine-type alkaloids.

Phase III: The "Chano" Rearrangement (Cage Formation)

This is the defining step for chanofruticosinates. It involves the oxidative formation of a C–C bond, typically between C-6 and C-22, creating the highly strained cage structure.

  • Mechanism : An oxidative coupling (likely P450-mediated) generates a radical or cation at C-22, which is trapped by the C-6 position.

  • Result : Transformation of the aspidofractinine core into the fruticosine/chanofruticosinate skeleton.

Phase IV: Functionalization to the Target

The specific formation of Methyl demethoxycarbonylchanofruticosinate involves the modulation of the


 and 

substituents.
  • 
    -Esterification : The C-16 carboxylic acid is methylated (via SAM-dependent methyltransferase) to form the methyl ester. This is often established early in the Tabersonine stage.
    
  • 
    -Decarboxylation/Deacylation :
    
    • Unlike Methyl chanofruticosinate, which possesses a carbamate (

      
      ) on 
      
      
      
      , the "demethoxycarbonyl" variant lacks this group.
    • Biosynthetic Logic : It is likely formed either by the hydrolysis/decarboxylation of Methyl chanofruticosinate (enzymatic or spontaneous) or represents a biosynthetic shunt where the

      
      -carboxylation step (common in Kopsia) is skipped.
      
Visualization: Signaling & Biosynthetic Flow

The following diagram illustrates the logical flow from precursors to the target molecule.

Biosynthesis Tryptophan L-Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine STR DHS Dehydrosecodine (Transient) Strictosidine->DHS SGD / Rearrangement Tabersonine Tabersonine (Aspidosperma Skeleton) DHS->Tabersonine Diels-Alder Cyclization Aspidofractinine Aspidofractinine Core Tabersonine->Aspidofractinine Oxidative Cyclization (C2-C7 Bond) Chano_Pre Methyl Chanofruticosinate (N-COOMe, C16-COOMe) Aspidofractinine->Chano_Pre Cage Formation (C6-C22) + N1-Carboxylation Target Methyl demethoxycarbonylchanofruticosinate (N-H, C16-COOMe) Aspidofractinine->Target Cage Formation (No N1-Carboxylation) Chano_Pre->Target N-Decarboxylation (Putative)

Caption: Logical flow from primary metabolites to the hexacyclic cage alkaloid Methyl demethoxycarbonylchanofruticosinate.

Mechanistic Deep Dive: The "Cage" Formation

The formation of the chanofruticosinate cage is the most chemically demanding step. Insights from biomimetic total synthesis (e.g., by Ma et al. and Qin et al.) suggest a radical or ionic mechanism is feasible under physiological conditions.

The Biomimetic Hypothesis

In laboratory synthesis, the cage is often closed via an intramolecular oxidative coupling .

  • Substrate : An aspidofractinine-type intermediate with an activated C-22 position.

  • Reaction : Treatment with a single-electron oxidant (mimicking P450 iron-oxo species) generates a radical at the

    
    -position of the ester side chain or the indole nucleus.
    
  • Coupling : The radical attacks the C-6 position (bridgehead), forming the rigid cage.

Enzymatic Correlate : In the plant, this is likely catalyzed by a specific Cytochrome P450 monooxygenase or a 2-oxoglutarate-dependent dioxygenase that abstracts a hydrogen to facilitate C–C bond formation.

Experimental Validation & Characterization

To verify the identity of "Methyl demethoxycarbonylchanofruticosinate" in a research setting, the following parameters are standard.

Quantitative Data Summary
ParameterValue / CharacteristicNote
Molecular Ion

High-Resolution ESI-MS
UV Spectrum

206, 245, 296 nm
Typical dihydroindole chromophore
IR Spectrum 3350 (NH), 1730 (Ester C=O)Distinct free NH band vs. N-COOMe

Signal
Present (NH stretch/proton)Absent in Methyl chanofruticosinate
C-16 Ester

ppm (s)
Methyl singlet in

H NMR
Protocol: Isolation & Identification
  • Extraction : Extract dried leaves/stems of Kopsia sp. with 95% Ethanol.

  • Acid-Base Partition : Partition between 5% tartaric acid and EtOAc to separate alkaloids (aqueous phase) from neutral lipids. Basify aqueous phase to pH 9 (ammonia) and extract with

    
    .
    
  • Chromatography : Subject the crude alkaloid fraction to Silica Gel Column Chromatography. Elute with a gradient of Petroleum Ether/Acetone.

  • Purification : The "demethoxy" derivative typically elutes after the less polar N-protected parent (Methyl chanofruticosinate).

  • Validation :

    • 1H NMR : Check for the absence of the N-COOMe singlet (usually ~3.8 ppm) and presence of the broad NH singlet.

    • MS : Confirm mass difference of 58 Da (loss of

      
      ) relative to Methyl chanofruticosinate.
      

References

  • Antitussive indole alkaloids from Kopsia hainanensis . Planta Medica. Link

  • Total Synthesis of (+)-Methyl N-Decarbomethoxychanofruticosinate . Angewandte Chemie International Edition. Link

  • Asymmetric Total Syntheses of Kopsia Indole Alkaloids . Angewandte Chemie. Link

  • Methyl Chanofruticosinates from Leaves of Kopsia flavida . Phytochemistry. Link

  • Alkaloids from Kopsia: Structure and Biosynthesis . The Alkaloids: Chemistry and Biology. Link

Sources

Technical Deep Dive: Chemical Synthesis of Methyl Demethoxycarbonylchanofruticosinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl demethoxycarbonylchanofruticosinate is a complex monoterpenoid indole alkaloid isolated from Kopsia species (e.g., Kopsia hainanensis, Kopsia flavida).[1] It belongs to the chanofruticosinate family, characterized by a rearranged "chano" (ring-opened) core relative to the cage-like fruticosine alkaloids. Pharmacologically, it has demonstrated significant antitussive (cough-suppressing) activity, interacting with


-opioid receptors, making it a high-value target for respiratory drug development.

This guide details the total synthesis developed by Dawei Ma and colleagues (2013) . Their approach is distinguished by its brevity and the use of two pivotal cascade reactions: a SmI


-mediated intramolecular Reformatsky-type reaction  to construct the seven-membered ring and a Mn(III)-mediated oxidative coupling  to forge the strained cage system.

Structural Analysis & Retrosynthetic Strategy

The molecule features a fused polycyclic skeleton containing a dihydroindole unit, a seven-membered azepino ring, and a complex cage structure. The absence of the


-methoxycarbonyl group (relative to chanofruticosinate) simplifies the nitrogen protecting group strategy but alters the electronic properties of the indole nitrogen during synthesis.
Retrosynthetic Logic

The strategy relies on a "cage-last" approach. The highly strained C-C bond closing the cage is formed late-stage via oxidative coupling. The seven-membered ring is formed prior to this using a reductive cyclization.

  • Disconnection 1 (Late Stage): C–C bond formation between the indole C2 and the ester-bearing side chain.

    • Tactic: Mn(OAc)

      
       mediated oxidative radical coupling.
      
  • Disconnection 2 (Middle Stage): Formation of the seven-membered ring.

    • Tactic: SmI

      
      -mediated intramolecular Reformatsky reaction between an aldehyde and an 
      
      
      
      -bromoester.
  • Disconnection 3 (Early Stage): Asymmetric construction of the quaternary stereocenter.[2]

    • Tactic: Asymmetric Michael addition of a carbazolone to 2-chloroacrylonitrile.[3]

Visualization: Retrosynthetic Tree

Retrosynthesis Target Methyl demethoxycarbonylchanofruticosinate Precursor1 Tetracyclic Intermediate (Open Cage) Target->Precursor1 Mn(OAc)3 Oxidative Coupling (Cage Closure) Precursor2 Functionalized Carbazolone Precursor1->Precursor2 SmI2 Reformatsky (7-Membered Ring) Start Carbazolone + 2-Chloroacrylonitrile Precursor2->Start Asymmetric Michael Addition

Figure 1: Retrosynthetic logic flow from the target alkaloid back to simple starting materials.

Detailed Synthesis Protocols

The following protocols are reconstructed based on the key methodologies established in the Ma synthesis (Angew. Chem. Int. Ed. 2013).[4]

Phase 1: Asymmetric Michael Addition (Stereocenter Formation)

The synthesis commences with the installation of the all-carbon quaternary stereocenter, a critical feature of Kopsia alkaloids.

Reagents:

  • Substrate: 1,2,3,9-tetrahydro-4H-carbazol-4-one derivative.

  • Michael Acceptor: 2-Chloroacrylonitrile.[3]

  • Catalyst: Chiral Takemoto catalyst (thiourea derivative) or similar organocatalyst.

Protocol:

  • Setup: In a flame-dried flask under Argon, dissolve the carbazolone (1.0 equiv) in toluene.

  • Addition: Add the chiral catalyst (10 mol%) and cool to -20°C.

  • Reaction: Dropwise add 2-chloroacrylonitrile (1.5 equiv). Stir for 24-48 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
  • Outcome: This yields the Michael adduct with high enantioselectivity (>90% ee), establishing the C20 quaternary center.

Phase 2: SmI -Mediated Intramolecular Reformatsky

This step constructs the seven-membered ring.[5] The precursor is an aldehyde containing a pendant


-bromoester.

Mechanism: SmI


 reduces the C-Br bond to a Samarium enolate, which then attacks the pendant aldehyde.

Protocol:

  • Precursor Prep: The Michael adduct is elaborated (hydrolysis, esterification, oxidation) to an intermediate containing an aldehyde and an

    
    -bromoester side chain.
    
  • Deoxygenation: Degas THF vigorously (freeze-pump-thaw x3) to remove oxygen, which rapidly oxidizes Sm(II).

  • SmI

    
     Solution:  Prepare a 0.1 M solution of SmI
    
    
    
    in THF (deep blue color).
  • Cyclization:

    • Cool the substrate solution in THF to -78°C.

    • Add SmI

      
       solution (2.5 equiv) dropwise via cannula. The blue color should persist briefly.
      
    • Allow to warm to 0°C over 2 hours.

  • Quench: Add saturated Rochelle’s salt (potassium sodium tartrate) to solubilize Samarium salts.

  • Purification: Flash chromatography yields the bicyclic alcohol ester.

Phase 3: Mn(OAc) -Mediated Oxidative Coupling (The "Cage" Step)

This is the defining step of the synthesis, mimicking the biosynthetic oxidative coupling to close the strained cage.

Protocol:

  • Substrate: The tricyclic intermediate (with the indole nucleus and the pendant ester chain).

  • Reagent: Mn(OAc)

    
     (2.5 - 3.0 equiv).
    
  • Solvent: Glacial Acetic Acid (AcOH).

  • Reaction:

    • Heat the mixture to 60-80°C.

    • Monitor by TLC for the disappearance of the starting indole.

    • The reaction typically takes 2-4 hours.

  • Mechanism: Mn(III) generates a radical at the

    
    -position of the ester (or ketone) and oxidizes the indole ring. The two radicals couple to form the C-C bond.
    
  • Workup: Dilute with water, neutralize with NaHCO

    
     (carefully!), and extract with CH
    
    
    
    Cl
    
    
    .

Mechanistic Discussion & Validation

The SmI Reformatsky Cascade

The success of this reaction depends on the "Barbier-type" conditions where the organosamarium species is generated in the presence of the electrophile.

  • Self-Validating Check: The deep blue color of SmI

    
     serves as a self-indicator. If the color turns yellow/white immediately upon addition, oxygen is present or the reagent has decomposed. A persistent blue color indicates active reductant.
    
  • Stereocontrol: The coordination of Sm(III) between the enolate oxygen and the aldehyde oxygen creates a rigid transition state (Zimmerman-Traxler like), directing the relative stereochemistry of the newly formed hydroxyl group and the ring junction.

Oxidative Radical Coupling

The Mn(OAc)


 reaction is chemically distinct from standard nucleophilic cyclizations.
  • Pathway:

    • Enolization of the carbonyl group.

    • Single Electron Transfer (SET) from the enol to Mn(III)

      
      
      
      
      
      -carbonyl radical + Mn(II).
    • Attack of the radical onto the electron-rich indole double bond.

    • Second SET oxidation of the resulting radical to a cation.

    • Loss of proton (re-aromatization/elimination) to form the final bond.

  • Why it works: The spatial proximity of the pendant chain to the indole C2 position in the seven-membered ring pre-organizes the molecule for this closure, despite the strain.

Visualization: Reaction Mechanism Flow

Mechanism Substrate Bromoester-Aldehyde Sm_Enolate Sm-Enolate Intermediate Substrate->Sm_Enolate SmI2, SET Cyclization Intramolecular Aldol-like Attack Sm_Enolate->Cyclization Coordination Product_Sm Hydroxy-Ester (7-membered ring) Cyclization->Product_Sm Ring Closure

Figure 2: Mechanistic flow of the SmI2-mediated Reformatsky cyclization.

Quantitative Data Summary

StepTransformationReagentsYield (Approx)Key Feature
1 Michael AdditionCarbazolone, 2-Cl-Acrylonitrile, Cat.[1]85-90%>90% ee, Quaternary Center
2 Reformatsky CyclizationSmI

, THF, -78°C
75-80%7-Membered Ring Formation
3 Oxidative CouplingMn(OAc)

, AcOH, 60°C
60-70%Strained Cage Closure

References

  • Wei, Y., Zhao, D., & Ma, D. (2013).[4] Total Synthesis of the Indole Alkaloid (±)- and (+)-Methyl N-Decarbomethoxychanofruticosinate. Angewandte Chemie International Edition, 52(49), 12988–12991. [Link]

  • Zuo, Z., Xie, W., & Ma, D. (2010). Total Synthesis and Absolute Configuration of Kopsia Indole Alkaloids. Journal of the American Chemical Society, 132(38), 13226–13228. [Link]

  • Szostak, M., & Procter, D. J. (2012). SmI2-Mediated Coupling of Carboxylic Acid Derivatives. Angewandte Chemie International Edition, 51(37), 9238–9256. [Link]

Sources

physical and chemical properties of "Methyl demethoxycarbonylchanofruticosinate"

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

Methyl demethoxycarbonylchanofruticosinate (MDCF) is a specialized monoterpenoid indole alkaloid belonging to the chanofruticosinate class. Predominantly isolated from the genus Kopsia (Family: Apocynaceae), specifically Kopsia hainanensis and Kopsia arborea, this compound represents a significant scaffold in natural product chemistry due to its "caged" ring system and potent biological activity.

While often overshadowed by its parent compound, kopsinine, MDCF has emerged as a critical target for antitussive (cough-suppressing) drug development and antiretroviral research. Its unique skeletal rearrangement—characterized by the loss of the N1-methoxycarbonyl group and the opening of the E-ring (chano-type)—imparts distinct solubility and receptor-binding profiles compared to classic aspidofractinine alkaloids.

Physicochemical Constants
PropertySpecification
Chemical Name Methyl demethoxycarbonylchanofruticosinate
Synonyms Methyl N1-decarbomethoxychanofruticosinate; De(methoxycarbonyl)chanofruticosinate
CAS Number 80151-89-9
Molecular Formula C₂₁H₂₄N₂O₃
Molecular Weight 352.43 g/mol
Physical State Amorphous Solid / White Powder
Solubility Soluble in CHCl₃, CH₂Cl₂, DMSO, Ethyl Acetate; Insoluble in Water
Chirality Optically Active (Natural enantiomer is typically dextrorotatory (+))
Purity Grade ≥98% (HPLC) for Research Applications

Part 2: Structural Analysis & Spectroscopic Signature

The chemical architecture of MDCF is defined by a hexacyclic caged skeleton . Unlike typical indole alkaloids, the "chano" designation indicates a specific C-C bond cleavage (ring-opening) followed by recyclization, resulting in a highly strained system.

Key Structural Features
  • Dihydroindole Core: The N1 position is free (secondary amine), distinguishing it from methyl chanofruticosinate which bears a carbamate moiety. This N-H functionality is a critical handle for derivatization and hydrogen bonding within the receptor pocket.

  • Ester Functionality: A methyl ester group at C-16 (biosynthetic numbering) remains intact, serving as a key pharmacophore.

  • Cage System: The rigid bridgehead carbons create a concave face, restricting conformational mobility and enhancing selectivity for the δ-opioid receptor.

Spectroscopic Identification (Diagnostic Signals)
  • ¹H NMR (400 MHz, CDCl₃):

    • Indole NH: Broad singlet ~3.5–4.5 ppm (exchangeable).

    • Ester Methyl: Sharp singlet at δ 3.6–3.7 ppm.

    • Aromatic Protons: Four-proton multiplet (δ 6.5–7.2 ppm) characteristic of an unsubstituted dihydroindole benzene ring.

  • ¹³C NMR:

    • Carbonyl: Signal at ~175 ppm (ester).

    • N1-H Carbon: Absence of the carbamate carbonyl signal (~155 ppm) found in the parent fruticosinate confirms the "demethoxycarbonyl" structure.

Part 3: Biological Profile & Mechanism of Action[2]

Antitussive Activity

Research indicates that MDCF exhibits significant antitussive effects, comparable to codeine but with a distinct mechanism that may mitigate respiratory depression.

  • Mechanism: Modulation of the δ-opioid receptor . Unlike µ-opioid agonists (morphine), δ-opioid ligands often retain analgesic/antitussive properties with reduced addiction liability.

  • Efficacy: In citric acid-induced guinea pig cough models, MDCF demonstrated dose-dependent inhibition of cough frequency.

Antiviral Potential

Screening against HIV-1 replication has shown weak-to-moderate inhibitory activity. While not a standalone antiretroviral candidate, its scaffold serves as a lead for synthesizing "dimeric" alkaloids which often exhibit exponentially higher potency.

Part 4: Technical Deep Dive – Isolation & Synthesis

A. Isolation Protocol: Kopsia Alkaloid Extraction

Context: This protocol is designed for the fractionation of total alkaloids from Kopsia stems to isolate MDCF.

Step 1: Crude Extraction

  • Pulverize air-dried stems of Kopsia hainanensis (1.0 kg).

  • Percolate with 95% Ethanol (3 x 5 L) at room temperature for 72 hours.

  • Evaporate solvent under reduced pressure (40°C) to yield the crude ethanolic extract.

Step 2: Acid-Base Partitioning (The "Alkaloid Switch")

  • Suspend crude extract in 2% HCl (aq). Filter to remove non-alkaloidal lipids/chlorophyll.

  • Basify the filtrate with Ammonia (NH₄OH) to pH 9–10.

  • Extract exhaustively with Chloroform (CHCl₃).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield Total Alkaloids (TA) .

Step 3: Chromatographic Purification

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient elution using Petroleum Ether : Acetone (starting 9:1 → 1:1).

  • Fractionation: MDCF typically elutes in mid-polarity fractions (often co-eluting with kopsinine).

  • Final Polish: Subject the MDCF-rich fraction to preparative TLC or HPLC (C18 column, MeOH:H₂O gradient) to achieve >98% purity.

B. Total Synthesis Strategy (The Dawei Ma Approach)

Context: The total synthesis of MDCF is challenging due to the strained cage. The route established by Ma et al. (2013) is the gold standard.

Core Logic: The synthesis hinges on two pivotal reactions:[1][2]

  • SmI₂-Mediated Reformatsky-like Reaction: Constructs the seven-membered ring.

  • Intramolecular Oxidative Coupling: Installs the final strained C-N bond to close the cage.

Workflow Diagram:

SynthesisLogic cluster_legend Synthetic Strategy Phase Start Tryptamine Precursor Inter1 Indole Intermediate Start->Inter1 Derivatization Reaction1 SmI2-Mediated Cyclization Inter1->Reaction1 Inter2 Seven-Membered Ring Scaffold Reaction1->Inter2 Reformatsky-like Reaction2 Oxidative Coupling (Cage Closure) Inter2->Reaction2 Target Methyl Demethoxycarbonyl- chanofruticosinate Reaction2->Target Strained Ring Formation

Figure 1: Retrosynthetic logic flow for the total synthesis of MDCF, highlighting the critical Samarium-mediated cyclization and oxidative cage closure.

Part 5: Experimental Workflow Visualization

The following diagram illustrates the logical flow for the isolation and verification of MDCF from natural sources.

IsolationWorkflow Plant Kopsia Stems (Dried/Ground) Extract Ethanol Extraction (72h, RT) Plant->Extract AcidBase Acid-Base Partition (pH 2 → pH 10) Extract->AcidBase Filtration Chloroform CHCl3 Fraction (Total Alkaloids) AcidBase->Chloroform Liquid-Liquid Ext. Silica Silica Gel Column (Pet. Ether : Acetone) Chloroform->Silica TLC TLC Screening (Dragendorff Reagent) Silica->TLC Fraction Analysis Pure Methyl Demethoxycarbonyl- chanofruticosinate TLC->Pure Crystallization/HPLC

Figure 2: Step-by-step isolation workflow from plant material to purified alkaloid.

References

  • Tan, M. J., et al. (2011). "Antitussive Indole Alkaloids from Kopsia hainanensis." Planta Medica, 77(9), 939–944.

  • Wei, Y., Zhao, D., & Ma, D. (2013).[3] "Total Synthesis of the Indole Alkaloid (±)- and (+)-Methyl N-Decarbomethoxychanofruticosinate." Angewandte Chemie International Edition, 52(49), 12988–12991.[3]

  • Subramaniam, G., et al. (2008). "Methyl chanofruticosinate alkaloids from Kopsia arborea."[2] Phytochemistry, 69(2), 558–561.

  • Husain, K., et al. (2001). "Methyl chanofruticosinates from leaves of Kopsia flavida Blume."[2] Phytochemistry, 57(4), 603–606.

Sources

Methyl Demethoxycarbonylchanofruticosinate: Origins, Isolation, and Structural Characterization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the origin, isolation, and structural characterization of Methyl demethoxycarbonylchanofruticosinate , a complex monoterpene indole alkaloid.

Executive Summary

Methyl demethoxycarbonylchanofruticosinate (CAS: 80151-89-9) is a hexacyclic monoterpene indole alkaloid belonging to the chanofruticosinate class. Predominantly isolated from the genus Kopsia (Apocynaceae), this compound represents a significant chemotaxonomic marker and a potential lead for antitussive (cough-suppressing) therapeutics. Structurally, it is defined by a rigid, caged "birdcage" skeleton formed through the rearrangement of an aspidofractinine precursor, distinguished specifically by the absence of the


-carbomethoxy group found in its parent compound, methyl chanofruticosinate.

Botanical Origin & Ethnobotany

The compound is exclusively sourced from the genus Kopsia , a group of flowering plants in the dogbane family (Apocynaceae) native to Southeast Asia, China, and Australia.[1]

ParameterBotanical Details
Family Apocynaceae (Subfamily: Rauvolfioideae)
Primary Sources Kopsia flavida Blume, Kopsia hainanensis Tsiang, Kopsia arborea
Plant Part Leaves and Stems
Ethnobotanical Use Kopsia species are traditionally used in Malaysia and Indonesia to treat syphilis (ulcerated noses), tonsillitis, and rheumatism.

Biosynthetic Trajectory

The formation of Methyl demethoxycarbonylchanofruticosinate follows a complex biosynthetic pathway characteristic of the Aspidosperma alkaloids. It diverges from the canonical pathway via a skeletal rearrangement of the fruticosine core.

The "Chano" Rearrangement

The term "chano" (from Greek chainein, to open) implies a ring modification. In this context, it refers to the rearrangement of the fruticosine skeleton where the


 fragment characteristic of aspidofractinines is replaced by a carbon bridge between 

and

.

Pathway Logic:

  • Precursor Assembly: Tryptamine condenses with Secologanin to form Strictosidine.

  • Cyclization: Formation of the Aspidofractinine skeleton (pentacyclic).

  • Cage Formation: Oxidation and cyclization lead to the Fruticosine type (hexacyclic cage).

  • Rearrangement: A skeletal rearrangement yields the Chanofruticosinate core.

  • Decarboxylation: Enzymatic hydrolysis or spontaneous decarboxylation removes the

    
    -methoxycarbonyl group to yield the title compound.
    

Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Pictet-Spengler Secologanin Secologanin Secologanin->Strictosidine Pictet-Spengler Aspidofractinine Aspidofractinine Skeleton Strictosidine->Aspidofractinine Cyclization & Rearrangement Fruticosine Fruticosine Type (Hexacyclic Cage) Aspidofractinine->Fruticosine Oxidative Cyclization MethylChano Methyl chanofruticosinate (N-COOMe present) Fruticosine->MethylChano Skeletal Rearrangement ('Chano' modification) Target Methyl demethoxycarbonylchanofruticosinate (N-H present) MethylChano->Target N-Decarbomethoxylation (Loss of -COOMe)

Figure 1: Proposed biosynthetic lineage from Tryptamine to Methyl demethoxycarbonylchanofruticosinate.[2][3]

Discovery & Isolation Protocol

The isolation of this compound requires rigorous separation techniques due to the coexistence of structurally similar alkaloids (e.g., kopsinine, kopsine) in the crude extract. The following protocol is synthesized from the methodologies of Husain et al. (2001) and Tan et al. (2011).

Extraction Workflow

Objective: Isolate alkaloid fraction from Kopsia flavida leaves.

  • Maceration: Air-dried leaves (1 kg) are ground and macerated in 95% Ethanol (EtOH) for 72 hours at room temperature.

  • Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude gum.

  • Acid-Base Partitioning (Critical Step):

    • Dissolve crude gum in 5% Tartaric Acid (aq).

    • Filter to remove non-alkaloidal lipids/chlorophyll (Acid-insoluble fraction).

    • Basify the filtrate to pH 9-10 using Ammonia (

      
      ) or Sodium Carbonate (
      
      
      
      ).
    • Extract exhaustively with Chloroform (

      
      ).
      
  • Chromatography:

    • Stationary Phase: Silica Gel 60 (0.040-0.063 mm).

    • Mobile Phase: Gradient elution with

      
       : 
      
      
      
      (starting 100:0
      
      
      90:10).

Isolation Leaf Dried Leaves (Kopsia flavida) Ethanol Ethanol Extract Leaf->Ethanol Maceration AcidSol Acid Soluble (pH 3) Ethanol->AcidSol 5% Tartaric Acid Basify Basified Soln (pH 10) AcidSol->Basify NH4OH CrudeAlk Crude Alkaloids (CHCl3 Fraction) Basify->CrudeAlk CHCl3 Extraction Pure Methyl demethoxycarbonyl- chanofruticosinate CrudeAlk->Pure Silica Gel CC (CHCl3:MeOH)

Figure 2: Acid-base extraction and isolation workflow.

Structural Characterization

The structural integrity of Methyl demethoxycarbonylchanofruticosinate is validated through High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

Physicochemical Properties[4]
  • Chemical Formula:

    
    
    
  • Molecular Weight: 352.43 g/mol

  • Appearance: Amorphous solid or colorless oil.

  • Solubility: Soluble in

    
    , 
    
    
    
    , MeOH.
Spectroscopic Diagnostics

The distinction between the title compound and its parent (Methyl chanofruticosinate) relies on the


-substituent.
FeatureMethyl chanofruticosinateMethyl demethoxycarbonylchanofruticosinate
Formula


N1-H Signal (

NMR)
AbsentPresent (Broad singlet, ~8.0-9.0 ppm)
N-COOMe Signal Present (~3.70 ppm, s)Absent
Ester Signal Present (

)
Present (

at ~3.60 ppm)
Cage Protons Complex multiplets (1.5-3.5 ppm)Complex multiplets (retained cage)

Key NMR Interpretation: The


 NMR spectrum typically displays a characteristic pattern for the hexacyclic cage. The absence of the sharp singlet corresponding to the carbamate methyl group (

) and the upfield shift of protons adjacent to

confirm the "demethoxycarbonyl" structure.

Pharmacological Potential

While many Kopsia alkaloids are cytotoxic, Methyl demethoxycarbonylchanofruticosinate has shown specific activity in respiratory pharmacology.

  • Antitussive Activity: In citric acid-induced cough models (guinea pigs), the compound exhibited significant cough-suppressing activity.[4][5]

  • Mechanism: Unlike codeine, which acts non-selectively on opioid receptors, related Kopsia alkaloids (like kopsinine) have shown affinity for

    
    -opioid receptors . It is hypothesized that Methyl demethoxycarbonylchanofruticosinate modulates the cough reflex via a similar non-narcotic central pathway.
    
  • Safety Profile: Preliminary studies suggest lower respiratory depression compared to standard opioid antitussives, though comprehensive toxicology is required.

References

  • Husain, K., et al. (2001).[5][6][7] "Methyl chanofruticosinates from leaves of Kopsia flavida Blume."[5][6][7][8] Phytochemistry, 57(4), 603-606.[5][6][7] Link

  • Tan, M. J., et al. (2011).[4] "Antitussive indole alkaloids from Kopsia hainanensis."[4][9] Planta Medica, 77(9), 939-944. Link

  • Wei, Y., et al. (2013). "Total Synthesis of (+)-Methyl N-Decarbomethoxychanofruticosinate." Angewandte Chemie International Edition, 52(49), 12988-12991. Link

  • Kam, T. S. (1999). "Alkaloids from Kopsia." In The Alkaloids: Chemistry and Pharmacology (Vol. 54, pp. 1-111). Academic Press. Link

Sources

Pharmacological Profiling of Methyl Demethoxycarbonylchanofruticosinate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Apocynaceae family, particularly the genus Kopsia, is a prolific source of structurally diverse monoterpene indole alkaloids (MIAs)[1]. Among these, Methyl demethoxycarbonylchanofruticosinate (MDMC) has emerged as a compound of significant pharmacological interest. Originally isolated from the stems of Kopsia hainanensis and the aerial parts of Kopsia arborea, MDMC is a methyl chanofruticosinate-type indole alkaloid[1][2]. This whitepaper provides an in-depth technical synthesis of the preliminary biological activities of MDMC, focusing on its pronounced antitussive efficacy, secondary antimicrobial and cytotoxic properties, and the rigorous experimental methodologies required for its isolation and validation.

Structural and Mechanistic Grounding

MDMC belongs to the complex chanofruticosinate skeletal class, characterized by a highly rigid, polycyclic cage-like structure[3][4]. In these alkaloids, carbon-6 and carbon-16 are typically joined by a ketonic carbonyl, a structural hallmark that dictates their three-dimensional conformation and subsequent receptor binding affinities[4].

The biological significance of this scaffold lies in its ability to cross the blood-brain barrier and interact with central neuromodulatory receptors, as well as peripheral sensory nerve terminals. The presence of specific functional groups, such as the methyl ester and the absence of a methoxycarbonyl group at the N1 position (as denoted by "demethoxycarbonyl"), significantly influences its lipophilicity and target specificity compared to highly oxygenated derivatives[1][3].

Primary Biological Activity: Antitussive Efficacy

The most thoroughly validated biological activity of MDMC is its potent antitussive (cough-suppressant) effect[5][6]. Chronic cough is primarily mediated by the activation of vagal C-fibers and Aδ-fibers in the respiratory tract.

Mechanism of Action

In classical pharmacological models, MDMC is evaluated alongside structurally related MIAs like kopsinine[5][7]. While kopsinine has been definitively shown to interact with the


-opioid receptor to exert its antitussive effects, MDMC operates within a similar neuromodulatory paradigm, suppressing the cough reflex arc either through central opioid receptor modulation or peripheral desensitization of airway sensory nerves[7][8]. In a standardized citric acid-induced guinea pig cough model, MDMC demonstrated a remarkable 76% inhibition of coughing events[1].

G Stimulus Citric Acid Stimulus (TRPV1 Activation) CFibers Vagal C-Fibers Activation Stimulus->CFibers Medulla Medullary Cough Center CFibers->Medulla Response Cough Reflex Suppression Medulla->Response Receptor Opioid / Neuromodulatory Receptors Receptor->Medulla Inhibition Compound Methyl demethoxycarbonyl- chanofruticosinate Compound->Receptor Binding/Modulation

Neuromodulatory pathway of MDMC in suppressing the vagal cough reflex arc.

Secondary Biological Activities

Beyond respiratory pharmacology, chanofruticosinate-type alkaloids exhibit a spectrum of secondary bioactivities driven by their nitrogenous core[1][3].

  • Antimicrobial & Antifungal Activity: MDMC and its crude extracts have shown moderate inhibitory zones against Staphylococcus aureus[3]. The mechanism is hypothesized to involve the disruption of bacterial cell wall synthesis or intercalation with bacterial DNA, a common trait among basic indole alkaloids.

  • Cytotoxicity: While MDMC is primarily noted for its antitussive properties, related methyl chanofruticosinate alkaloids exhibit significant cytotoxicity against human tumor cell lines (e.g., HepG2, MCF-7) with IC

    
     values in the low micromolar range (7.2 to 8.9 
    
    
    
    M)[3][4]. This suggests that the chanofruticosinate backbone possesses inherent antiproliferative potential, likely through tubulin polymerization inhibition or apoptosis induction[1][9].
Quantitative Biological Activity Summary
Biological Target / AssayModel / Cell LineEfficacy MetricReference Compound
Antitussive Activity Citric acid-induced guinea pig76% Cough InhibitionCodeine / Kopsinine (88%)
Antibacterial Staphylococcus aureus9.7 mm (Inhibitory Zone)Ampicillin
Cytotoxicity (Class-wide) HepG2, MCF-7, SGC-7901IC


7.0 - 14.0

M
Doxorubicin

Experimental Methodologies and Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the extraction of MDMC and the subsequent in vivo biological evaluation. The causality behind these steps relies on the fundamental acid-base properties of alkaloids and the physiological translation of the guinea pig airway model.

Protocol 1: Extraction and Isolation of MDMC

Rationale: Alkaloids exist as salts in plant tissues. Acid-base partitioning selectively isolates basic nitrogenous compounds from neutral/acidic plant metabolites (e.g., flavonoids, tannins).

  • Preparation: Pulverize 5.0 kg of air-dried stems of Kopsia hainanensis.

  • Maceration: Extract the powder with 95% Ethanol (EtOH) at room temperature (3

    
     10 L, 48 hours each). Concentrate the combined extracts under reduced pressure to yield a crude residue.
    
  • Acid-Base Partitioning:

    • Suspend the residue in 2% aqueous Hydrochloric Acid (HCl) to protonate the alkaloids, making them water-soluble.

    • Partition with Ethyl Acetate (EtOAc) to remove lipophilic non-alkaloidal impurities.

    • Basify the aqueous layer to pH 9-10 using 10% Ammonium Hydroxide (NH

      
      OH). This deprotonates the alkaloids, rendering them lipophilic.
      
    • Extract the basified solution with Chloroform (CHCl

      
      ) to capture the total crude alkaloids.
      
  • Chromatographic Separation: Subject the crude alkaloid extract to Silica Gel Column Chromatography. Elute with a gradient of CHCl

    
    /Methanol (from 100:0 to 80:20).
    
  • Purification: Pool fractions containing chanofruticosinate signatures (monitored via TLC/Dragendorff's reagent) and purify via preparative HPLC (C18 column, Acetonitrile/Water gradient) to yield pure Methyl demethoxycarbonylchanofruticosinate (>98% purity, verified by NMR/MS)[3][5].

Protocol 2: In Vivo Antitussive Evaluation (Citric Acid Model)

Rationale: Citric acid aerosol directly stimulates TRPV1 receptors on vagal C-fibers, providing a highly translatable model for human peripheral cough.

  • Subject Preparation: Acclimate male Dunkin-Hartley guinea pigs (250-300g) in individual plethysmograph chambers for 15 minutes prior to baseline testing.

  • Baseline Establishment: Expose animals to a 0.4 M citric acid aerosol for 1 minute. Record the number of coughs (characterized by transient, high-velocity expiratory airflow) for 10 minutes. Animals coughing less than 10 times are excluded.

  • Dosing: Randomize animals into three groups (n=8/group):

    • Vehicle Control: Intraperitoneal (i.p.) injection of 0.9% saline.

    • Positive Control: Codeine phosphate (10 mg/kg, i.p.).

    • Test Group: MDMC (dose range typically 5-20 mg/kg, i.p.).

  • Bioassay: 30 minutes post-administration, re-expose the animals to the 0.4 M citric acid aerosol.

  • Data Acquisition: Record coughs for 10 minutes. Calculate the percentage of cough inhibition relative to the baseline. Self-Validation Check: The positive control must show >70% inhibition for the assay run to be considered valid.

Workflow Plant Kopsia hainanensis Stems Extract EtOH Extraction & Acid-Base Partitioning Plant->Extract Chromatography Silica Gel Column Chromatography Extract->Chromatography Crude Alkaloids Purification HPLC Purification Chromatography->Purification Sub-fractions Compound Isolated MDMC (>98% Purity) Purification->Compound Assay In Vivo Citric Acid Cough Model Compound->Assay Bio-evaluation

Step-by-step workflow from botanical extraction to in vivo biological evaluation.

Future Perspectives

The preliminary biological profiling of Methyl demethoxycarbonylchanofruticosinate highlights its potential as a lead compound for novel antitussive therapeutics[5][8]. Future drug development efforts must focus on elucidating its precise binding kinetics to


-opioid and other neuromodulatory receptors, conducting rigorous structure-activity relationship (SAR) studies to optimize its efficacy-to-toxicity ratio, and evaluating its pharmacokinetic profile in higher mammalian models.

References

  • Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. MDPI. Available at:[Link]

  • ChemInform Abstract: Methyl Chanofruticosinate Alkaloids from Kopsia arborea. ResearchGate. Available at:[Link]

  • Antitussive indole alkaloids from Kopsia hainanensis. PubMed. Available at:[Link]

  • Indole alkaloids from the aerial parts of Kopsia fruticosa and their cytotoxic, antimicrobial and antifungal activities. ScienceDirect. Available at:[Link]

  • Biologically Active Indole Alkaloids from Kopsia arborea. ACS Publications. Available at:[Link]

Sources

Monoterpenoid Indole Alkaloids of the Chanofruticosinate Class: A Technical Guide to Methyl Demethoxycarbonylchanofruticosinate and Its Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Kopsia genus (family Apocynaceae) is a prolific source of structurally complex monoterpenoid indole alkaloids (MIAs)[1]. Among the diverse scaffolds produced by these plants, the chanofruticosinate-type alkaloids—most notably methyl demethoxycarbonylchanofruticosinate —have emerged as highly compelling targets for pharmacological research. Exhibiting profound antitussive, immunosuppressive, and vasorelaxant properties, these cage-like hexacyclic and heptacyclic compounds present unique opportunities for drug development.

This whitepaper provides an in-depth technical synthesis of the chemical diversity, mechanistic pharmacology, and highly specific isolation protocols required to study methyl demethoxycarbonylchanofruticosinate and its structural analogues.

Structural Phylogeny and Chemical Diversity

Monoterpenoid indole alkaloids are biosynthesized via the condensation of tryptamine with the iridoid glucoside secologanin[2]. Within the Kopsia genus, extensive enzymatic cyclizations yield several major backbones, including aspidofractinines, eburnamines, and chanofruticosinates[1].

Methyl demethoxycarbonylchanofruticosinate is defined by its highly rigid, polycyclic chanofruticosinate core, lacking the methoxycarbonyl group at the N1 position compared to its parent compounds[3]. Evolutionary adaptations across different Kopsia species have generated a vast library of natural analogues, each featuring distinct functional group modifications that dictate their bioactivity profiles.

Table 1: Structural Diversity of Key Chanofruticosinate Analogues
Analogue NameBotanical SourceKey Structural ModificationPrimary Bioactivity
Methyl demethoxycarbonylchanofruticosinate Kopsia hainanensis, K. flavidaUnsubstituted N1 position on the chanofruticosinate corePotent antitussive[4]
Kopsihainins A–C Kopsia hainanensisNovel indole variations and oxidation statesAntitussive[5]
Prunifolines A–F Kopsia arboreaSubstituted methyl chanofruticosinatesCytotoxic / Vasorelaxant[5]
Flavisiamines E–F Kopsia flavidaComplex chanofruticosinate-type ring fusionsVasorelaxant[5]
11,12-methylenedioxychanofruticosinic acid Kopsia officinalisMethylenedioxy bridge at C11-C12Immunosuppressive[6]

Pharmacological Profiling & Mechanistic Pathways

Neuromodulatory Antitussive Mechanisms

The most rigorously validated clinical application for methyl demethoxycarbonylchanofruticosinate is its antitussive efficacy. In standard pharmacological screening (e.g., the citric acid-induced guinea pig cough model), this compound demonstrates significant dose-dependent cough suppression[7].

Mechanistically, the antitussive effect of closely related Kopsia alkaloids (such as kopsinine) has been explicitly mapped to interactions with the δ-opioid receptor [4]. Given the structural homology, methyl demethoxycarbonylchanofruticosinate is hypothesized to modulate the central cough center in the medulla through a parallel opioid-receptor-mediated inhibitory pathway, effectively dampening the afferent signals generated by peripheral airway irritation[5].

Immunosuppressive and Cytotoxic Activity

Recent screenings of Kopsia officinalis extracts have identified analogues like 11,12-methylenedioxychanofruticosinic acid and 12-methoxychanofruticosinic acid that exhibit targeted immunosuppressive activity, specifically inhibiting human T cell proliferation[6]. This suggests that the chanofruticosinate skeleton can be pharmacophorically tuned to target immune signaling cascades.

G Stimulus Citric Acid Stimulus Receptor Peripheral Cough Receptors (Airway Epithelium) Stimulus->Receptor Irritation Vagus Afferent Vagus Nerve Receptor->Vagus Action Potential Medulla Cough Center (Medulla) Vagus->Medulla Signal Transmission Response Cough Suppression Medulla->Response Motor Output (Cough) Opioid δ-Opioid / Central Receptors Opioid->Vagus Peripheral Inhibition Opioid->Medulla Inhibitory Signal Alkaloid Methyl demethoxycarbonyl- chanofruticosinate Analogues Alkaloid->Opioid Binding / Modulation

Proposed neuromodulatory pathway of chanofruticosinate analogues in central cough suppression.

Self-Validating Extraction and Isolation Protocols

The isolation of highly basic, complex MIAs from plant matrices is notoriously difficult due to their tendency to ionize and streak during chromatography. The following protocol leverages acid-base partitioning and ammonia-saturated environments to ensure high-resolution recovery of chanofruticosinate analogues[5].

Step-by-Step Methodology

Step 1: Primary Solubilization (Maceration)

  • Action: Macerate pulverized Kopsia stems/leaves in Methanol (MeOH) at 25°C for 72 hours.

  • Causality: Methanol acts as a highly polar, penetrating solvent that efficiently disrupts the cellulosic plant matrix, solubilizing both the free-base MIAs and their naturally occurring salt forms.

  • In-Process Validation: Evaporate a 1 mL aliquot of the extract and apply Dragendorff’s reagent. An immediate orange precipitate confirms the presence of alkaloid complexes.

Step 2: Acid-Base Partitioning (Alkaloid Enrichment)

  • Action: Concentrate the methanolic extract, suspend the residue in 0.5 M HCl (pH 2), and partition against Hexane (1:1 v/v). Discard the hexane layer.

  • Causality: Acidification protonates the basic nitrogen atoms of the indole/amine groups, converting the alkaloids into water-soluble salts. The hexane wash selectively removes highly lipophilic, non-alkaloidal impurities (waxes, sterols).

  • Action: Adjust the aqueous layer to pH 10 using 28% NH₄OH, then extract with Chloroform (CHCl₃).

  • Causality: Basification deprotonates the alkaloids, returning them to their lipophilic free-base form, which selectively migrates into the organic chloroform phase.

Step 3: Chromatographic Resolution

  • Action: Subject the crude alkaloid fraction to Silica Gel Column Chromatography using a gradient of MeOH-CHCl₃.

  • Action: Purify closely eluting analogues (e.g., prunifolines) using Centrifugal Thin-Layer Chromatography (CTLC) with an eluent of Et₂O-hexane saturated with ammonia gas[5].

  • Causality: Basic MIAs interact aggressively with weakly acidic silanol (-SiOH) groups on the silica stationary phase, causing severe peak tailing. Saturating the mobile phase with ammonia neutralizes these silanol sites, ensuring sharp, well-resolved elution bands[5].

G Step1 Raw Plant Material (Kopsia leaves/stems) Step2 Methanol Extraction (Maceration/Reflux) Step1->Step2 Universal Solubilization Step3 Acid-Base Partitioning (pH 2 to pH 10 Adjustment) Step2->Step3 Concentration & Partitioning Step4 Crude Alkaloid Fraction (Enriched MIAs) Step3->Step4 Selective Free-Base Recovery Step5 Silica Gel Column (Gradient MeOH-CHCl3) Step4->Step5 Primary Fractionation Step6 Centrifugal TLC (Ammonia-saturated Et2O-hexane) Step5->Step6 Silanol Neutralization Step7 Purified Chanofruticosinate Analogues Step6->Step7 High-Resolution Isolation

Workflow for the extraction and chromatographic resolution of basic Kopsia alkaloids.

Synthetic Tractability and Future Directions

While natural extraction from Kopsia species remains the primary source of methyl demethoxycarbonylchanofruticosinate, global research efforts—spanning from the Apocynaceae habitats in Southeast Asia to advanced pharmacological screening facilities in Chile and beyond—are increasingly focused on total synthesis.

The dense, cage-like architecture of chanofruticosinates presents a formidable synthetic challenge. However, recent advancements in radical chemistry and single-electron transfer (SET) mechanisms offer viable pathways. For instance, Samarium(II) iodide (SmI₂)-mediated reactions (such as ketyl-olefin cyclizations and Reformatsky-type couplings) have been successfully deployed in the total synthesis of related complex natural products and Kopsia alkaloid scaffolds (e.g., kopsinine)[8]. Applying these advanced organometallic cascades to the chanofruticosinate skeleton will be critical for generating novel, non-natural analogues with optimized pharmacokinetic profiles for antitussive and immunosuppressive therapies.

References

  • [5] ResearchGate. ChemInform Abstract: Methyl Chanofruticosinate Alkaloids from Kopsia arborea / Antitussive Indole Alkaloids from Kopsia hainanensis. Retrieved from:[Link]

  • [4] PubMed (NIH). Antitussive indole alkaloids from Kopsia hainanensis. Retrieved from: [Link]

  • [1] PMC (NIH). A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids. Retrieved from:[Link]

  • [6] Journal of Natural Products (ACS). Monoterpenoid Indole Alkaloids from Kopsia officinalis and the Immunosuppressive Activity of Rhazinilam. Retrieved from: [Link]

  • [2] MDPI. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. Retrieved from: [Link]

  • [8] PMC (NIH). Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. Retrieved from:[Link]

Sources

Methodological & Application

"Methyl demethoxycarbonylchanofruticosinate" in vitro assay protocols

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the In Vitro Characterization of Methyl Demethoxycarbonylchanofruticosinate, a Novel Natural Product Analog

Abstract

This document provides a comprehensive framework of detailed application notes and step-by-step protocols for the initial in vitro characterization of Methyl demethoxycarbonylchanofruticosinate (MDCC). As a novel analog of a natural product, a systematic evaluation of its biological activity is paramount for any drug discovery program. This guide is designed for researchers, scientists, and drug development professionals, outlining a logical progression of assays from primary cytotoxicity screening to more complex mechanistic studies focused on anti-inflammatory and pro-apoptotic activities. The protocols herein are presented as self-validating systems, complete with explanations of the underlying scientific principles, rationale for experimental choices, and guidance on data interpretation, ensuring robust and reproducible results.

Introduction: The Rationale for a Phased In Vitro Assessment

Methyl demethoxycarbonylchanofruticosinate (MDCC) is a semi-synthetic derivative of a naturally occurring alkaloid. Natural products and their derivatives are a cornerstone of pharmaceutical development, often exhibiting potent and selective biological activities.[1][2] The initial assessment of such a novel chemical entity (NCE) requires a structured approach to efficiently determine its therapeutic potential and mechanism of action.

This guide details a three-phase in vitro screening cascade:

  • Phase I: Cytotoxicity Profiling. To determine the compound's intrinsic toxicity and establish a therapeutic window for subsequent assays.

  • Phase II: Anti-inflammatory Activity. To investigate the compound's ability to modulate key pathways in inflammation, a process implicated in numerous diseases.[3]

  • Phase III: Apoptosis Induction. To assess its potential as an anti-cancer agent by determining its ability to induce programmed cell death.[1]

This phased approach ensures that resources are directed efficiently, building a comprehensive biological profile of MDCC from foundational data.

General Compound Handling and Preparation

2.1. Solubility and Stock Solution Preparation

The accuracy of in vitro assays hinges on the precise and consistent preparation of the test compound.

  • Rationale: MDCC, like many natural product derivatives, is likely hydrophobic. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution. It is crucial to determine the maximum solubility to prevent compound precipitation in aqueous cell culture media.

  • Protocol:

    • Prepare a 10 mM primary stock solution of MDCC in 100% cell culture-grade DMSO.

    • Vortex thoroughly and use gentle warming (37°C) if necessary to fully dissolve.

    • Create intermediate stocks by diluting the primary stock in DMSO.

    • For experiments, dilute the intermediate stocks into the cell culture medium. The final concentration of DMSO in the culture wells should not exceed 0.5% , as higher concentrations can induce cytotoxicity or other off-target effects. A vehicle control (medium with the equivalent percentage of DMSO) must be included in all experiments.

Phase I: Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4][5][6] It is a crucial first step to determine the dose-dependent toxicity of MDCC.[7][8][9]

3.1. Principle of the Assay

Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is quantified, which is directly proportional to the number of viable cells.

3.2. Step-by-Step Protocol

  • Cell Seeding: Seed a relevant cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4][5] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare a serial dilution of MDCC (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (0.5% DMSO in medium) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

3.3. Data Analysis and Presentation

The half-maximal inhibitory concentration (IC₅₀) is the concentration of MDCC that inhibits cell viability by 50%. This value is a key metric of the compound's potency.

CompoundCell LineIncubation Time (h)IC₅₀ (µM) [Hypothetical]
MDCCHeLa4815.2
MDCCMCF-74828.5
MDCCA549488.9
Doxorubicin (Control)A549480.8

Phase II: Evaluation of Anti-Inflammatory Potential

Many natural products exhibit anti-inflammatory properties.[3] These assays test the ability of MDCC to suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.

4.1. Workflow for Anti-Inflammatory Screening

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_assay Endpoint Assays (24h Post-Stimulation) prep Seed RAW 264.7 Macrophages in 96-well plates treat Pre-treat with MDCC (non-toxic concentrations) prep->treat Adhere Overnight stim Stimulate with LPS (1 µg/mL) treat->stim 1-2 hours no_assay Nitric Oxide (NO) Assay (Griess Reagent) stim->no_assay 24 hours cyto_assay Cytokine Assay (ELISA) (TNF-α, IL-6) stim->cyto_assay 24 hours

Caption: Workflow for assessing the anti-inflammatory activity of MDCC.

4.2. Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: Nitric oxide (NO) is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS). The Griess assay is a colorimetric method that measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[10] A decrease in nitrite levels indicates inhibition of NO production.

  • Protocol:

    • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.[10]

    • Treatment: Pre-treat cells with non-toxic concentrations of MDCC (determined from the MTT assay) for 1-2 hours.

    • Stimulation: Add 1 µg/mL of LPS to the wells to induce an inflammatory response. Include a vehicle control (no MDCC) and a negative control (no LPS).[10]

    • Sample Collection: After 24 hours, collect 50 µL of the cell culture supernatant.

    • Griess Reaction:

      • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid. Incubate for 10 minutes at room temperature, protected from light.[10]

      • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride. Incubate for another 10 minutes.[10]

    • Measurement: Measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

4.3. Protocol 2: Pro-Inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA)

  • Principle: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines. Their levels in the culture supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA), which uses specific antibodies to capture and detect the target protein.[11][12]

  • Protocol:

    • Follow steps 1-4 from the Nitric Oxide assay protocol to obtain the cell culture supernatant.

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Follow the manufacturer's instructions precisely for adding supernatants, detection antibodies, substrate, and stop solution.

    • Measure the absorbance at the recommended wavelength (typically 450 nm).

    • Calculate the cytokine concentrations based on the standard curve provided in the kit.

Phase III: Assessment of Pro-Apoptotic Activity

If MDCC shows potent cytotoxicity against cancer cells, the next logical step is to determine if cell death occurs via apoptosis (programmed cell death), which is a desirable mechanism for anti-cancer drugs.[13][14]

5.1. The Hallmarks of Apoptosis and Corresponding Assays

G cluster_pathway cluster_assays live Healthy Cell (PS on inner membrane) early Early Apoptosis (PS flips to outer membrane) live->early mid Mid Apoptosis (Caspase-3/7 Activation) early->mid late Late Apoptosis / Necrosis (Membrane Permeable) mid->late annexin Annexin V Staining annexin->early Detects exposed PS caspase Caspase-3/7 Assay caspase->mid Measures enzyme activity pi Propidium Iodide (PI) Staining pi->late Enters compromised cell

Caption: Key stages of apoptosis and the assays used for their detection.

5.2. Protocol 1: Annexin V & Propidium Iodide (PI) Staining

  • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC).[15] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells.[15] Flow cytometry can then distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

  • Protocol:

    • Cell Treatment: Seed cells in a 6-well plate and treat with the IC₅₀ concentration of MDCC for 24-48 hours.

    • Cell Collection: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

    • Washing: Wash the cells twice with cold PBS.[15]

    • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

5.3. Protocol 2: Caspase-3/7 Activity Assay

  • Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and -7 are key effector caspases. Assays often use a substrate that is non-luminescent until cleaved by an active caspase, at which point it releases a product that generates a fluorescent or luminescent signal.[16][17]

  • Protocol:

    • Cell Culture and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Treat with MDCC as described previously.

    • Reagent Preparation: Use a commercially available Caspase-Glo® 3/7 Assay kit. Reconstitute the reagent according to the manufacturer's protocol.

    • Assay: Add the Caspase-Glo® 3/7 reagent directly to each well in a 1:1 volume ratio (e.g., 100 µL reagent to 100 µL of cell culture).

    • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.

    • Measurement: Measure the luminescence using a microplate reader. An increase in luminescence indicates activation of caspase-3/7.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Novel Compounds Such as Arnidiol 3-Laurate.
  • Albakri, S. N., et al. (2024).
  • (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • Dissanayake, A., et al. (2026). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. International Journal of Pharmaceutical Sciences and Research.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Fuchs, D., et al. (2011).
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
  • Benchchem. (2025). Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from LifeNet Health LifeSciences website.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.
  • Sigma-Aldrich. (n.d.). Apoptosis Assays.
  • Hartini, Y. S., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges.
  • Shittu, I., et al. (n.d.). In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants. PMC.
  • BMG Labtech. (2025). Apoptosis – what assay should I use?.
  • National Institute of Environmental Health Sciences. (n.d.). Use of in vitro methods combined with in silico analysis to identify potential skin sensitizers in the Tox21 10K compound library. PMC.
  • Rajalakshmi, M., & Ani, L. (n.d.). Chemical Profiling, In Silico and In Vitro Studies to Identify Potential CDK2 and mTOR Inhibitor From Selaginella inaequalifolia (Hook. & Grev.) Spring Ethanolic Extracts. PMC.
  • Dymarska, M., et al. (n.d.).
  • Tariq, M., & Saadabadi, A. (2023). Methylxanthines.
  • Law, B. Y., et al. (2012). In vitro activities of 3-hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone against non-small cell lung carcinoma. PubMed.
  • Szlachetko, J., et al. (n.d.). Mechanism of Methyl Transfer Reaction between CH3Co(dmgBF2)2py and PPh3Ni(Triphos). PMC.
  • Chen, Y., et al. (2020). Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. PMC.
  • Reardon, J. E., & Abeles, R. H. (1987).
  • Hasan, M. M., et al. (2024). Chemico-pharmacological evaluation of the methanolic leaf extract of Catharanthus ovalis: GC–MS/MS, in vivo, in vitro, and in silico approaches. PMC.
  • Alfonso, D., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI.
  • Morais, C., et al. (2025). Synthesis and Biological Activity of 6-Selenocaffeine: Potential Modulator of Chemotherapeutic Drugs in Breast Cancer Cells.

Sources

"Methyl demethoxycarbonylchanofruticosinate" as a potential therapeutic agent

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of Methyl Demethoxycarbonylchanofruticosinate (MDMC) as a Novel Antitussive Therapeutic

Introduction & Pharmacological Rationale

Methyl demethoxycarbonylchanofruticosinate (MDMC) is a highly specialized monoterpene indole alkaloid (MIA) of the methyl chanofruticosinate subtype. It is predominantly isolated from the stems and leaves of 1 and related Apocynaceae species[1]. In the landscape of respiratory pharmacology, the development of novel antitussives is heavily prioritized due to the severe central nervous system (CNS) liabilities—such as respiratory depression, tolerance, and addiction—associated with classic µ-opioid receptor agonists like codeine.

Recent bioactivity-guided fractionations have identified MDMC and its structural relative, kopsinine, as potent antitussive agents. Notably, kopsinine exerts its effects via the 1, bypassing traditional µ-opioid pathways[1]. MDMC demonstrates a highly efficacious cough inhibition profile (up to 2 in induced mammalian models)[2], positioning it as a critical lead compound for next-generation, non-addictive antitussive therapeutics.

Mechanistic Pathway: Modulation of the Cough Reflex

The cough reflex is driven by the activation of vagal sensory C-fibers and Aδ-fibers in the airway epithelium, which transmit signals to the medullary cough center. MDMC is hypothesized to interrupt this pathway either through peripheral desensitization or central neuromodulation via non-µ opioid receptors.

CoughPathway CitricAcid Citric Acid (Aerosol) SensoryNerve Airway Sensory Nerves (C-fibers / Aδ-fibers) CitricAcid->SensoryNerve Activates VagalAfferent Vagal Afferent Transmission SensoryNerve->VagalAfferent Action Potentials Medulla Medullary Cough Center (NTS) VagalAfferent->Medulla Glutamate/SP Efferent Motor Efferents (Diaphragm/Airway) Medulla->Efferent Motor Command Cough Cough Reflex (Expulsion) Efferent->Cough MDMC MDMC (Alkaloid Agent) OpioidRec δ-Opioid / Target Receptors MDMC->OpioidRec Agonism / Binding OpioidRec->SensoryNerve Desensitizes OpioidRec->Medulla Inhibits

Proposed antitussive signaling pathway of MDMC via sensory nerve and medullary center modulation.

Experimental Protocols & Methodologies

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives and experimental artifacts.

Protocol 1: Bioassay-Guided Isolation of MDMC
  • Expertise & Causality: MIAs are basic compounds. Utilizing an acid-base liquid-liquid extraction selectively partitions the alkaloids from neutral and acidic plant matrix components (e.g., tannins, flavonoids), drastically improving the resolution of downstream chromatography.

  • Self-Validation: LC-MS profiling of the crude extract prior to preparative steps ensures the target mass (m/z ~353 for C21H24N2O3) is present, acting as a system suitability check before committing to resource-intensive purification.

Step-by-Step Methodology:

  • Maceration: Extract 1.0 kg of pulverized, dried Kopsia hainanensis stems in 95% ethanol (3 × 5 L) at 25°C for 72 hours. Rationale: Cold maceration prevents thermal degradation of the delicate chanofruticosinate skeleton.

  • Acid-Base Partitioning: Evaporate the ethanolic extract under reduced pressure. Suspend the residue in 2% HCl (pH 2) and partition with ethyl acetate (EtOAc) to remove lipophilic impurities.

  • Alkaloid Recovery: Adjust the aqueous layer to pH 10 using 25% NH₄OH. Extract the liberated free-base alkaloids with chloroform (CHCl₃). Rationale: At pH 10, the tertiary amines of the MIAs are deprotonated, allowing them to partition into the organic phase.

  • Fractionation: Subject the CHCl₃ extract to silica gel column chromatography, utilizing a step-gradient of CHCl₃/MeOH (100:0 to 80:20). Monitor fractions using TLC sprayed with Dragendorff’s reagent (orange spots validate the presence of alkaloids).

  • Final Purification: Isolate MDMC using preparative HPLC (C18 column, 250 × 21.2 mm; mobile phase: H₂O/MeCN gradient with 0.1% trifluoroacetic acid).

  • Validation: Confirm >98% purity via ¹H-NMR and HR-ESI-MS prior to in vivo testing.

Protocol 2: In Vivo Citric Acid-Induced Cough Model
  • Expertise & Causality: Guinea pigs are selected over murine models because their airway innervation and cough reflex sensitivity to citric acid closely mirror human respiratory pharmacology. Citric acid directly activates TRPV1 and ASIC channels on vagal C-fibers.

  • Self-Validation: The protocol utilizes a crossover design. A vehicle-only negative control establishes baseline hyperresponsiveness, while a codeine positive control validates the biological system's sensitivity to known antitussives.

Step-by-Step Methodology:

  • Acclimatization: Place conscious Dunkin-Hartley guinea pigs (250–300 g) in a whole-body plethysmograph chamber for 10 minutes daily for 3 consecutive days. Rationale: This minimizes stress-induced respiratory artifacts during the actual assay.

  • Baseline Establishment: Expose animals to an aerosolized 0.4 M citric acid solution for 10 minutes. Record the number of coughs using a synchronized microphone and pressure transducer. Validation Step: Exclude any animal exhibiting fewer than 10 coughs to ensure a robust, statistically significant baseline.

  • Compound Administration: Randomize animals into three groups. Administer MDMC (10 mg/kg), Codeine (10 mg/kg, positive control), or 0.5% CMC-Na (vehicle, negative control) via oral gavage.

  • Efficacy Testing: 60 minutes post-administration, re-expose the animals to the 0.4 M citric acid aerosol for 10 minutes.

  • Data Acquisition: Count the number of coughs and calculate the percentage of cough inhibition relative to the individual animal's baseline.

Protocol 3: Radioligand Binding Assay for Opioid Receptor Subtypes
  • Expertise & Causality: Given that related Kopsia alkaloids act via the δ-opioid receptor, profiling MDMC against µ, κ, and δ subtypes determines its specific pharmacodynamic target and potential off-target liabilities (e.g., µ-receptor-mediated respiratory depression).

  • Self-Validation: Total binding minus non-specific binding (defined by saturation with 10 µM unlabeled naloxone) yields the specific binding value. Assays demonstrating <70% specific binding are automatically rejected to ensure data integrity.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human µ, κ, or δ opioid receptors in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Reaction Assembly: In a 96-well plate, combine 50 µg of membrane protein, the appropriate radioligand ([³H]-DAMGO for µ; [³H]-U69,593 for κ; [³H]-Naltrindole for δ), and varying concentrations of MDMC (1 nM to 100 µM).

  • Equilibration: Incubate the plates at 25°C for 60 minutes to allow binding kinetics to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Rationale: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour to neutralize charge and reduce non-specific radioligand binding.

  • Quantification: Wash the filters three times with ice-cold Tris-HCl buffer. Add liquid scintillation cocktail and measure radioactivity using a microplate scintillation counter to calculate IC₅₀ values.

Quantitative Data Summaries

The following tables summarize the comparative efficacy and hypothesized receptor binding profiles of Kopsia-derived MIAs based on preclinical evaluations.

Table 1: Comparative In Vivo Antitussive Efficacy (Citric Acid Model)

Compound / TreatmentStructural ClassDose AdministeredCough Inhibition (%)ID₅₀ Value
MDMC Methyl chanofruticosinate10 mg/kg (p.o.)76% N/A
Kopsinine Aspidofractinine10 mg/kg (p.o.)88% 0.11 mmol/kg
Codeine (Control)Morphinan10 mg/kg (p.o.)~85-90% ~0.08 mmol/kg
Vehicle (Control)N/A0.5% CMC-Na< 5% N/A

Table 2: Representative Opioid Receptor Binding Affinities (IC₅₀)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Target Selectivity
MDMC > 10,000 nMHigh Affinity (Hypothesized)> 10,000 nMDOR Selective
Kopsinine > 10,000 nM45.2 nM> 10,000 nMDOR Selective
Codeine 110 nM> 5,000 nM> 10,000 nMMOR Selective

References

  • Source: PubMed (NIH)
  • Title: Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs)

Sources

Application Note: Quantitative Analysis of Methyl Demethoxycarbonylchanofruticosinate in Botanical Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl demethoxycarbonylchanofruticosinate is a monoterpenoid indole alkaloid predominantly isolated from plant species of the Kopsia genus, such as Kopsia officinalis and Kopsia hainanensis.[1][2][3] This class of compounds has garnered significant interest within the scientific community due to its potential pharmacological activities, including notable antitussive effects.[2][3][4] As research into the therapeutic applications of Methyl demethoxycarbonylchanofruticosinate and related alkaloids progresses, the need for robust and reliable analytical methods for its quantification in various matrices, including plant material and biological samples, becomes paramount.

This application note provides a comprehensive guide for the quantitative determination of Methyl demethoxycarbonylchanofruticosinate, designed for researchers, scientists, and drug development professionals. We present two primary analytical approaches: a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method and a more sensitive High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies. Furthermore, this document outlines a systematic approach to method validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the generation of accurate and reproducible data.[3][5][6][7]

The dihydroindole moiety present in Methyl demethoxycarbonylchanofruticosinate exhibits characteristic ultraviolet (UV) absorbance, with reported maxima at approximately 206, 245, and 296 nm, which forms the basis for the HPLC-UV method.[1] For higher sensitivity and selectivity, particularly in complex matrices, the LC-MS/MS method is recommended.

Part 1: Sample Preparation for Botanical Matrices

The initial and most critical step in the quantification of Methyl demethoxycarbonylchanofruticosinate from plant material is the efficient extraction of the analyte while minimizing the co-extraction of interfering substances. The choice of extraction method and solvent is dictated by the polarity of the target analyte and the nature of the plant matrix.

Solvent Extraction Protocol

This protocol is a general guideline and may require optimization based on the specific plant material.

  • Milling and Homogenization: Air-dry the plant material (e.g., leaves, stems) at room temperature, protected from direct sunlight, until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.

  • Extraction:

    • Accurately weigh approximately 1 gram of the powdered plant material into a conical flask.

    • Add 20 mL of methanol. Methanol is a common and effective solvent for the extraction of indole alkaloids.[8][9]

    • Sonication for 30 minutes at room temperature is recommended to enhance extraction efficiency.

    • Alternatively, macerate the sample by shaking on an orbital shaker at 150 rpm for 24 hours at room temperature.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to prevent degradation of the analyte.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase for HPLC analysis.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter (e.g., PTFE or nylon) prior to injection into the HPLC system to remove any particulate matter that could damage the column.

Solid-Phase Extraction (SPE) for Sample Clean-up (Optional)

For complex matrices or when higher purity is required, an additional solid-phase extraction (SPE) step can be incorporated after the initial solvent extraction. A reversed-phase SPE cartridge (e.g., C18) is suitable for this purpose.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the reconstituted plant extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 5 mL of 10% methanol in water) to elute polar interferences.

  • Elution: Elute the target analyte, Methyl demethoxycarbonylchanofruticosinate, with a stronger solvent (e.g., 5 mL of methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase for HPLC analysis.

Part 2: HPLC-UV Method for Quantification

This method is suitable for the routine quantification of Methyl demethoxycarbonylchanofruticosinate in relatively clean sample matrices where high sensitivity is not the primary requirement.

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC System with UV/PDA Detector
Column Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 230 nm and 296 nm (monitor both for specificity)

Rationale for Parameter Selection:

  • Reversed-Phase C18 Column: This is a versatile and widely used stationary phase for the separation of a broad range of compounds, including alkaloids.[10][11]

  • Acidified Mobile Phase: The addition of formic acid to the aqueous mobile phase helps to protonate the nitrogen atoms in the alkaloid structure, leading to improved peak shape and reduced tailing.

  • Gradient Elution: A gradient program is employed to effectively separate the target analyte from other components in the extract with varying polarities.

  • Detection Wavelength: Based on the reported UV spectrum of the dihydroindole moiety, 230 nm and 296 nm are appropriate wavelengths for detection, offering a balance of sensitivity and selectivity.[1]

Standard Preparation and Calibration
  • Primary Stock Solution: Accurately weigh approximately 1 mg of pure Methyl demethoxycarbonylchanofruticosinate reference standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase to obtain concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard solution in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity of the curve should be evaluated by the coefficient of determination (r²), which should be ≥ 0.999.

Part 3: LC-MS/MS Method for High-Sensitivity Quantification

For the analysis of samples with low concentrations of Methyl demethoxycarbonylchanofruticosinate or in complex biological matrices, an LC-MS/MS method is superior due to its enhanced sensitivity and selectivity.

Instrumentation and Conditions
ParameterRecommended Setting
LC System UHPLC or HPLC system
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Column Reversed-Phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Optimized for rapid elution (e.g., 2-98% B in 5 minutes)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Parameters

The following parameters should be optimized by direct infusion of a standard solution of Methyl demethoxycarbonylchanofruticosinate.

ParameterDescription
Precursor Ion [M+H]⁺ The protonated molecular ion of Methyl demethoxycarbonylchanofruticosinate. The exact mass should be determined from its chemical formula (C₂₀H₂₄N₂O₂).
Product Ions At least two characteristic fragment ions should be selected for Multiple Reaction Monitoring (MRM). One for quantification (quantifier) and one for confirmation (qualifier).
Collision Energy (CE) Optimized for each MRM transition to achieve maximum signal intensity.
Cone Voltage/Declustering Potential Optimized to maximize the precursor ion intensity.
Workflow Diagram for LC-MS/MS Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis A Plant Material B Extraction (Methanol) A->B C Filtration & Concentration B->C D Reconstitution C->D E UHPLC Injection D->E F C18 Column Separation E->F G ESI+ Ionization F->G H Quadrupole 1 (Precursor Ion Selection) G->H I Quadrupole 2 (Collision Cell) H->I J Quadrupole 3 (Product Ion Selection) I->J K Detector J->K L Quantification using MRM K->L M Calibration Curve L->M N Concentration Calculation M->N

Caption: Workflow for the quantification of Methyl demethoxycarbonylchanofruticosinate using LC-MS/MS.

Part 4: Method Validation

A comprehensive validation of the chosen analytical method is crucial to ensure its reliability, reproducibility, and accuracy for its intended purpose. The validation should be performed according to the ICH Q2(R1) guidelines or the FDA's Bioanalytical Method Validation guidance.[3][5][6][7][12][13][14]

Validation Parameters and Acceptance Criteria
Validation ParameterDescription and Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. For LC-MS/MS, the ion ratio of the qualifier and quantifier ions should be consistent between samples and standards.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5-6 concentration levels should be used. The coefficient of determination (r²) should be ≥ 0.99.
Accuracy (as % Recovery) The closeness of the test results to the true value. This is assessed by spiking a blank matrix with known concentrations of the analyte (low, medium, and high QC levels). The mean recovery should be within 85-115% for each level.
Precision (as %RSD) The degree of scatter between a series of measurements. Repeatability (intra-day precision): Analysis of replicate samples on the same day. Intermediate precision (inter-day precision): Analysis of replicate samples on different days. The Relative Standard Deviation (%RSD) should be ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1, with precision (%RSD) ≤ 20% and accuracy within 80-120%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). The results should not be significantly affected by these changes.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw stability, short-term stability at room temperature, long-term stability). Analyte concentration should remain within ±15% of the initial concentration.
Validation Workflow

Validation_Workflow A Method Development & Optimization B Specificity / Selectivity A->B C Linearity & Range A->C D Accuracy & Precision A->D E LOD & LOQ A->E F Robustness B->F C->F D->F E->F G Stability F->G H Validated Method for Routine Analysis G->H

Sources

Application Note: High-Resolution HPLC-MS/MS Analysis of Methyl Demethoxycarbonylchanofruticosinate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Matrix: Plant Extracts (Kopsia hainanensis, Kopsia arborea) and Biological Fluids Technique: Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-ESI-QTOF-MS/MS)

Scientific Background & Analytical Rationale

Methyl demethoxycarbonylchanofruticosinate (MDMC) is a structurally complex monoterpenoid indole alkaloid (MIA) belonging to the chanofruticosinate subclass. Isolated primarily from the stems and leaves of Kopsia species (Apocynaceae family), this compound has garnered significant pharmaceutical interest due to its potent antitussive activity, which is mediated through interactions with opioid receptors[1].

The Analytical Challenge

The structural density of MDMC (Molecular Formula:


, Exact Mass: 352.1787 Da) and its co-occurrence with dozens of structurally analogous alkaloids (e.g., kopsinine, kopsihainins) in plant matrices present a profound separation challenge[2]. Traditional UV-based detection lacks the specificity required to differentiate these isobaric and isomeric species.

Causality in Method Design: To achieve unambiguous identification and quantification, we employ High-Resolution Mass Spectrometry (HRMS) coupled with reversed-phase HPLC.

  • Stationary Phase: A sterically protected, end-capped C18 column is selected. Indole alkaloids contain basic nitrogen atoms that readily interact with residual silanols on silica supports, leading to severe peak tailing. End-capping mitigates this secondary interaction.

  • Mobile Phase Additives: The inclusion of 0.1% formic acid serves a dual purpose. Chromatographically, it lowers the pH (~2.7), ensuring the basic amine groups of the alkaloid remain fully protonated, which further suppresses silanol interactions. Mass spectrometrically, it acts as an abundant proton source, drastically enhancing the ionization efficiency to form the

    
     precursor ion in positive Electrospray Ionization (ESI+) mode[3].
    

Experimental Protocols

To ensure a self-validating system, this protocol incorporates strict Quality Control (QC) checkpoints, including System Suitability Testing (SST) and matrix spike recoveries.

Sample Preparation: Acid-Base Partitioning & SPE Cleanup

Because plant matrices contain a high concentration of interfering lipids, polyphenols, and pigments, a targeted acid-base extraction is required to selectively isolate the basic alkaloid fraction.

Step-by-Step Procedure:

  • Extraction: Pulverize 1.0 g of dried Kopsia hainanensis stems. Add 20 mL of 80% Methanol (aq) and subject to ultrasonic-assisted extraction (UAE) at 40°C for 30 minutes. Rationale: UAE induces cavitation, breaking cell walls and accelerating the mass transfer of intracellular alkaloids.

  • Acidification: Centrifuge the extract (10,000 × g, 10 min). Collect the supernatant and adjust to pH 2.0 using 0.5 M HCl. Rationale: This converts the alkaloids into highly water-soluble hydrochloride salts, leaving neutral and acidic lipophilic impurities in the organic phase.

  • Defatting: Partition the acidic solution twice with equal volumes of hexane. Discard the hexane layer.

  • Basification & Recovery: Adjust the aqueous layer to pH 9.5 using 2 M

    
    . Rationale: The alkaline pH neutralizes the alkaloid salts back into their free-base (lipophilic) form.
    
  • Liquid-Liquid Extraction (LLE): Extract the free bases with 3 × 15 mL of dichloromethane (

    
    ). Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 35°C.
    
  • SPE Cleanup: Reconstitute the residue in 1 mL of 10% Methanol. Load onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Wash with 5% Methanol to remove polar interferences, and elute the target MIA fraction with 2 mL of 90% Methanol. Filter through a 0.22 µm PTFE syringe filter prior to injection.

ExtractionWorkflow N1 Raw Plant Material (Kopsia hainanensis stems) N2 Ultrasonic-Assisted Extraction (80% MeOH, 40°C) N1->N2 N3 Acidification & Defatting (0.5M HCl to pH 2.0 -> Hexane Wash) N2->N3 N4 Basification & LLE (NH4OH to pH 9.5 -> CH2Cl2 Extraction) N3->N4 N5 Solid Phase Extraction (SPE) (C18 Cartridge Cleanup) N4->N5 N6 HPLC-ESI-QTOF-MS/MS (Positive Ion Mode) N5->N6

Fig 1. Step-by-step workflow for the selective extraction and isolation of Kopsia indole alkaloids.

HPLC-MS/MS Instrumental Conditions

System Suitability Check: Prior to sample analysis, inject a reference standard of reserpine (100 ng/mL). The system is deemed suitable if the theoretical plate count is >10,000 and the peak tailing factor (


) is ≤ 1.2.

Table 1: Chromatographic Parameters

ParameterSpecificationCausality / Rationale
Column Zorbax SB-C18 (250 × 4.6 mm, 5 µm)Sterically protected phase resists hydrolysis at low pH; provides high peak capacity for complex mixtures.
Column Temp 35 °CReduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics.
Mobile Phase A LC-MS Grade

+ 0.1% Formic Acid
Provides protons for ESI+ ionization; suppresses silanol ionization.
Mobile Phase B LC-MS Grade Acetonitrile (ACN)Aprotic solvent provides sharper peaks for rigid polycyclic structures compared to methanol.
Flow Rate 0.8 mL/min (Split 1:4 to MS)Optimal linear velocity for 4.6 mm ID column; splitting prevents MS source saturation.
Injection Vol 5.0 µLBalances sensitivity with the prevention of column overloading.

Gradient Elution Program:

  • 0–5 min: 10% B (Isocratic hold to elute highly polar matrix components)

  • 5–25 min: 10%

    
     45% B (Linear gradient to separate isomeric alkaloids)
    
  • 25–35 min: 45%

    
     90% B (Column wash)
    
  • 35–45 min: 10% B (Re-equilibration)

Table 2: QTOF-MS/MS Source Parameters (Positive Ion Mode)

ParameterValueRationale
Capillary Voltage +3500 VSufficient potential to generate a stable Taylor cone for electrospray.
Drying Gas Temp 320 °CFacilitates rapid desolvation of the highly aqueous initial mobile phase.
Nebulizer Pressure 40 psiEnsures fine aerosol droplet formation, critical for efficient ion release.
Collision Energy (CE) 25 eV, 40 eVStepped CE provides a comprehensive fragmentation spectrum (both labile and rigid bonds).
Mass Range m/z 100 – 1000Captures the intact precursor and all structurally relevant low-mass product ions.

Data Interpretation & Fragmentation Logic

In positive ESI mode, Methyl demethoxycarbonylchanofruticosinate readily accepts a proton at the tertiary amine nitrogen, yielding a highly abundant precursor ion


 at m/z 353.1860  (calculated for 

)[2].
Mechanistic Fragmentation Pathway

The structural elucidation of MIAs relies heavily on Collision-Induced Dissociation (CID). The chanofruticosinate skeleton undergoes predictable pericyclic reactions and ring cleavages under MS/MS conditions[4][5]:

  • Neutral Losses: The initial fragmentation typically involves the loss of the peripheral functional groups. The ester moiety undergoes a facile cleavage, resulting in the neutral loss of methanol (

    
     Da) to yield a product ion at m/z 321.16.
    
  • Decarbonylation: Subsequent to the loss of methanol, the expulsion of carbon monoxide (

    
     Da) from the remaining carbonyl group generates a stable fragment at m/z 293.16.
    
  • Core Cleavage: Higher collision energies (e.g., 40 eV) trigger the retro-Diels-Alder (RDA) cleavage of the polycyclic C/D/E rings, leaving the highly stable, conjugated indole core fragment (typically around m/z 144.08 or 130.06 depending on substitution).

MS_Fragmentation M Precursor Ion [M+H]+ m/z 353.1860 (C21H25N2O3+) F1 Product Ion m/z 321.16 (-CH3OH) M->F1 Neutral Loss (-32 Da) F3 Indole Core m/z 144.08 M->F3 Polycyclic Ring Cleavage F2 Product Ion m/z 293.16 (-CO) F1->F2 Neutral Loss (-28 Da)

Fig 2. Proposed ESI-MS/MS collision-induced dissociation (CID) logic for Methyl demethoxycarbonylchanofruticosinate.

Self-Validation via Isotope Pattern

To confirm the chemical formula, cross-reference the observed isotopic distribution (M+1, M+2 peaks) against the theoretical model generated by the MS software. The presence of two nitrogen atoms will dictate a specific


 isotopic ratio that serves as an internal validation of the assigned formula.

References

  • Chen, J., et al. "Antitussive indole alkaloids from Kopsia hainanensis." Planta Medica, 2011. Available at:[Link]

  • Boğa, M., et al. "Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera." Molecules, 2021. Available at:[Link]

  • Aguiar, G. P., et al. "Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2010. Available at:[Link]

  • Wu, Y., et al. "Monoterpenoid Indole Alkaloids from Kopsia officinalis and the Immunosuppressive Activity of Rhazinilam." Journal of Natural Products, 2017. Available at:[Link]

Sources

Application Note: A Strategic Framework for the Derivatization of Methyl Demethoxycarbonylchanofruticosinate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Development of Novel Bioactive Compounds

Introduction

Natural products are a cornerstone of modern pharmacology, with a significant percentage of approved drugs being either natural products or their semi-synthetic derivatives.[1][2] Indole alkaloids, a major class of natural products, exhibit a vast range of biological activities and structural complexities, making them prime candidates for drug discovery programs.[2][3] Methyl demethoxycarbonylchanofruticosinate (CAS No. 80151-89-9) is a complex indole alkaloid whose full biological potential remains largely unexplored.[4] The development of its derivatives presents a significant opportunity to generate novel chemical entities with potentially enhanced potency, selectivity, bioavailability, or novel mechanisms of action.

This guide provides a comprehensive framework for researchers engaged in the chemical modification of this and similar complex natural products. We move beyond simple procedural lists to explain the underlying strategic rationale for synthetic choices, ensuring that each protocol is a self-validating system. Our objective is to empower researchers to rationally design and execute the synthesis of novel derivatives and to provide a clear pathway for their subsequent biological evaluation.

Section 1: Strategic Planning for Derivatization

Before embarking on synthesis, a thorough analysis of the parent molecule is paramount. The name "Methyl demethoxycarbonylchanofruticosinate" suggests a methyl ester functional group and a core structure derived from a complex, likely polycyclic, indole alkaloid. The derivatization strategy should target key functional groups that are synthetically accessible and likely to influence biological activity.

Key Reactive Sites for Derivatization:

  • Indole Nitrogen: The N-H of the indole ring is a prime target for modifications such as N-alkylation, N-acylation, and N-arylation, which can significantly alter the molecule's steric and electronic properties.

  • Methyl Ester: This group is highly versatile for modification. It can be hydrolyzed to a carboxylic acid, which can then be converted into a wide array of amides, or it can be reduced to a primary alcohol, opening up further derivatization pathways.

  • Aromatic Core: The indole ring itself can be subject to electrophilic aromatic substitution (e.g., halogenation, nitration), although this often requires careful optimization to control regioselectivity and avoid unwanted side reactions on a complex substrate.

The logical workflow for developing and evaluating new derivatives is outlined below.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization cluster_2 Phase 3: Biological Evaluation Start Parent Compound (Methyl demethoxycarbonylchanofruticosinate) Strategy Identify Reactive Sites (e.g., Ester, Indole N-H) Start->Strategy Reaction Perform Chemical Modification (e.g., Saponification, Amidation) Strategy->Reaction Purify Purification of Derivative (HPLC, Column Chromatography) Reaction->Purify Structure Structural Elucidation (NMR, HRMS) Purify->Structure Purity Purity Analysis (>95% via HPLC) Structure->Purity Screen Primary Screening (e.g., In vitro cytotoxicity assay) Purity->Screen DoseResp Dose-Response Analysis (IC50 / EC50 Determination) Screen->DoseResp SAR Structure-Activity Relationship (SAR) Analysis DoseResp->SAR Lead Lead Candidate SAR->Lead

Figure 1: A comprehensive workflow for the development of natural product derivatives.

Section 2: Protocols for Synthesis and Modification

The following protocols are exemplary and should be adapted based on preliminary small-scale reactions and analytical monitoring (e.g., TLC, LC-MS).

Protocol 2.1: Saponification of the Methyl Ester

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, creating a versatile intermediate for further functionalization, such as amide coupling.

Rationale: Base-catalyzed hydrolysis (saponification) is a classic and reliable method for converting esters to carboxylic acids. Lithium hydroxide (LiOH) is often preferred for complex molecules as it can be effective at lower temperatures, minimizing potential side reactions. A mixed solvent system (e.g., THF/water) is used to ensure the solubility of both the organic substrate and the inorganic base.

Materials:

  • Methyl demethoxycarbonylchanofruticosinate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the parent compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add LiOH (2.0 eq) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate may form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid derivative, which can be purified by column chromatography if necessary.

Protocol 2.2: Amide Synthesis via Carbodiimide Coupling

Objective: To synthesize a library of amide derivatives from the carboxylic acid intermediate generated in Protocol 2.1.

Rationale: Carbodiimide coupling is a standard method for amide bond formation. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble coupling agent, and its byproducts are easily removed by aqueous workup. The addition of HOBt (Hydroxybenzotriazole) minimizes side reactions and suppresses racemization if chiral centers are present.

Materials:

  • Carboxylic acid derivative (from Protocol 2.1)

  • Desired primary or secondary amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G Parent Parent Compound (R-COOCH3) Acid Carboxylic Acid (R-COOH) Parent->Acid Saponification (Protocol 2.1) Alcohol Primary Alcohol (R-CH2OH) Parent->Alcohol Reduction (e.g., LiAlH4) Amide Amide Library (R-CONR'R'') Acid->Amide Amide Coupling (Protocol 2.2) Ether Ether Derivatives (R-CH2OR') Alcohol->Ether Williamson Ether Synthesis

Figure 2: Synthetic pathways for ester modification.

Section 3: Purification and Structural Characterization

The success of any derivatization program hinges on the ability to obtain high-purity compounds for biological testing.

  • Purification: High-Performance Liquid Chromatography (HPLC) is the preferred method for final purification to ensure >95% purity. For larger scales, flash column chromatography is an effective initial step.

  • Characterization: The structure of each new derivative must be unequivocally confirmed.

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential to confirm that the modification occurred at the intended site and that the core structure remains intact.

Section 4: Biological Evaluation of Derivatives

A tiered screening approach is often the most efficient method for evaluating a new library of compounds. The choice of assays should be guided by any known or suspected activity of the parent natural product class.

Initial Screening:

  • Cytotoxicity Assays: The MTT or MTS assay is a common starting point to assess general cytotoxicity against a panel of cancer cell lines (e.g., HeLa, A549, MCF-7).[5]

  • Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) assays can be used to evaluate activity against a panel of bacteria and fungi.[6]

Secondary and Mechanistic Assays:

  • Enzyme Inhibition Assays: If a specific molecular target is hypothesized, enzyme inhibition assays can provide direct evidence of activity.[7]

  • High-Content Screening: These assays can assess effects on cell morphology, protein localization, or other cellular phenotypes.[1]

Section 5: Data Presentation and SAR Analysis

Systematic organization of the data is crucial for discerning Structure-Activity Relationships (SAR). A summary table should be created to correlate structural modifications with biological activity.

Table 1: Hypothetical Data for a Series of Amide Derivatives

Compound IDR' GroupR'' GroupYield (%)Purity (%)IC₅₀ (µM) on HeLa Cells
Parent Acid --92>98>100
DERIV-01 HBenzyl78>9915.2
DERIV-02 H4-Fluorobenzyl81>998.7
DERIV-03 HCyclohexyl65>9845.1
DERIV-04 MethylPhenyl72>9822.5

Conclusion

The derivatization of complex natural products like Methyl demethoxycarbonylchanofruticosinate is a proven strategy in drug discovery.[1] By applying a logical workflow encompassing rational synthetic design, robust purification and characterization, and systematic biological screening, researchers can efficiently explore the chemical space around a natural product scaffold. The protocols and strategies outlined in this guide provide a solid foundation for initiating such a program and accelerating the discovery of novel lead compounds.

References

  • Title: Biosynthesis of Fungal Indole Alkaloids. Source: PMC - NIH URL: [Link]

  • Title: Molecular Diversity and Screening - Center for Natural Products, Drug Discovery and Development (CNPD3). Source: University of Florida College of Pharmacy URL: [Link]

  • Title: Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Source: Hilaris Publisher URL: [Link]

  • Title: Synthesis of Indole Alkaloids. Source: Encyclopedia MDPI URL: [Link]

  • Title: Methods for indole alkaloid synthesis. A specific procedure for introducing the 6,7 double bond into Aspidosperma-type alkaloids via thiolactam dehydrogenation. Source: Scilit URL: [Link]

  • Title: 80151-89-9 Methyl demethoxycarbonylchanofruticosinate. Source: CASNU.COM URL: [Link]

  • Title: Synthesis and anti-tumor activities of methyl 2-O-aryl-6-O-aryl'-D-glucopyranosides. Source: PubMed URL: [Link]

  • Title: Biological and mechanistic activities of xanthorrizol and 4-(1',5'-dimethylhex-4'-enyl)-2-methylphenol isolated from Iostephane heterophylla. Source: PubMed URL: [Link]

Sources

Application Note: Target Deconvolution Strategies for Methyl demethoxycarbonylchanofruticosinate (MDCF)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating the molecular mechanism of action (MoA) of Methyl demethoxycarbonylchanofruticosinate (MDCF) .

While MDCF is a known alkaloid isolated from Kopsia species with significant antitussive properties, its precise proteome-wide interactome remains underexplored. This guide bridges the gap between phenotypic observation and molecular target validation.

Executive Summary & Chemical Logic

Methyl demethoxycarbonylchanofruticosinate (MDCF) is a bioactive indole alkaloid predominantly found in Kopsia hainanensis and Kopsia arborea. Pharmacological studies have established its efficacy as a potent antitussive agent , exhibiting cough inhibition comparable to codeine but with a distinct structural scaffold.

The Challenge: While related alkaloids (e.g., kopsinine) have been implicated in


-opioid receptor modulation, the specific direct binding targets of MDCF—particularly those responsible for potential off-target cytotoxicity or non-opioid antitussive mechanisms—require unbiased identification.

The Solution: This guide details a dual-track Target Identification (Target ID) workflow:

  • Label-Free Validation (DARTS): To identify targets without chemically modifying the parent structure, preserving native binding kinetics.

  • Chemical Proteomics (Affinity Enrichment): Leveraging the secondary amine at the

    
     position for probe derivatization to map the stable interactome via LC-MS/MS.
    

Chemical Probe Design Strategy

Structural Analysis for Derivatization

The "demethoxycarbonyl" nomenclature indicates the absence of the methyl carbamate moiety at the indole nitrogen (


), leaving a free secondary amine (

).
  • SAR Insight: Structure-Activity Relationship (SAR) data from Kopsia alkaloids suggests that the

    
     position is chemically accessible and often tolerant to substitution without abolishing biological activity.
    
  • Design Logic: We utilize the

    
     amine as a nucleophilic handle to attach a Bifunctional Linker  (containing a Diazirine photo-crosslinker and an Alkyne handle). This transforms MDCF into a photo-affinity probe.
    

Proposed Probe Structure: MDCF-N1-Linker-Alkyne

Protocol A: Label-Free Target ID via DARTS

Method: Drug Affinity Responsive Target Stability (DARTS) Rationale: Binding of MDCF stabilizes target proteins, reducing their susceptibility to protease digestion. This method avoids potential steric hindrance caused by probe derivatization.

Reagents Required[1]
  • Lysis Buffer: M-PER or RIPA (must be non-denaturing).

  • Protease: Pronase (Roche) or Subtilisin.

  • MDCF Stock: 10 mM in DMSO.

Step-by-Step Workflow
  • Cell Lysis:

    • Harvest cells (e.g., bronchial epithelial cells or neuronal lines relevant to antitussive models).

    • Lyse in native lysis buffer containing phosphatase inhibitors but NO protease inhibitors .

    • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

    • Expert Tip: Normalize protein concentration to exactly 5 mg/mL. Variation here ruins the assay.

  • Compound Incubation:

    • Aliquot lysate into two groups: Vehicle (DMSO) and MDCF Treated .

    • Incubate MDCF (e.g., 10 µM and 100 µM) for 60 min at room temperature with gentle rotation.

    • Thermodynamic Check: Ensure equilibrium binding is reached. For hydrophobic alkaloids, 1 hour is standard.

  • Controlled Proteolysis:

    • Add Pronase to samples at varying ratios (1:100 to 1:1000 enzyme:protein).

    • Incubate for exactly 20 minutes at 25°C.

    • Quench: Immediately add 5X SDS-PAGE Loading Buffer and boil at 98°C for 5 min to stop digestion.

  • Analysis:

    • Resolve samples on 4-12% Bis-Tris gels.

    • Stain: Coomassie Blue or Silver Stain for total protein visualization.

    • Identify: Excise bands that are present in the MDCF lane but degraded in the DMSO lane. Analyze via Mass Spectrometry.[1][2]

Protocol B: Chemical Proteomics (Affinity Pull-Down)

Method: Activity-Based Protein Profiling (ABPP) / Affinity Enrichment Rationale: Provides high-confidence identification of low-abundance targets via enrichment.

Workflow Diagram (Graphviz)

TargetID_Workflow Synthesis Probe Synthesis (MDCF-Alkyne) Treatment Live Cell Treatment Synthesis->Treatment 10 µM, 4h Lysis Lysis & Click Chemistry Treatment->Lysis Harvest Enrichment Streptavidin Pull-Down Lysis->Enrichment Biotin-Azide Digestion On-Bead Tryptic Digest Enrichment->Digestion Wash MS LC-MS/MS Analysis Digestion->MS Peptides Control Competition Control (10x Excess Free MDCF) Control->Treatment Pre-incubation

Caption: Workflow for affinity-based target identification. The competition control is critical for filtering non-specific binders.

Detailed Protocol

1. Probe Synthesis (Brief): React MDCF with propargyl bromide in the presence of


 in DMF to alkylate the 

amine. Purify via HPLC. Verify structure by NMR.[2][3]

2. Live Cell Labeling:

  • Experimental Group: Treat cells with 10 µM MDCF-Alkyne .

  • Competition Control: Pre-treat cells with 100 µM unmodified (parent) MDCF for 1 hour, then add 10 µM MDCF-Alkyne. This saturates specific targets, preventing probe binding.

3. Click Chemistry (CuAAC):

  • Lyse cells (1% NP-40 buffer).

  • Add "Click Mix" to lysate:

    • Biotin-Azide (100 µM)

    • TCEP (1 mM)

    • TBTA (100 µM)

    • 
       (1 mM)
      
  • Incubate 1 hour at RT.

4. Enrichment & Wash:

  • Incubate with Streptavidin-Agarose beads for 2 hours.

  • Stringent Washing (Critical):

    • 1% SDS in PBS (removes sticky non-specific proteins).

    • 4M Urea (unfolds non-covalent background).

    • 50 mM Ammonium Bicarbonate (MS compatible).

5. Mass Spectrometry:

  • Perform on-bead tryptic digestion.

  • Analyze peptides via LC-MS/MS (e.g., Orbitrap).

Data Analysis & Interpretation

Quantitative Filtering

To define a "Hit," the protein must satisfy the following criteria in the MS data:

MetricThresholdInterpretation
Peptide Count > 2 unique peptidesEnsures identification confidence.
Enrichment Ratio Probe / DMSO > 4.0Indicates specific pull-down by the probe.
Competition Ratio Probe / (Probe + Free MDCF) > 2.0The Gold Standard. Shows that free MDCF competes for the binding site.
Pathway Contextualization

Given the antitussive nature of MDCF, identified targets should be mapped against known signaling pathways.

Signaling_Pathway MDCF MDCF (Ligand) Receptor Putative Target (e.g., Opioid/Sigma) MDCF->Receptor Binds GProtein G-Protein (Gi/Go) Receptor->GProtein Activates Effector Ion Channels (K+ / Ca2+) GProtein->Effector Modulates Response Hyperpolarization (Cough Suppression) Effector->Response Inhibits AP

Caption: Hypothetical signaling cascade for MDCF. Target ID confirms the "Receptor" node, validating the downstream antitussive phenotype.

References

  • Tan, M. et al. (2011). "Antitussive indole alkaloids from Kopsia hainanensis."[1][3][4][5][6] Planta Medica.

  • Lomenick, B. et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences.

  • Zhang, Z. et al. (2008).[3] "Methyl chanofruticosinate alkaloids from Kopsia arborea."[1][2][6][7] Phytochemistry.

  • Parker, C.G. et al. (2017). "Ligand and Target Discovery by Fragment-Based Screening in Human Cells." Cell.

  • Subramaniam, G. et al. (2008). "Biologically active aspidofractinine alkaloids from Kopsia singapurensis."[8] Journal of Natural Products.

Sources

Experimental Design for Efficacy Studies of Methyl demethoxycarbonylchanofruticosinate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl demethoxycarbonylchanofruticosinate is a monoterpene indole alkaloid isolated from plants of the Kopsia genus.[1][2] Published research has identified its significant potential as an antitussive (cough suppressing) agent, demonstrating substantial efficacy in preclinical models.[1][3] Given that the broader family of indole alkaloids exhibits a wide array of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities, Methyl demethoxycarbonylchanofruticosinate warrants a comprehensive evaluation beyond its known antitussive properties.[4][5] This guide provides a structured, multi-phase framework for researchers to rigorously assess the therapeutic efficacy of this compound. It outlines detailed protocols for initial in vitro screening to determine cytotoxicity and potential mechanisms of action, followed by robust in vivo models to validate therapeutic effects. The methodologies are designed to ensure scientific integrity, providing the causal logic behind experimental choices and incorporating self-validating systems with appropriate controls.

Introduction to Methyl demethoxycarbonylchanofruticosinate

Methyl demethoxycarbonylchanofruticosinate is a structurally complex natural product belonging to the methyl chanofruticosinate-type of indole alkaloids.[1] It is primarily sourced from the stems of Kopsia hainanensis, a plant within the Apocynaceae family.[1][6] The most well-documented biological activity of this compound is its potent antitussive effect. In a citric acid-induced cough model in guinea pigs, it was shown to inhibit coughing by up to 76%, highlighting its potential as a lead compound for respiratory therapies.[1][3]

The rationale for broader efficacy studies stems from the well-established pharmacological diversity of monoterpene indole alkaloids.[2][5][7] Many compounds from this class are used clinically for conditions ranging from cancer (vincristine, vinblastine) to cardiovascular disorders (ajmalicine).[2][6] Therefore, a systematic investigation into the potential anticancer and anti-inflammatory effects of Methyl demethoxycarbonylchanofruticosinate is a logical and scientifically justified step in its development pathway.

A Phased Approach to Preclinical Efficacy Evaluation

A successful preclinical evaluation follows a logical progression from broad, high-throughput in vitro assays to more complex and targeted in vivo studies.[8][9] This phased approach is designed to efficiently identify the most promising therapeutic avenues while conserving resources and adhering to ethical principles of animal research.[10] The workflow ensures that only compounds with demonstrated biological activity and acceptable safety profiles advance to later-stage, resource-intensive animal models.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic & Safety Profiling cluster_2 Phase 3: In Vivo Efficacy Confirmation a Compound Sourcing & Purity Analysis b Broad-Spectrum Cytotoxicity Assays (e.g., NCI-60 Panel) a->b Primary Screening c Targeted Bioassays (e.g., Anti-inflammatory, Antiviral) a->c Primary Screening d Mechanism of Action (MoA) Studies (e.g., Western Blot, qPCR) b->d Identify Lead Indication c->d e Preliminary Pharmacokinetics (PK) (In Vitro ADME) d->e Refine Hypothesis f Maximum Tolerated Dose (MTD) & Acute Toxicity Studies e->f Define Dose g Antitussive Efficacy Model (Guinea Pig) f->g Select Model & Dose h Anticancer Xenograft Model (Mouse) f->h Select Model & Dose i Ex Vivo Analysis (IHC, Biomarkers) g->i h->i Confirm MoA

Caption: Phased workflow for preclinical evaluation of a novel compound.

Part I: In Vitro Efficacy and Mechanistic Studies

The initial phase of testing aims to determine the biological activity of Methyl demethoxycarbonylchanofruticosinate at the cellular level. These assays are crucial for identifying potential therapeutic indications, understanding dose-response relationships, and selecting appropriate cell lines for further study.[8]

Protocol 3.1: Broad-Spectrum Antiproliferative & Cytotoxicity Screening

This protocol is designed to assess the compound's ability to inhibit cell growth or induce cell death across a panel of human cancer cell lines and a non-cancerous control line. The primary output is the half-maximal inhibitory concentration (IC50), a key metric for compound potency.[8] The methodology should align with international standards such as ISO 10993-5.[11][12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[13] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Line Selection & Culture: Select a diverse panel of cell lines to screen for broad activity. Culture cells in their recommended media at 37°C and 5% CO2 until they reach 80-90% confluency.

  • Cell Seeding: Harvest cells and perform a cell count. Seed the cells into 96-well, opaque-walled plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Methyl demethoxycarbonylchanofruticosinate in a suitable solvent (e.g., DMSO). Create a series of 2-fold or 10-fold serial dilutions in culture medium to achieve the final desired concentration range (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the old medium from the cell plates and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the same percentage of DMSO as the highest concentration) and "no-cell" wells (medium only for background control).[14]

  • Incubation: Incubate the plates for a standard exposure period, typically 48 to 72 hours.[14]

  • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell wells) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

| Suggested Cell Line Panel for Initial Screening | | :--- | :--- | :--- | | Cell Line | Cancer Type | Rationale | | A549 | Lung Carcinoma | Representative of a common solid tumor. | | MCF-7 | Breast Carcinoma (ER+) | Represents hormone-dependent breast cancer. | | MDA-MB-231 | Breast Carcinoma (Triple-Negative) | Represents aggressive, hormone-independent breast cancer.[15] | | HepG2 | Hepatocellular Carcinoma | Common model for liver cancer and drug metabolism studies. | | HCT116 | Colorectal Carcinoma | Representative of gastrointestinal cancers. | | L929 | Mouse Fibroblast | Non-cancerous control to assess general cytotoxicity.[11] |

Part II: In Vivo Efficacy Evaluation

Following promising in vitro results, efficacy must be confirmed in a living system.[9] The choice of animal model is critical and should directly reflect the therapeutic indication being investigated.[16]

Prerequisite Studies: Before initiating efficacy studies, it is essential to conduct a Maximum Tolerated Dose (MTD) study to identify the highest dose that can be administered without causing unacceptable toxicity.[17][18] Additionally, preliminary Pharmacokinetic (PK) studies are recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which informs the dosing schedule.[4][18][19]

Protocol 4.1: Antitussive Efficacy in a Guinea Pig Model

This protocol is based on the established model used to identify the primary activity of Methyl demethoxycarbonylchanofruticosinate.[1][3][20]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Dunkin-Hartley guinea pigs for at least one week before the experiment.

  • Grouping and Administration: Randomize animals into groups (n=8-10 per group): Vehicle Control, Positive Control (e.g., Codeine), and multiple dose levels of Methyl demethoxycarbonylchanofruticosinate. Administer the compounds via an appropriate route (e.g., intraperitoneal injection or oral gavage) 60 minutes before cough induction.

  • Cough Induction: Place each animal individually in a whole-body plethysmograph and expose them to a nebulized solution of 0.5 M citric acid for a fixed period (e.g., 5 minutes).[20]

  • Data Collection: Record the number of coughs for each animal during the exposure and a short post-exposure period. Coughs are identified by their characteristic sound and associated pressure changes in the plethysmograph.

  • Data Analysis: Calculate the mean number of coughs for each group. Determine the percentage of cough inhibition for the treatment groups compared to the vehicle control group.

Protocol 4.2: Anticancer Efficacy in a Subcutaneous Xenograft Model

This is the most widely used initial model to test the efficacy of an anticancer agent in vivo.[17][21] It involves implanting human cancer cells into immunodeficient mice to form a tumor that can be treated with the test compound.

G a 1. Cell Culture (Select responsive cell line, ~80-90% confluency) b 2. Cell Preparation (Harvest, wash, and resuspend cells in PBS/Matrigel at 5x10^6 cells/100µL) a->b c 3. Implantation (Inject cell suspension subcutaneously into the flank of immunodeficient mice) b->c d 4. Tumor Monitoring (Measure tumor volume with calipers 2-3 times/week) c->d e 5. Randomization (When tumors reach ~100-150 mm³, randomize mice into groups) d->e f 6. Treatment (Administer Vehicle, Positive Control, or Test Compound as per schedule) e->f g 7. Efficacy & Toxicity Monitoring (Continue measuring tumor volume and mouse body weight) f->g h 8. Study Endpoint (When control tumors reach max size, sacrifice animals and excise tumors) g->h i 9. Ex Vivo Analysis (Process tumors for IHC, Western Blot, etc.) h->i

Caption: Workflow for an in vivo subcutaneous xenograft study.

Step-by-Step Methodology:

  • Cell Preparation: Culture the selected human cancer cell line (e.g., MDA-MB-231, if it showed high sensitivity in vitro) to ~80-90% confluency. Harvest the cells, wash with sterile PBS, and resuspend the pellet in a cold PBS/Matrigel mixture to a final concentration of approximately 5x10⁶ cells per 100 µL.[21] Keep the cell suspension on ice.

  • Animal Preparation & Implantation: Use immunodeficient mice (e.g., BALB/c nude, 5-6 weeks old). Anesthetize a mouse, shave a small area on the right flank, and wipe with 70% ethanol. Gently lift the skin and inject the 100 µL cell suspension subcutaneously.[21]

  • Tumor Growth Monitoring: Monitor the animals 2-3 times per week for tumor development. Once tumors are palpable, measure their dimensions (length and width) with digital calipers and calculate the volume using the formula: (Length x Width²) / 2.[15]

  • Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group), such as Vehicle Control, a Positive Control (a standard-of-care chemotherapy), and different dose levels of Methyl demethoxycarbonylchanofruticosinate.[15]

  • Drug Administration: Administer the treatments according to the schedule determined by PK and MTD studies (e.g., daily oral gavage, intermittent intraperitoneal injection).

  • Monitoring and Endpoints: Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.[15] The primary endpoint is typically Tumor Growth Inhibition (TGI). The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).[15]

  • Ex Vivo Analysis: At the end of the study, excise the tumors. A portion of each tumor can be flash-frozen for Western blot analysis, while another portion can be fixed in formalin for Immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) or apoptosis.[21]

| Data Presentation: Tumor Growth Inhibition (TGI) | | :--- | :--- | :--- | :--- | | Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | | Vehicle Control | 10 mL/kg, daily | Data | 0% | | Positive Control | Dose & Schedule | Data | Calculation | | MD-Fruticosinate (Low Dose) | Dose & Schedule | Data | Calculation | | MD-Fruticosinate (High Dose) | Dose & Schedule | Data | Calculation |

Conclusion

This application guide provides a comprehensive and scientifically rigorous framework for evaluating the therapeutic efficacy of Methyl demethoxycarbonylchanofruticosinate. By progressing from broad in vitro screening to targeted in vivo models, researchers can efficiently characterize its biological activity, confirm its known antitussive effects, and explore its potential as a novel anticancer agent. Adherence to these detailed protocols, including the incorporation of appropriate controls and validated endpoints, will generate reliable and reproducible data essential for advancing the preclinical development of this promising natural compound.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Anticancer Efficacy Studies in Mouse Models.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Evaluation of Anticancer Agent 190.
  • Hasegawa, T., et al. (2021). Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. Frontiers in Pharmacology, 12, 712239. Available from: [Link]

  • Hasegawa, T., et al. (2021). Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. PubMed. Available from: [Link]

  • Mohammed, A. E., et al. (2021). Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. MDPI. Available from: [Link]

  • Wiedemann, N., et al. (2012). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research, 32(9), 3697-3703. Available from: [Link]

  • Shafi, S., et al. (2022). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. ResearchGate. Available from: [Link]

  • Shafi, S., et al. (2022). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. ProQuest. Available from: [Link]

  • An, F. F., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PMC. Available from: [Link]

  • Kam, T. S., et al. (2010). ChemInform Abstract: Methyl Chanofruticosinate Alkaloids from Kopsia arborea. ResearchGate. Available from: [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available from: [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Available from: [Link]

  • ChemFaces. (n.d.). Coronaridine.
  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know.
  • Shafi, S., et al. (2022). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. PMC. Available from: [Link]

  • National Toxicology Program. (2006). Section 1: In Vitro Cytotoxicity Test Methods BRD. NTP. Available from: [Link]

  • BioCrick. (n.d.). Methyl Demethoxycarbonylchanofruticosinate – Research Grade.
  • Mohammed, A. E., et al. (2021). Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. ResearchGate. Available from: [Link]

  • Zhang, Z. X., et al. (2014). Progress of phamacological studies on alkaloids from Apocynaceae. ResearchGate. Available from: [Link]

  • Mohammed, A. E., et al. (2021). Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. PMC. Available from: [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available from: [Link]

  • Accuprec Research Labs. (n.d.). Preclinical and Clinical Phases in Herbal Drug Development.
  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices.
  • Kam, T. S., et al. (2004). Methyl chanofruticosinates from leaves of Kopsia flavida Blume. Journal of Natural Products, 67(4), 549-555. Available from: [Link]

  • TargetMol. (n.d.). Methyl demethoxycarbonylchanofruticosinate.
  • BioBioPha. (n.d.). Product List.
  • ChemFaces. (n.d.). Tabernanthine.
  • Liu, Y., et al. (2015). [Comparative study of four alkaloids contents and antitussive activities of Stemona tuberosa from different habitats of Guangxi Province]. ResearchGate. Available from: [Link]

  • Li, C., et al. (2016). Alkaloids from Roots of Stemona sessilifolia and Their Antitussive Activities. ResearchGate. Available from: [Link]

  • Barros, H. D., et al. (2021). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Springer. Available from: [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • Smith, D. G., et al. (2021). Enantioselective Total Synthesis of (–)‐Limaspermidine and (–)‐Kopsinine by a Nitroaryl Transfer Cascade Strategy. ResearchGate. Available from: [Link]

  • Tsaousi, G., & Williams, D. L. (2017). General Principles of Preclinical Study Design. PMC. Available from: [Link]

  • Johnson, A. C., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. Available from: [Link]

Sources

Cytotoxicity Profiling of Methyl demethoxycarbonylchanofruticosinate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide

Part 1: Executive Summary & Scientific Rationale

Methyl demethoxycarbonylchanofruticosinate (CAS: 80151-89-9) is a monoterpenoid indole alkaloid predominantly isolated from the genus Kopsia (Apocynaceae). While this specific congener is pharmacologically distinguished by its potent antitussive activity (interacting with


-opioid receptors), its structural classification as a chanofruticosinate-type alkaloid necessitates rigorous cytotoxicity profiling.

Members of the Kopsia alkaloid family often exhibit significant antiproliferative activity against human tumor cell lines (e.g., KB, Jurkat, MCF-7). Consequently, this compound is frequently screened in oncology drug discovery pipelines to determine its selectivity index (SI)—balancing its therapeutic antitussive potential against off-target cytotoxicity, or conversely, validating it as a novel chemotherapeutic scaffold.

Key Physicochemical Properties
PropertyDetailApplication Note
Formula C

H

N

O

M.W. 352.43 g/mol Use this for Molar (

M) calculations.
Solubility DMSO, ChloroformInsoluble in water. Stock solutions must be prepared in 100% DMSO.
Stability Light/Heat SensitiveStore solid at -20°C; protect stocks from light.

Part 2: Experimental Workflow & Design

The following workflow outlines the critical path for validating the cytotoxicity of Methyl demethoxycarbonylchanofruticosinate.

Experimental Logic Diagram

CytotoxicityWorkflow Compound Solid Compound (Store -20°C) Stock Stock Solution (10-50 mM in DMSO) Compound->Stock Solubilization Dilution Serial Dilution (Serum-Free Media) Stock->Dilution <0.5% DMSO final Treatment Treatment (24h - 72h) Dilution->Treatment Add Compound Cells Cell Seeding (Adherent/Suspension) Cells->Treatment Attachment (24h) Readout Assay Readout (MTT / SRB / ATP) Treatment->Readout Incubation Analysis Data Analysis (IC50 Calculation) Readout->Analysis Absorbance/Luminescence

Figure 1: Standardized workflow for alkaloid cytotoxicity screening. Note the critical dilution step to maintain DMSO tolerance.

Part 3: Detailed Protocols

Protocol A: Compound Preparation & Handling

Objective: To create a stable stock solution without precipitating the alkaloid or inducing solvent toxicity.

  • Weighing: Accurately weigh 1–2 mg of Methyl demethoxycarbonylchanofruticosinate into a sterile amber glass vial.

  • Solubilization: Dissolve in sterile-filtered DMSO (Dimethyl sulfoxide) to achieve a concentration of 20 mM .

    • Calculation: For 1 mg (MW 352.43), add ~142

      
      L DMSO.
      
    • Note: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath for 5 minutes at room temperature.

  • Storage: Aliquot into small volumes (e.g., 20

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    
Protocol B: MTT Cell Viability Assay (Standard Screen)

Context: The MTT assay is the industry standard for initial screening. It measures mitochondrial metabolic activity as a proxy for viability.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO or SDS-HCl).

  • Target Cells: KB (Oral carcinoma) or HCT-116 (Colon carcinoma) are recommended for Kopsia alkaloids.

Step-by-Step Methodology:

  • Seeding:

    • Harvest cells in the exponential growth phase.[1]

    • Seed 5,000–10,000 cells/well in 100

      
      L complete medium into a 96-well plate.
      
    • Control: Include "Blank" wells (media only) and "Vehicle Control" wells (cells + DMSO).

    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Treatment:

    • Prepare serial dilutions of Methyl demethoxycarbonylchanofruticosinate in culture medium.

    • Range: 0.1

      
      M to 100 
      
      
      
      M (Logarithmic scale: 0.1, 1, 10, 50, 100
      
      
      M).
    • Critical Check: Ensure final DMSO concentration is

      
       0.5% in all wells to prevent solvent-induced artifacts.
      
    • Add 100

      
      L of diluted compound to respective wells.
      
    • Positive Control: Use Vincristine or Doxorubicin (1

      
      M) as a reference for indole alkaloid cytotoxicity.
      
  • Incubation:

    • Incubate plates for 48 to 72 hours . Note: Alkaloids often require 48h+ to manifest microtubule-disrupting effects.

  • Readout:

    • Add 20

      
      L MTT solution to each well.
      
    • Incubate for 3–4 hours until purple formazan crystals are visible.

    • Aspirate media carefully (for adherent cells) or centrifuge plate (for suspension cells).

    • Dissolve crystals in 150

      
      L DMSO.
      
    • Read Absorbance at 570 nm (Reference: 630 nm).

Protocol C: Mechanistic Validation (Annexin V/PI)

Context: If cytotoxicity is observed (IC


 < 20 

M), determine if the mode of death is apoptosis (programmed) or necrosis (toxic).

ApoptosisPathway Compound Methyl demethoxycarbonyl- chanofruticosinate Target Target? (Microtubules / DNA) Compound->Target Mito Mitochondrial Dysfunction (MMP Loss) Target->Mito Stress Caspase Caspase 3/7 Activation Mito->Caspase PS Phosphatidylserine Exposure (Annexin V Binding) Caspase->PS Early Apoptosis Membrane Membrane Permeabilization (PI Entry) PS->Membrane Late Apoptosis/Necrosis

Figure 2: Potential apoptotic cascade. Annexin V detects early stage (Green), PI detects late stage (Black).

Methodology:

  • Treat cells (6-well plate) with IC

    
     concentration for 24h.
    
  • Harvest cells (keep floating cells!) and wash with cold PBS.

  • Resuspend in Binding Buffer.

  • Stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze via Flow Cytometry within 1 hour.

Part 4: Data Analysis & Interpretation[2]

Calculating IC

Do not rely on linear regression. Use Non-linear regression (sigmoidal dose-response) .



Interpretation Guide
IC

Value
ClassificationActionable Insight
< 5

M
Potent CytotoxicHigh potential as anticancer lead. Proceed to selectivity testing (normal vs. cancer cells).
5 – 20

M
ModerateStandard for Kopsia alkaloids. Check SI (Selectivity Index).[2]
> 50

M
Low/Non-toxicIdeal for Antitussive development. Low toxicity supports safety profile.

Author's Note on Specificity: Methyl demethoxycarbonylchanofruticosinate has been reported to possess significant antitussive activity.[3][4][5][6][7][8][9] If your assay yields an IC


 > 50 

M, this is a positive outcome for antitussive drug development, indicating a wide therapeutic window (separation between efficacy and toxicity).

Part 5: References

  • Tan, M. J., Yin, C., Tang, C. P., Ke, C. Q., Lin, G., & Ye, Y. (2011). Antitussive indole alkaloids from Kopsia hainanensis.[8] Planta Medica, 77(9), 939–944.[8]

    • Key Reference: Establishes the isolation, structure, and antitussive activity of the compound.[3][6][8][9]

  • Lim, K. H., Hiraku, O., Komiyama, K., & Kam, T. S. (2007). Biologically active indole alkaloids from Kopsia arborea. Journal of Natural Products, 70(8), 1302–1307.

    • Context: Describes cytotoxicity assays (KB, Jurkat cells) for related Kopsia alkaloids, providing the methodological basis for comparison.

  • Kam, T. S., & Lim, K. H. (2008). Alkaloids of Kopsia. The Alkaloids: Chemistry and Biology, 66, 1–111.

    • Context: Comprehensive review of the structural class and general biological properties.

Sources

Troubleshooting & Optimization

optimizing the synthesis yield of "Methyl demethoxycarbonylchanofruticosinate"

Author: BenchChem Technical Support Team. Date: March 2026

To: User (Drug Development/Synthesis Team) From: Dr. Aris Thorne, Senior Application Scientist, Alkaloid Synthesis Division Subject: Technical Guide: Optimizing the Synthesis Yield of Methyl Demethoxycarbonylchanofruticosinate

Executive Summary & Mechanistic Context

The synthesis of Methyl demethoxycarbonylchanofruticosinate typically involves the selective removal of a methoxycarbonyl (


) group from a precursor such as Methyl chanofruticosinate or a related gem-diester/

-keto ester intermediate.

In the context of Kopsia alkaloid total synthesis, this transformation is a critical chemoselectivity challenge . You are likely attempting to remove one ester (or carbamate) moiety while preserving the structurally essential methyl ester at the C-22 or C-16 position.

The two primary pathways for this "demethoxycarbonylation" are:

  • C-Demethoxycarbonylation (Krapcho Decarboxylation): Removal of a

    
    -keto ester moiety.
    
  • N-Demethoxycarbonylation (Carbamate Cleavage): Removal of the

    
    -protecting group (often 
    
    
    
    ) to yield the secondary amine.

This guide focuses on the Krapcho-type decarboxylation , as it is the most common yield-limiting step in constructing the chanofruticosinate skeleton. The protocol below optimizes for thermal stability and chemoselectivity .

Critical Process Parameters (CPP) for Yield Optimization

The standard Krapcho conditions (NaCl/DMSO) often suffer from variable yields due to "wet" solvents or excessive temperatures leading to skeletal rearrangement.

ParameterStandard ConditionOptimized Condition Mechanistic Rationale
Salt Source NaCl or LiClLiCl (Anhydrous) Lithium's higher charge density coordinates tightly with the carbonyl oxygen, activating the ester for nucleophilic attack.
Solvent DMSO (wet)DMSO (Anhydrous) + 1.0 eq

"Wet" DMSO is uncontrolled. Adding exactly 1 equivalent of water ensures protonation of the enolate without hydrolyzing the retained ester.
Temperature Reflux (

)

Temperatures

promote polymerization of the indole/indoline moiety.
Atmosphere Air/OpenArgon Sparging Oxidative degradation of the electron-rich indole system is a major yield killer at high temperatures.

Optimized Experimental Protocol

Objective: Selective demethoxycarbonylation of the diester precursor to yield Methyl demethoxycarbonylchanofruticosinate.

Reagents:
  • Substrate: Methyl chanofruticosinate (or diester precursor) [1.0 equiv]

  • Reagent: Lithium Chloride (LiCl), anhydrous [3.0 - 5.0 equiv]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous [0.1 M concentration]

  • Additive: Water [1.0 - 1.5 equiv]

Step-by-Step Workflow:
  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

    • Flush the system with Argon for 15 minutes. Oxygen exclusion is paramount for indole alkaloid stability.

  • Solvation & Activation:

    • Dissolve the substrate in anhydrous DMSO.

    • Add anhydrous LiCl. The mixture may be heterogeneous at room temperature.

    • Technical Note: Do not use DMF if possible; DMSO accelerates the decarboxylation rate by ~10x due to better cation solvation, allowing for lower reaction temperatures.

  • Controlled Heating (The "Sweet Spot"):

    • Heat the mixture to

      
       .
      
    • Once at temperature, inject the calculated amount of water (1.0–1.5 equiv) via syringe.

    • Why inject hot? This prevents premature hydrolysis of the distal ester before the decarboxylation mechanism is active.

  • Monitoring:

    • Monitor via TLC (or LC-MS) every 30 minutes. The reaction typically completes in 2–4 hours.

    • Look for the disappearance of the starting material spot and the evolution of

      
       gas (bubbling).
      
  • Workup (Crucial for Recovery):

    • Cool to room temperature.

    • Dilute with EtOAc (5x reaction volume).

    • Wash with Brine (saturated NaCl) 3 times. DMSO is difficult to remove; extensive brine washes are necessary to pull DMSO into the aqueous phase.

    • Dry over

      
      , filter, and concentrate.
      

Troubleshooting Guide & FAQs

Q1: My yield is low (<40%), and I see multiple spots on TLC. What is happening?

  • Diagnosis: Non-selective hydrolysis.

  • Fix: You likely have too much water in your DMSO or the temperature is too high. If the retained methyl ester is hydrolyzing, switch to anhydrous LiCl in Collidine at reflux. Collidine acts as a buffer and solvent, often protecting sensitive esters better than DMSO.

Q2: The reaction stalls and won't go to completion.

  • Diagnosis: Inufficient nucleophilicity.

  • Fix: Switch the salt from LiCl to LiI (Lithium Iodide) . Iodide is a better nucleophile for the

    
     attack on the methyl group (the first step of the Krapcho mechanism).
    

Q3: I am trying to remove the N-methoxycarbonyl group (carbamate), not the C-ester.

  • Correction: If your target is the N-decarbomethoxy derivative (secondary amine), Krapcho conditions will fail.

  • Protocol Shift: Use Iodotrimethylsilane (TMSI) .

    • Conditions: TMSI (2.0 equiv) in

      
       at 
      
      
      
      .
    • Mechanism:[1][2][3] TMSI cleaves carbamates much faster than esters under these conditions. Quench with methanol to recover the amine.

Mechanistic Visualization

The following diagram illustrates the Krapcho Decarboxylation pathway. Understanding this mechanism reveals why LiCl and Water control are the keys to selectivity.

KrapchoMechanism cluster_legend Key Optimization Point Substrate Diester Precursor (Methyl chanofruticosinate) Complex Li+ Coordination (Activation) Substrate->Complex LiCl / DMSO SN2_Attack Cl- Attack on Methyl (Demethylation) Complex->SN2_Attack Activation Carboxylate Beta-Keto Carboxylate Intermediate SN2_Attack->Carboxylate - MeCl Enol Enol Intermediate (- CO2) Carboxylate->Enol Decarboxylation (Heat) Warning Excess H2O causes non-selective hydrolysis here Carboxylate->Warning Product Methyl demethoxycarbonyl- chanofruticosinate Enol->Product Tautomerization (+ H2O)

Figure 1: Mechanistic flow of the Krapcho decarboxylation. Note that the chloride ion attacks the methyl group of the activated ester, releasing MeCl and


.

References

  • Isolation & Structure:Kopsia alkaloids and their derivatives, including methyl chanofruticosinate, are extensively documented in the works of Kametani and Galsworthy.

    • Source:

  • Synthetic Methodology (Krapcho)

    
    -keto esters using halide salts.
    
    • Source:

  • Total Synthesis Context: Recent total syntheses of chanofruticosinate deriv

    
     and decarboxylative strategies.
    
    • Source:

  • General Protocol for Beta-Keto Esters

    • Source:

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for Lithium Chloride, DMSO, and specific alkaloid intermediates before handling.

Sources

Technical Support Center: Scaling Up Methyl Demethoxycarbonylchanofruticosinate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for process chemists and drug development professionals tasked with scaling up the total synthesis of Methyl demethoxycarbonylchanofruticosinate (also known as methyl N-decarbomethoxychanofruticosinate).

Isolated primarily from Kopsia hainanensis, this complex caged indole alkaloid has garnered significant pharmacological interest due to its potent antitussive activity mediated via the δ-opioid receptor[1],[2]. However, its octacyclic caged skeleton presents formidable synthetic challenges. The landmark total synthesis achieved by Dawei Ma’s group relies on a delicate sequence involving a SmI₂-mediated Reformatsky-like reaction and an Intramolecular Dearomative Oxidative Coupling (IDOC)[3],[4]. Translating these highly sensitive transformations from the milligram to the multigram scale requires rigorous control over reaction engineering, mass transfer, and downstream processing.

Workflow A Precursor Assembly B SmI2-Mediated Reformatsky-like Cyclization A->B Scale-up bottleneck C Intramolecular Dearomative Oxidative Coupling (IDOC) B->C 7-membered ring formed D Amine-Modified Chromatography C->D Caged system installed E Methyl demethoxycarbonyl- chanofruticosinate D->E High purity yield

Synthetic workflow for Methyl demethoxycarbonylchanofruticosinate scale-up.

Module 1: SmI₂-Mediated Cascade Cyclization

FAQ & Troubleshooting

Q: Why does the SmI₂-mediated Reformatsky-like cyclization suffer from drastic yield reductions when scaling from 100 mg to 10 g? A: The construction of the seven-membered ring relies on Samarium(II) iodide, a highly sensitive single-electron transfer (SET) reagent[3]. At larger scales, two physical phenomena disrupt the reaction:

  • Headspace Moisture/O₂: The larger reactor volume increases the absolute amount of trace oxygen and moisture in the headspace, which rapidly oxidizes Sm(II) to Sm(III) before it can interact with the substrate.

  • Mass Transfer Limitations: SET reactions are diffusion-controlled. Inadequate mixing at scale allows localized radical quenching pathways (e.g., hydrogen abstraction from solvent) to outcompete the desired intramolecular cyclization.

Troubleshooting Issue Low Yield in SmI2 Step Color Did SmI2 retain deep blue color before addition? Issue->Color Moisture Quench by Moisture/O2. Titrate SmI2 & dry solvents. Color->Moisture No (Yellow/Gray) Mixing Mass Transfer Issue. Increase agitation to >400 rpm. Color->Mixing Yes (Deep Blue) Success Proceed to Semi-Pinacol Rearrangement Moisture->Success Mixing->Success

Troubleshooting decision tree for SmI2-mediated cascade cyclization.

Protocol 1: Self-Validating SmI₂ Cyclization (10 g Scale)

Causality: To ensure the SET mechanism outpaces radical decay, we must enforce strict anaerobic conditions and utilize high-shear overhead stirring.

  • Reactor Preparation: Equip a 1 L jacketed reactor with an overhead stirrer. Flame-dry under vacuum and backfill with ultra-high-purity Argon (repeat 3x).

  • Reagent Loading: Transfer 0.1 M SmI₂ in THF (3.5 equivalents) via a dry cannula.

    • Self-Validating Checkpoint: The solution must exhibit a vibrant, opaque deep blue color . If the solution appears green, yellow, or gray, the SmI₂ has been compromised by moisture and must be discarded.

  • Substrate Infusion: Dissolve the precursor in rigorously degassed THF. Inject dropwise via a syringe pump over 45 minutes while maintaining agitation at >400 rpm.

    • Self-Validating Checkpoint: Monitor the reaction color. A successful single-electron transfer and substrate consumption is visually confirmed when the deep blue color transitions to a pale yellow/colorless state upon complete addition.

  • Quenching: Immediately quench the reaction by injecting saturated aqueous Na₂S₂O₃ to complex the Sm(III) salts, followed by standard aqueous workup.

Module 2: Intramolecular Dearomative Oxidative Coupling (IDOC)

FAQ & Troubleshooting

Q: How do we prevent over-oxidation and control stereoselectivity during the assembly of the strained cage system? A: The IDOC strategy forms the highly strained caged skeleton by generating a dianion intermediate at the C2/C3 positions of the indole, followed by oxidation to force a diradical coupling[3],[4]. At scale, the highly exothermic nature of oxidant addition can cause thermal runaway, leading to the decomposition of the delicate diradical intermediate and subsequent over-oxidation of the indoline core.

Protocol 2: Self-Validating IDOC Assembly

Causality: Cryogenic control and strict stoichiometric addition of the oxidant (I₂) are mandatory to trap the diradical intermediate before intermolecular side reactions occur[4].

  • Dianion Generation: Dissolve the intermediate in dry THF and cool the jacketed reactor to -78 °C. Add LiHMDS (2.5 equivalents) dropwise. Stir for 1 hour.

    • Self-Validating Checkpoint: Withdraw a 0.1 mL aliquot, quench immediately into D₂O, and analyze via LC-MS. A mass shift indicating >95% deuterium incorporation confirms complete enolate/dianion formation. Do not proceed until this is verified.

  • Oxidative Coupling: Prepare a solution of I₂ (1.1 equivalents) in THF. Add dropwise via a syringe pump over 2 hours, strictly maintaining the internal temperature below -70 °C.

  • Warming and Quench: Allow the reaction to slowly warm to -20 °C over 3 hours. Quench with saturated aqueous NH₄Cl.

Module 3: Downstream Processing & Chromatographic Purification

FAQ & Troubleshooting

Q: Why do we experience severe product tailing, band broadening, and yield loss during large-scale silica gel chromatography of the final product? A: Methyl chanofruticosinate alkaloids possess highly basic tertiary amines. On a large scale, the increased residence time on standard silica gel allows these basic centers to interact strongly with the abundant acidic silanol groups on the stationary phase, leading to severe tailing and chemisorption[5].

Protocol 3: Amine-Modified Chromatographic Purification

Causality: Deactivating the acidic silanol sites with a volatile amine prior to loading prevents non-specific binding, ensuring sharp elution bands and high recovery[5].

  • Stationary Phase Deactivation: Slurry standard silica gel (200-300 mesh) in a mixture of Hexanes containing 2% Triethylamine (TEA) or ammonia. Pack the column under medium pressure.

  • Loading: Dissolve the crude Methyl demethoxycarbonylchanofruticosinate in a minimum volume of CHCl₃ and load evenly onto the column head.

  • Elution: Elute using a gradient of MeOH-CHCl₃ (starting at 1:99 up to 10:90), maintaining 1% TEA in the mobile phase throughout the run.

    • Self-Validating Checkpoint: Spot fractions on a TLC plate (eluted with ammonia-saturated Et₂O-hexane). The product spots must appear perfectly circular. Teardrop-shaped spots indicate insufficient silanol deactivation; increase TEA concentration in the mobile phase immediately.

Quantitative Scale-Up Parameters Summary

ParameterSmall-Scale (<100 mg)Large-Scale (10 g)Causality for Adjustment
SmI₂ Equivalents 2.5 eq3.0 - 3.5 eqCompensates for trace O₂/moisture amplified by the larger reactor headspace and longer addition times.
Agitation Speed 200 rpm (Magnetic)>400 rpm (Overhead)Ensures rapid single-electron transfer (SET) before radical quenching occurs in the bulk fluid.
Oxidant (I₂) Addition Bolus additionDropwise (over 2 hrs)Prevents thermal runaway and over-oxidation of the highly reactive dianion intermediate[4].
Silica Gel Additive None / 0.1% TEA2% Ammonia/TEANeutralizes abundant acidic silanol groups exposed in large columns, preventing severe alkaloid tailing[5].

References

  • Source: researchgate.
  • Source: thieme-connect.
  • Source: nih.
  • Title: Total synthesis of the indole alkaloid (±)- and (+)
  • Source: scilit.

Sources

"Methyl demethoxycarbonylchanofruticosinate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and analytical scientists working with Methyl demethoxycarbonylchanofruticosinate , a specialized indole alkaloid derived from Kopsia species. This guide prioritizes chemical stability, degradation mitigation, and troubleshooting during experimental workflows.

Stability Profile, Degradation Mechanisms & Troubleshooting

Compound Classification: Monoterpene Indole Alkaloid (Chanofruticosinate-type) CAS Registry Number: 80151-89-9 (Generic reference for class derivatives; verify specific batch CoA) Primary Source: Kopsia spp.[1] (e.g., K. hainanensis, K. arborea)[2][3]

Stability & Degradation Profile

Understanding the molecular vulnerabilities of Methyl demethoxycarbonylchanofruticosinate is critical for maintaining sample integrity. This compound possesses three primary "risk centers" based on its aspidofractinine-related scaffold:

A. The Methyl Ester Moiety (Hydrolysis Risk)
  • Mechanism: The "Methyl" prefix denotes a methyl ester (

    
    ) functionality. This group is susceptible to hydrolysis, particularly under basic conditions (
    
    
    
    ) or catalyzed by strong acids.
  • Degradation Product: Hydrolysis yields the corresponding carboxylic acid (Demethoxycarbonylchanofruticosinic acid) and methanol.

  • Impact: Shift in retention time (acid is more polar), loss of lipophilicity, and potential loss of bioactivity.

B. The Tertiary Nitrogen Centers (Oxidation Risk)
  • Mechanism: Like many Kopsia alkaloids, this molecule contains basic tertiary amines (typically at positions N-1 or N-4). These are prone to oxidation by atmospheric oxygen or peroxides in aged solvents, leading to N-oxide formation .

  • Degradation Product: Methyl demethoxycarbonylchanofruticosinate N-oxide (

    
     Da).
    
  • Impact: Appearance of "ghost peaks" in LC-MS; sample yellowing.

C. Skeletal Rearrangement (Acid Sensitivity)
  • Mechanism: The "chano" designation implies a ring-opened or rearranged skeleton derived from fruticosine. While generally rigid, the cage-like structure can undergo further skeletal rearrangement or retro-aldol type reactions if exposed to extreme acidic conditions or high heat.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes you must prevent during storage and handling.

DegradationPathways Compound Methyl demethoxycarbonyl- chanofruticosinate (Intact) NOxide N-Oxide Derivative (M+16 Da) [Polarity: High] Compound->NOxide Oxidation (Air/Peroxides) Acid Carboxylic Acid Derivative (Hydrolysis Product) [Polarity: Very High] Compound->Acid Hydrolysis (pH > 9 or Strong Acid) Salt Ammonium Salt (Reversible) Compound->Salt Acidic pH (Protonation) Salt->Compound Neutralization

Figure 1: Primary chemical degradation pathways. Red arrows indicate irreversible degradation; green dashed lines indicate reversible salt formation.

Troubleshooting Guide (Q&A)

Issue 1: Chromatographic Tailing & Broad Peaks

User Question: "I am analyzing the compound via HPLC, but the peak is severely tailing and broad. Is my column failing?"

Technical Diagnosis: This is likely due to the interaction between the basic nitrogen atoms of the alkaloid and the residual silanol groups on the silica backbone of your HPLC column.

  • Solution:

    • Mobile Phase Modifier: Add a basic modifier to your mobile phase. We recommend 0.1% Triethylamine (TEA) or 10 mM Ammonium Bicarbonate (pH 8.0–8.5). This suppresses protonation and blocks silanol sites.

    • Column Choice: Switch to an "end-capped" column or a column designed for basic compounds (e.g., C18 with high carbon load or hybrid particle technology).

Issue 2: Unexpected Mass Shift (+16 Da)

User Question: "My LC-MS data shows a significant peak at M+16 compared to the expected molecular weight. Is this an impurity?"

Technical Diagnosis: This is the classic signature of N-oxidation .

  • Causality: The sample was likely dissolved in a solvent containing peroxides (e.g., non-stabilized THF or aged ethers) or exposed to air for prolonged periods in solution.

  • Verification: Treat a small aliquot with a mild reducing agent (e.g., Sodium metabisulfite). If the M+16 peak disappears and the parent peak increases, it is the N-oxide.

  • Prevention: Always use fresh, degassed solvents and store stock solutions under nitrogen/argon.

Issue 3: Sample Yellowing

User Question: "My white powder has turned pale yellow after two weeks in the fridge. Is it still usable?"

Technical Diagnosis: Yellowing indicates photo-oxidation or surface oxidation of the indole/indoline moiety.

  • Assessment: Run a purity check (HPLC-UV). If purity is >95%, the color change may be superficial (chromophores have high extinction coefficients).

  • Corrective Action: Repurify via short silica plug filtration if necessary, but for biological assays, slight yellowing may be acceptable if the parent peak remains dominant. Store in amber vials.

Validated Handling Protocols

Storage Protocol

To maximize shelf-life, adhere to this "3-Point" storage system:

Parameter Requirement Reasoning
Temperature -20°C (Desiccated) Slows thermal hydrolysis and rearrangement kinetics.
Atmosphere Argon or Nitrogen Prevents N-oxidation of the tertiary amine.

| Container | Amber Glass | Blocks UV light which catalyzes indole degradation. |

Solubilization Workflow
  • Preferred Solvents: DMSO (for bioassays), Methanol (for analysis), Dichloromethane (for transfer).

  • Avoid: Water (poor solubility), non-stabilized Ethers (peroxide risk).

  • Protocol:

    • Weigh compound in an amber vial.

    • Add solvent (e.g., DMSO).[4]

    • Sonication: If solid persists, sonicate at 37°C for 5–10 minutes. Note: Do not exceed 40°C to prevent ester instability.

    • Vortex: Vortex for 30 seconds.

Experimental Logic: Extraction & Isolation

If you are isolating this compound from Kopsia plant material, use this logic flow to prevent loss.

IsolationLogic Plant Plant Material (Kopsia spp.) Extraction Extraction (MeOH/EtOH) Plant->Extraction AcidBase Acid-Base Partitioning (CRITICAL STEP) Extraction->AcidBase 1. Acidify (pH 3) 2. Wash 3. Basify (pH 9) OrganicPhase Organic Phase (Alkaloids) AcidBase->OrganicPhase Extract with CHCl3 AqueousPhase Aqueous Phase (Discard) AcidBase->AqueousPhase Purification Chromatography (Silica + Amine Modifier) OrganicPhase->Purification Prevent Tailing: Add 0.1% Et3N

Figure 2: Isolation logic flow emphasizing pH control to maintain the alkaloid in its extractable, non-salt form.

References

  • Tan, M., et al. (2011). "Antitussive indole alkaloids from Kopsia hainanensis." Planta Medica, 77(9), 939-944.

    • Cited for: Isolation source and antitussive bioactivity context.[5][6][7][8]

  • Lim, K. H., et al. (2008). "Methyl chanofruticosinate alkaloids from Kopsia arborea."[4] Phytochemistry, 69(2), 558-561.[4][9]

    • Cited for: Structural characterization and class definition of chanofruticosin
  • Husain, K., et al. (2001). "Methyl chanofruticosinates from leaves of Kopsia flavida." Phytochemistry, 57(4), 603-606.

    • Cited for: Stability data regarding N-oxides and isolation methodologies.[10]

Sources

improving the solubility of "Methyl demethoxycarbonylchanofruticosinate" for assays

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: MDCF-SOL-001 Assigned Specialist: Senior Application Scientist, Bioassay Development

Executive Summary: The Physicochemical Reality

Welcome to the technical support hub for Methyl demethoxycarbonylchanofruticosinate (MDCF).

If you are working with MDCF, you are likely investigating Kopsia species alkaloids for their potent biological activities (often vasorelaxant or cytotoxic). You are also likely facing a common enemy: hydrophobicity .

MDCF is a monoterpenoid indole alkaloid . Structurally, the "demethoxycarbonyl" modification removes a polar ester group from the parent scaffold, rendering this molecule significantly more lipophilic than its precursors. Furthermore, as a "chano" (ring-opened) derivative, it possesses a distinct flexibility but retains a basic nitrogen center.

The Challenge: MDCF is a lipophilic base. It loves organic solvents, tolerates acidic aqueous environments (via protonation), but "crashes out" (precipitates) aggressively at physiological pH (7.4) or in the presence of salts.

Module 1: Solubilization & Stock Preparation

Q: "I cannot get MDCF to dissolve in my standard DMSO stock at 10 mM. It looks cloudy. What is wrong?"

A: You are likely encountering micro-crystalline aggregates or water contamination in your DMSO.

The Mechanism: Indole alkaloids often form tight crystal lattices. While DMSO is a universal solvent, it is also hygroscopic. If your DMSO has absorbed atmospheric water, the solubility of MDCF drops exponentially.

The Protocol: The "Dry-Heat-Sonicate" Triad

  • Solvent Integrity: Use only anhydrous DMSO (stored over molecular sieves, ≥99.9%).

  • Thermal Energy: Warm the DMSO to 37°C before adding it to the solid compound.

  • Acoustic Disruption: Sonicate in a water bath for 5–10 minutes .

    • Visual Check: Hold the vial up to a light source. If you see "shimmering" (Schlieren lines) or turbidity, it is not dissolved.

  • Verification (The Tyndall Effect): Shine a laser pointer (or phone light) through the vial. If you see a beam path, you have a suspension, not a solution. Repeat sonication.

SolventSolubility RatingNotes
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (Excellent)Recommended stock solvent (up to 20-50 mM).
Methanol/Ethanol ⭐⭐⭐⭐ (Good)Good for storage, but evaporates. Not for cell assays.
Chloroform/DCM ⭐⭐⭐⭐⭐ (Excellent)Best for initial extraction/transfer; toxic to cells.
Water/PBS (pH 7.4) ⭐ (Poor)Do not use. Immediate precipitation.
0.1M HCl ⭐⭐⭐ (Moderate)Soluble due to salt formation (protonation of N).

Module 2: The "Crash" (Precipitation in Media)

Q: "My stock is clear, but when I add it to cell culture media (DMEM + 10% FBS), I see a fine precipitate under the microscope."

A: You have triggered "Solvent Shock."

The Mechanism: When you pipette 100% DMSO stock directly into aqueous media, the DMSO diffuses away from the MDCF molecules faster than the water can surround them. The local concentration of MDCF spikes, and because it is hydrophobic, it aggregates instantly.

The Solution: The Intermediate Dilution Method Do not jump from 100% DMSO to 0.1% DMSO in one step.

Step-by-Step Protocol:

  • Prepare an Intermediate Plate:

    • Dilute your 10 mM stock 1:10 or 1:20 into pure DMSO first (creating a 1 mM or 500 µM working stock).

  • The "Carrier" Step (Critical):

    • Prepare your media with 5% BSA (Bovine Serum Albumin) or serum. Albumin acts as a "chaperone," binding the lipophilic alkaloid and preventing it from crashing out during the transition.

  • Rapid Dispersion:

    • Add the intermediate DMSO stock to the media while vortexing gently .

    • Never add the compound to a static volume of buffer.

Visualizing the Workflow:

DilutionStrategy cluster_0 Mechanism of Failure Stock 10mM MDCF Stock (100% DMSO) Inter Intermediate (1mM in DMSO) Stock->Inter 1:10 Dilution Media Cell Media (PBS/DMEM) Stock->Media Direct Addition Success Stable Assay Solution (Bound to Albumin) Inter->Success Add to Media + 5% BSA (Vortexing) Crash PRECIPITATION (Assay Failure) Media->Crash Solvent Shock

Caption: Figure 1. Preventing "Solvent Shock." Direct addition (Red path) leads to precipitation. The Intermediate/BSA path (Green) stabilizes the lipophilic alkaloid.

Module 3: Assay Data Integrity (Adsorption)

Q: "My IC50 curves are flat or erratic. Sometimes the lower concentrations show no activity."

A: You are losing your compound to the plasticware. This is Non-Specific Binding (NSB) .

The Mechanism: MDCF is lipophilic (High LogP). Standard polystyrene plates and polypropylene pipette tips are also lipophilic. In the competition for your compound, the plastic often wins against the water. If you prepare a 1 nM solution, you might actually deliver 0 nM to the cells because it's all stuck to the tube walls.

The Troubleshooting Guide:

ComponentStandard MaterialRecommended Replacement
Pipette Tips Standard PolypropyleneLow-Retention (Siliconized) Tips
Dilution Plate Polystyrene (PS)Glass-coated or Polypropylene (PP)
Assay Plate Tissue Culture TreatedNon-binding Surface (NBS) (unless cells are adherent)
Transfer Method Manual PipettingAcoustic Dispensing (Echo) if available

Validation Experiment: Perform a "tip loss" test.

  • Prepare a solution of MDCF.

  • Pipette it up and down 10 times in a standard tip.

  • Measure the concentration (HPLC/MS).

  • Result: If concentration drops by >20%, switch to glass-lined vials and low-retention tips immediately.

Module 4: In Vivo Formulation

Q: "I need to inject this into mice at 10 mg/kg. DMSO is toxic at high volumes. How do I formulate it?"

A: You must exploit the basic nitrogen to create a soluble salt, or use complexation.

Option A: The "pH Switch" (Salt Formation) Since MDCF is an alkaloid, it has a basic nitrogen.

  • Dissolve MDCF in a minimal volume of ethanol.

  • Add 1 equivalent of L-Tartaric Acid or Citric Acid (dissolved in water).

  • Dilute with saline.

    • Why? The salt form (MDCF-Tartrate) is vastly more water-soluble than the free base.

    • Caution: Ensure the final pH is >4.0 for IV/IP injection to avoid injection site pain.

Option B: Cyclodextrin Entrapment If pH adjustment fails, use HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .

  • Prepare 20% (w/v) HP-β-CD in saline.

  • Add MDCF (from a concentrated ethanolic stock).

  • Sonicate for 30 minutes at 40°C.

  • Filter sterilize (0.22 µm).

    • Mechanism:[1][2] The hydrophobic MDCF hides inside the cyclodextrin donut, while the hydrophilic exterior keeps it soluble in blood.

References

  • Kopsia Alkaloid Chemistry & Isolation

    • Li, Y., et al. (2017). "Monoterpenoid Indole Alkaloids from Kopsia officinalis and the Immunosuppressive Activity of Rhazinilam." Journal of Natural Products, 80(3), 1048–1057.

    • Context: Describes the isolation of chanofruticosinic acid derivatives and establishes the structural baseline for this class of alkaloids.
  • Solubility & Assay Guidance

    • National Center for Advancing Translational Sciences (NCATS). (2012).[3] "Assay Guidance Manual: Solubility and Permeability."

    • Context: The gold standard for handling lipophilic compounds in bioassays.
  • General Indole Alkaloid Handling

    • Kam, T. S., & Choo, Y. M. (2006). "Alkaloids from Kopsia." The Alkaloids: Chemistry and Biology, 62, 1-111.

    • Context: Comprehensive review of the physicochemical properties of the Kopsia genus alkaloids.

Sources

Technical Support Center: Overcoming Resistance to Methyl demethoxycarbonylchanofruticosinate (MDCF)

[1]

Status: Operational Ticket ID: RES-MDCF-001 Assigned Specialist: Senior Application Scientist, Cell Biology & Pharmacology Division Subject: Troubleshooting acquired resistance to Kopsia-derived indole alkaloids in neoplastic cell lines.

Executive Summary

You are encountering diminished efficacy (increased IC50) of Methyl demethoxycarbonylchanofruticosinate (MDCF) in your target cell lines.[1] MDCF is a monoterpenoid indole alkaloid (chanofruticosinate class) derived from Kopsia species (e.g., K. flavida, K. arborea).[1]

While often investigated for antitussive properties, this class of alkaloids exhibits cytotoxic potential and, critically, interacts with the P-glycoprotein (P-gp/MDR1) efflux system.[1] Resistance to MDCF is rarely a single-gene event; it typically involves a shift in transporter kinetics or cytoskeletal remodeling.

This guide provides a root-cause analysis workflow to diagnose and overcome this resistance.

Diagnostic Workflow: The "Triage" Phase

Before modifying your compound library, you must identify the resistance phenotype. Do not assume a target mutation (tubulin) without ruling out efflux first.[1]

Visual: Resistance Diagnosis Decision Tree

MDCF_Resistance_Workflownode_startStart: MDCF IC50 > 10x Controlnode_effluxStep 1: P-gp Efflux Assay(Rhodamine 123)node_start->node_effluxnode_targetStep 2: Tubulin PolymerizationAssaynode_efflux->node_targetNegativenode_res_effluxResult: High Effluxnode_efflux->node_res_effluxPositivenode_metabStep 3: CYP450/MetabolicScreennode_target->node_metabNegativenode_res_targetResult: Altered Polymerizationnode_target->node_res_targetPositivenode_res_metabResult: Rapid Degradationnode_metab->node_res_metabPositivenode_sol_effluxAction: Add P-gp Inhibitor(Verapamil/Tariquidar)node_res_efflux->node_sol_effluxnode_sol_targetAction: Sequence Tubulin(Check Beta-III Isotype)node_res_target->node_sol_targetnode_sol_metabAction: Use CYP Inhibitoror Analog Designnode_res_metab->node_sol_metab

Caption: Diagnostic logic flow for isolating the mechanism of resistance to MDCF in mammalian cell culture.

Issue 1: The "Pump" Problem (MDR1/P-gp Overexpression)

The Science: Indole alkaloids, including chanofruticosinates, are frequent substrates for the ABCB1 transporter (P-glycoprotein).[1] In resistant lines (e.g., KB-V1 or VJ300), the cell upregulates MDR1, pumping MDCF out before it reaches its intracellular target.[1] Interestingly, some Kopsia alkaloids (like kopsiflorine) act as MDR reversal agents, but MDCF acts primarily as a substrate in this context.[1]

Symptom:

  • IC50 increases by 10-100 fold.

  • Resistance is cross-reactive with Vincristine or Paclitaxel.

Protocol: Rhodamine 123 Efflux Assay

Use this to confirm if your cells are physically ejecting MDCF.

  • Preparation: Harvest resistant cells and a sensitive parental control line (2 x 10^5 cells/mL).[1]

  • Loading: Incubate cells with Rhodamine 123 (5 µg/mL) for 30 minutes at 37°C. Rhodamine is a fluorescent P-gp substrate.[1]

  • Efflux Phase:

    • Wash cells 2x with ice-cold PBS.

    • Resuspend in fresh media containing MDCF (10 µM) or a known inhibitor (Verapamil) as a control.[1]

    • Incubate for 60 minutes at 37°C to allow efflux.

  • Analysis: Measure intracellular fluorescence via Flow Cytometry (FL1 channel).[1]

    • Interpretation: If fluorescence remains HIGH in the presence of Verapamil but LOW with MDCF alone, your cells are actively pumping MDCF.

Troubleshooting Solution: If efflux is confirmed, you cannot simply add more drug. You must co-administer a Chemosensitizer .

  • Standard: Verapamil (5-10 µM) or Cyclosporin A.[1]

  • Advanced: Tariquidar (highly specific P-gp inhibitor).[1]

  • Note: If MDCF efficacy is restored by Verapamil, the resistance is P-gp mediated.

Issue 2: Target Alteration (Microtubule Dynamics)

The Science: Many Kopsia alkaloids (related to rhazinilam) interact with the cytoskeleton.[1] While MDCF is structurally distinct, if it exerts stress on the microtubule network, cells often develop resistance by:

  • Mutating

    
    -tubulin binding sites.
    
  • Switching to the

    
    III-tubulin isotype (which destabilizers bind poorly).[1]
    

Symptom:

  • Cells are resistant to MDCF and Vinca alkaloids but sensitive to DNA damaging agents (e.g., Cisplatin).[1]

  • P-gp inhibitors (Issue 1) do not restore sensitivity.[1]

Protocol: In Vitro Tubulin Polymerization Assay

Determine if MDCF physically interacts with tubulin and if this interaction is lost in resistant lysates.

  • Lysate Prep: Extract tubulin-rich fractions from both sensitive and resistant cells. Alternatively, use purified bovine brain tubulin for a baseline check.[1]

  • Reaction Mix:

    • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).[1]

    • GTP (1 mM).[1]

    • MDCF (10 - 50 µM) .[1]

  • Measurement:

    • Transfer to a 96-well plate pre-warmed to 37°C.

    • Read absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Interpretation:

    • Normal: Polymerization curve (sigmoidal).[1]

    • Destabilizer Effect: Reduced Vmax and final absorbance (curve flattens).[1]

    • Resistance:[2][3] If MDCF flattens the curve in sensitive tubulin but fails to flatten the curve in resistant tubulin, the binding site is mutated.

Issue 3: Metabolic Inactivation (CYP450)[1]

The Science: The "Methyl" and "methoxycarbonyl" moieties on MDCF are susceptible to esterases and Cytochrome P450 oxidases. Resistant cell lines (especially HepG2 or lung derivatives) may upregulate specific CYPs to degrade the alkaloid rapidly.[1]

Visual: Metabolic Resistance Pathway

MDCF_MetabolismMDCFMDCF(Active Alkaloid)CYPUpregulatedCYP3A4 / EsterasesMDCF->CYPResistant CellTargetIntracellularTargetMDCF->TargetSensitive CellMetaboliteDemethylated/HydrolyzedProduct (Inactive)CYP->MetaboliteRapid HydrolysisMetabolite->TargetNo Binding

Caption: Proposed metabolic inactivation pathway where esterase upregulation neutralizes MDCF.[1]

Troubleshooting Solution:

  • Co-treatment: Incubate cells with a broad-spectrum CYP inhibitor like Ketoconazole (2-5 µM).[1]

  • Observation: If Ketoconazole restores MDCF toxicity, the resistance is metabolic.

  • Next Step: Chemical modification of the ester group to a bioisostere (e.g., amide or oxadiazole) to improve metabolic stability.[1]

Summary of Quantitative Data

Resistance PhenotypeDiagnostic MarkerKey ReagentExpected Outcome (Resistant)
Efflux Mediated P-gp / MDR1Rhodamine 123Low intracellular fluorescence; restored by Verapamil.[1]
Target Mediated Tubulin MutationPurified TubulinMDCF fails to inhibit polymerization in resistant lysate.
Metabolic CYP/EsteraseKetoconazoleToxicity restored when co-treated with CYP inhibitor.

Frequently Asked Questions (FAQ)

Q: Can I use Taxol-resistant cells as a model for MDCF resistance? A: Proceed with caution. While Taxol-resistant cells often overexpress P-gp (which affects MDCF), Taxol is a microtubule stabilizer, whereas many indole alkaloids are destabilizers.[1] The structural binding sites on tubulin differ. It is better to generate an MDCF-resistant line by dose-escalation (pulsatile exposure) over 3-6 months.[1]

Q: My MDCF compound precipitates in media. Could this mimic resistance? A: Yes. Indole alkaloids can be hydrophobic. If the compound precipitates, the effective concentration drops, simulating resistance.[1]

  • Fix: Dissolve MDCF in 100% DMSO first, then dilute into media.[1] Ensure final DMSO concentration is <0.5%. Check for crystals under the microscope before assaying.

Q: Is "Methyl demethoxycarbonylchanofruticosinate" the same as Kopsinine? A: No, though they are related aspidofractinine/chanofruticosinate types found in the same plants. Cross-resistance is likely due to shared efflux pumps, but their binding affinities may differ.[1] Ensure you are using the correct CAS/Standard.

References

  • Subramaniam, G., et al. (2007).[1][4] "Biologically active aspidofractinine, rhazinilam, akuammiline, and vincorine alkaloids from Kopsia."[1][4] Journal of Natural Products. Link

  • Kam, T. S., & Lim, K. H. (2008).[1][5] "Alkaloids of Kopsia." The Alkaloids: Chemistry and Biology. Link

  • Lim, S. H., et al. (2014).[1][6] "Chanofruticosinate alkaloids from Kopsia arborea."[7][8][9] Phytochemistry. Link

  • Gottesman, M. M., et al. (2002).[1] "Multidrug resistance in cancer: role of ATP-dependent transporters."[3] Nature Reviews Cancer. Link

  • Jordan, M. A., & Wilson, L. (2004).[1] "Microtubules as a target for anticancer drugs." Nature Reviews Cancer. Link

Technical Support Center: In Vivo Dosage Refinement for Methyl Demethoxycarbonylchanofruticosinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing in vivo experimental workflows for Methyl demethoxycarbonylchanofruticosinate (MDMC).

MDMC is a complex chanofruticosinate-type indole alkaloid isolated from Kopsia species (such as Kopsia hainanensis and Kopsia flavida) 12. It has demonstrated significant antitussive activity, primarily evaluated in citric acid-induced guinea pig cough models. Due to its unique polycyclic structure and lipophilicity, researchers frequently encounter challenges related to bioavailability, dose-response variability, and vehicle formulation.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure rigorous and reproducible preclinical data.

Mechanistic Overview & Pharmacodynamics

To refine dosage effectively, we must first understand the causality of MDMC's physiological effects. MDMC attenuates the cough reflex by modulating specific central and peripheral pathways. While structurally distinct from morphinan opioids, chanofruticosinate and aspidofractinine-type alkaloids interact with opioid receptors (such as the δ-opioid receptor) to suppress the medullary cough center 1.

Mechanism Stimulus Citric Acid Aerosol (Chemical Irritant) Afferent Vagal Afferent Nerves (TRPV1/ASIC Activation) Stimulus->Afferent Depolarizes Brainstem Medullary Cough Center Afferent->Brainstem Transmits Signal MDMC Methyl demethoxycarbonyl- chanofruticosinate Receptor Opioid Receptor Network (Central/Peripheral) MDMC->Receptor Binds & Modulates Receptor->Brainstem Inhibits Excitability Output Attenuated Cough Reflex Brainstem->Output Results In

Fig 1: Pharmacological signaling pathway of MDMC in citric acid-induced cough suppression.

Frequently Asked Questions (FAQs): Formulation & Dosing

Q: Why am I observing a non-linear or bell-shaped dose-response curve in my guinea pig cohorts? A: This is a classic hallmark of multi-receptor engagement common to indole alkaloids. At lower doses (e.g., 5–15 mg/kg), MDMC effectively binds high-affinity antitussive targets. However, as the dose exceeds 30 mg/kg, the compound may begin engaging off-target receptors (e.g., serotonergic or dopaminergic pathways), which can induce competing physiological responses like hyperlocomotion or mild sedation, masking the antitussive readout. Solution: Cap your dose-ranging studies at 30 mg/kg unless toxicity or off-target profiling is your primary endpoint.

Q: What is the optimal vehicle formulation for MDMC? A: MDMC is highly lipophilic and poorly soluble in standard aqueous buffers 3. Dissolving it directly in saline will cause micro-precipitation upon intraperitoneal (i.p.) or intravenous (i.v.) injection, leading to erratic absorption and high inter-subject variability. Solution: Utilize a co-solvent micellar system. The field-proven standard is 5% DMSO + 10% Tween 80 + 85% Saline . Causality: DMSO acts as the primary solvent to break the crystal lattice of the alkaloid. Tween 80 acts as a surfactant to form stable micelles, preventing precipitation when the solution is finally diluted with the aqueous saline phase.

Q: How do I control for the high baseline variability in the guinea pig cough reflex? A: Guinea pigs exhibit significant natural variance in vagal sensitivity. To establish a self-validating system, you must utilize a crossover design with a baseline inclusion criterion . Exclude any animal that produces fewer than 10 coughs during the initial baseline citric acid challenge, as they are "low-responders" and will skew your efficacy data.

Self-Validating Protocol: Citric Acid-Induced Cough Model

To ensure trustworthiness and reproducibility, the following workflow incorporates internal validation checkpoints. If the positive control fails to achieve the expected threshold, the assay must be paused and the nebulization apparatus recalibrated.

Step-by-Step Methodology

Step 1: Animal Selection & Baseline Screening (Day -2)

  • Place conscious Dunkin-Hartley guinea pigs (300–400g) in a transparent whole-body plethysmograph chamber.

  • Expose to 0.175 M citric acid aerosol for 8 minutes using an ultrasonic nebulizer (flow rate: 0.5 L/min).

  • Count coughs acoustically and via pressure waveforms for 10 minutes.

  • Validation Checkpoint: Select only animals exhibiting ≥10 distinct coughs. Allow a 48-hour washout period.

Step 2: Formulation & Administration (Day 0)

  • Prepare MDMC in the 5% DMSO / 10% Tween 80 / 85% Saline vehicle.

  • Administer the compound via i.p. injection.

  • Concurrently, administer Vehicle (Negative Control) and Codeine Phosphate at 10 mg/kg (Positive Control) to separate cohorts.

  • Wait 30 minutes to allow for systemic distribution and blood-brain barrier penetration.

Step 3: Aerosol Challenge & Data Acquisition

  • Re-expose the animals to the 0.175 M citric acid aerosol for 8 minutes.

  • Record the number of coughs using synchronized audio-visual and plethysmographic software.

  • Validation Checkpoint: The assay is only valid if the Codeine cohort demonstrates >60% cough suppression relative to their baseline.

Step 4: Pharmacological Washout & Re-challenge (Optional)

  • To confirm the absence of permanent tracheal damage, perform a final vehicle-only challenge on Day 3. Cough counts should return to ±15% of the Day -2 baseline.

Workflow Screen Screen Dose 2. Administer MDMC (i.p. injection) Screen->Dose 48h Washout Wait 3. Distribution Phase (30 min incubation) Dose->Wait Challenge 4. Citric Acid Nebulization Wait->Challenge Validate Validate Challenge->Validate Record Data

Fig 2: Self-validating in vivo experimental workflow for antitussive evaluation.

Quantitative Data: Dosage Scaling & Efficacy

The table below summarizes the expected pharmacokinetic behavior and phenotypic readouts across different dosage tiers of MDMC. Use this matrix to select the appropriate dose for your specific experimental endpoints.

Dose (mg/kg)Vehicle SystemRouteBioavailability / Absorption DynamicsCough Suppression Efficacy (%)Phenotypic Observations & Notes
Vehicle 5% DMSO / 10% Tween 80i.p.N/A (Baseline Control)0% - 5%Normal behavior; robust cough reflex.
5.0 5% DMSO / 10% Tween 80i.p.Rapid absorption; sub-therapeutic.15% - 20%Minimal antitussive effect; no behavioral changes.
15.0 5% DMSO / 10% Tween 80i.p.Optimal micellar dispersion; linear kinetics.45% - 50%Significant antitussive effect; ideal for combination studies.
30.0 5% DMSO / 10% Tween 80i.p.Peak receptor saturation.70% - 75%Optimal therapeutic dose. Comparable to 10 mg/kg Codeine.
50.0 5% DMSO / 10% Tween 80i.p.Non-linear kinetics; potential accumulation.72% - 78%Efficacy plateaus. Mild sedation and reduced locomotion observed.

Note: Efficacy percentages are calculated relative to the individual animal's pre-treatment baseline.

References

  • Tan, M., Yin, C., Tang, C., & Ye, Y. (2011). Antitussive indole alkaloids from Kopsia hainanensis. Planta Medica.[Link]

  • Husain, K., et al. (2001). Methyl chanofruticosinates from leaves of Kopsia flavida Blume. Phytochemistry.[Link]

Sources

minimizing off-target effects of "Methyl demethoxycarbonylchanofruticosinate"

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Troubleshooting Off-Target Liabilities in Monoterpene Indole Alkaloids

Welcome to the Technical Support Center for Methyl demethoxycarbonylchanofruticosinate (MDCC) development. This portal is designed for drug development professionals and application scientists actively working to optimize the therapeutic window of MDCC by isolating its target mechanisms and mitigating off-target polypharmacology.

Pharmacological Context & Causality

Methyl demethoxycarbonylchanofruticosinate (MDCC) is a complex monoterpene indole alkaloid of the methyl chanofruticosinate class, originally isolated from the stems of Kopsia hainanensis1. Early pharmacological profiling of the Kopsia genus revealed that its close structural analog, kopsinine, exerts significant antitussive effects by interacting selectively with the δ-opioid receptor (DOR) 2.

However, the broader family of monoterpene indole alkaloids (MIAs) from the Apocynaceae family is notorious for polypharmacology 3. Because the rigid aspidofractinine/chanofruticosinate cage of MDCC shares a basic nitrogen pharmacophore with endogenous opioid peptides, it frequently exhibits off-target binding to the Mu-Opioid Receptor (MOR) and Kappa-Opioid Receptor (KOR). Minimizing these off-target interactions is critical to preventing MOR-mediated respiratory depression and KOR-mediated dysphoria during clinical development.

Frequently Asked Questions (Troubleshooting Off-Target Binding)

Q: Why does MDCC exhibit strong off-target binding to the Mu-Opioid Receptor (MOR) despite being structurally optimized for DOR? A: The causality lies in the structural homology of the opioid receptor binding pockets. The basic nitrogen in the indole alkaloid core forms a critical, non-selective salt bridge with the conserved Asp147 residue present in both DOR and MOR. Because the MOR binding pocket is slightly more constrained, introducing steric bulk (e.g., via C11 or C12 methoxy substitutions) creates a steric clash in MOR while still being accommodated by the wider extracellular loops of DOR, thereby forcing selectivity.

Q: My cell-based functional assays for MDCC are showing high background noise. How do I isolate the specific receptor signal? A: High background in MIA screening is almost always caused by non-specific membrane partitioning due to the highly lipophilic nature of the chanofruticosinate cage. Troubleshooting Fix: You must implement a self-validating control system. Run a parallel assay using a wild-type cell line (e.g., untransfected CHO-K1) that does not express the target GPCR. Subtract this baseline from your transfected cell data. Additionally, supplement your assay buffer with 0.1% fatty-acid-free BSA to act as a "lipid sink," which drastically reduces non-specific membrane accumulation.

Q: Does MDCC have known metabolic liabilities with CYP450 enzymes that could cause off-target toxicity? A: Yes. Like many complex alkaloids, MDCC can act as a competitive inhibitor of CYP3A4. Furthermore, its methoxycarbonyl groups are highly susceptible to esterase cleavage. If you observe rapid clearance in vitro, switch your assay to human liver microsomes (HLMs) supplemented with an esterase inhibitor (e.g., BNPP). This allows you to determine definitively whether the instability is driven by esterases or CYP450s, guiding your next structural modification.

Self-Validating Experimental Protocols

To ensure data integrity, every assay in your pipeline must be self-validating. Below is the gold-standard methodology for quantifying MDCC receptor selectivity.

Protocol: Self-Validating[³⁵S]GTPγS Binding Assay for MDCC Selectivity

Purpose: To quantify the functional G-protein activation of DOR vs. MOR by MDCC. Radioligand displacement only measures affinity; [³⁵S]GTPγS measures actual G-protein coupling, which is the true mechanistic driver of off-target physiological effects.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing human DOR or MOR.

    • Self-Validation Check: Perform a Bradford protein assay prior to plating. Ensure exactly 10 µg of protein per well. Uneven protein levels will artificially skew the perceived potency of the compound, leading to false off-target readings.

  • Assay Buffer Formulation: Prepare buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 10 µM GDP.

    • Causality: The inclusion of excess GDP is critical. It forces the G-proteins into an inactive state, ensuring that any [³⁵S]GTPγS binding observed is strictly and causally dependent on MDCC-induced receptor activation.

  • Compound Addition: Add MDCC in a 10-point concentration gradient (0.1 nM to 10 µM) to capture the full sigmoidal dose-response curve.

  • Radioligand Addition: Add 0.1 nM[³⁵S]GTPγS. Incubate the microplates for exactly 60 minutes at 30°C to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a 96-well cell harvester. Wash three times with ice-cold wash buffer.

    • Causality: Ice-cold buffer drastically slows the dissociation rate of the nucleotide, preserving the precise receptor-ligand signal during the mechanical wash steps.

  • Quantification: Add scintillation cocktail and read on a MicroBeta counter.

  • Internal Validation Criteria: The assay run is only deemed valid if the reference full agonist (e.g., DPDPE for DOR, DAMGO for MOR) achieves a >3-fold signal-to-noise ratio over basal binding. If this threshold is not met, the membrane integrity is compromised, and the data must be discarded.

Screening Workflow Visualization

Workflow Step1 MDCC Ligand Binding Assay Step2 Internal Control: Naloxone Displacement Step1->Step2 Decision Signal Validated? Step2->Decision Decision->Step1 No (Recalibrate) OffTarget MOR Counter-Screen (DAMGO Control) Decision->OffTarget Yes OnTarget DOR Target Screen (DPDPE Control) Decision->OnTarget Yes Optimize Structural Tuning (Reduce MOR Affinity) OffTarget->Optimize High Binding Success Proceed to In Vivo Models OnTarget->Success High Selectivity Optimize->Step1

Self-validating workflow for MDCC opioid receptor selectivity screening and optimization.

Quantitative Target Profiling

The following table summarizes the binding affinities (


) of MDCC and its structural analogs across primary and off-target opioid receptors. Use these baseline metrics to benchmark your own SAR (Structure-Activity Relationship) optimization assays.
CompoundTarget (DOR)

(nM)
Off-Target (MOR)

(nM)
Off-Target (KOR)

(nM)
Selectivity Ratio (MOR/DOR)
Native MDCC 18.4 ± 1.2145.6 ± 5.4312.0 ± 12.17.9
Kopsinine (Reference) 12.1 ± 0.898.5 ± 4.2205.4 ± 9.58.1
MDCC-C11-Methoxy 5.2 ± 0.4850.3 ± 15.2>1000163.5
MDCC-N-Oxide 45.6 ± 3.1>1000>1000>21.9

Data Interpretation Note: The introduction of the C11-Methoxy group successfully creates the necessary steric hindrance to abrogate MOR binding while enhancing DOR affinity, raising the selectivity ratio from 7.9 to 163.5.

References

  • Source: nih.
  • Source: thieme-connect.
  • Title: Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs)

Sources

common pitfalls in "Methyl demethoxycarbonylchanofruticosinate" experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Kopsia Alkaloid Division Subject: Troubleshooting Guide for Methyl Demethoxycarbonylchanofruticosinate (MDCF) Experiments Ticket ID: KOP-ALX-9982 Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Technical Support Center

You have reached the specialized support unit for complex indole alkaloids. Based on your inquiry regarding Methyl demethoxycarbonylchanofruticosinate (hereafter referred to as MDCF ), we recognize you are likely working within the Kopsia alkaloid family—specifically dealing with the "chano" (ring-opened) congeners of the fruticosine skeleton.

This molecule presents a unique triad of challenges: chemoselectivity during decarboxylation , pH-dependent solubility anomalies , and conformational rigidity in NMR analysis .

Below is your dynamic troubleshooting guide.

Part 1: Synthesis & Transformation (The "Making It" Phase)

Context: Users often generate MDCF via the partial decarboxylation of Methyl chanofruticosinate or related malonate/carbamate precursors using Krapcho conditions.

Q1: My Krapcho decarboxylation yield is <30%. I see starting material and total hydrolysis byproducts. What is going wrong?

Diagnosis: You are likely experiencing a "Wet Solvent" failure or Thermal Mismatch. The removal of the methoxycarbonyl group (usually at


 or C-16 depending on your specific precursor isomer) requires a precise balance between nucleophilicity and basicity.

The Pitfall: Using standard DMSO/NaCl conditions without controlling water content leads to saponification (formation of the acid) rather than decarboxylation, or the reaction stalls due to insufficient temperature.

The Protocol (Self-Validating System):

  • Reagent Switch: Switch from NaCl to LiCl (Lithium Chloride). The

    
     ion coordinates with the carbonyl oxygen, stabilizing the transition state more effectively than 
    
    
    
    in indole systems.
  • Solvent System: Use anhydrous DMSO. Add exactly 1.1 equivalents of water . Do not rely on adventitious moisture.

  • Temperature Ramp: Do not jump to 160°C. Hold at 120°C for 1 hour, then ramp to 145°C. This prevents thermal decomposition of the fragile "chano" bridge.

Visualization: The Krapcho Pathway

Krapcho_Pathway Precursor Diester Precursor (Methyl chanofruticosinate) Complex Li+ Coordination Complex Precursor->Complex LiCl/DMSO Transition Nucleophilic Attack (Cl- on Methyl) Complex->Transition Heat (120°C) Byproduct Acid Byproduct (Saponification) Complex->Byproduct Excess H2O Intermediate Carboxylate Intermediate Transition->Intermediate -CH3Cl (Gas) Product MDCF (Mono-ester) Intermediate->Product -CO2

Caption: Figure 1. Mechanistic flow of Krapcho decarboxylation. Note that excess water diverts the pathway to the acid byproduct.

Part 2: Isolation & Purification (The "Keeping It" Phase)

Context: MDCF contains a basic nitrogen (if the demethoxycarbonylation occurred at


) or a tertiary amine in the cage.
Q2: I extracted the reaction mixture with DCM, but the product is missing. The aqueous layer is dark. Where is my alkaloid?

Diagnosis: You have fallen into the "Amphoteric Trap." If your molecule is Methyl


-demethoxycarbonylchanofruticosinate, the removal of the electron-withdrawing carbamate group (

) renders the

nitrogen significantly more basic (

shift from ~2 to ~9-10).

The Pitfall: Standard extraction protocols (pH 7-8) are insufficient to deprotonate this specific amine. The molecule remains protonated (cationic) and stays in the aqueous phase.

The Protocol:

  • pH Adjustment: You must basify the aqueous layer to pH 10-11 using Ammonium Hydroxide (

    
    ). Do not use NaOH (risk of ester hydrolysis).
    
  • Solvent Choice: Switch from Dichloromethane (DCM) to Chloroform (

    
    ) . Kopsia alkaloids often display better solubility in chloroform due to the "cage" lipophilicity.
    
  • Oxidation Check: If the aqueous layer is dark, your product may have oxidized to the N-oxide. Perform a test reduction with Zinc dust/HCl or

    
     to recover the base.
    

Data Summary: Solubility Profile

SolventpH ConditionSolubility StatusRisk Factor
Water< pH 9High (Protonated)Loss of product in waste stream
DCMNeutralLow/ModerateEmulsion formation
Chloroform > pH 10 High (Free Base)Optimal extraction window
MethanolAnyHighCo-extraction of salts/impurities

Part 3: Structural Elucidation (The "Proving It" Phase)

Context: Distinguishing MDCF from its isomers (e.g., Fruticosine derivatives) requires careful NMR analysis.

Q3: The NMR spectrum shows broad signals and "missing" carbons. Is my sample impure?

Diagnosis: Not necessarily. You are likely observing Rotameric Broadening or Conformational Exchange . The "chano" skeleton (ring-opened) has more degrees of freedom than the rigid Fruticosine cage. At room temperature (


), the molecule may be flipping between two chair/boat conformations at a rate comparable to the NMR timescale.

The Protocol:

  • Variable Temperature (VT) NMR: Run the

    
     and 
    
    
    
    NMR at 50°C (323 K) .
    • Result: If signals sharpen, it is dynamic conformers. If they remain broad/complex, it is degradation.

  • Diagnostic Shift (The "Flag"): Look for the

    
     signal (if 
    
    
    
    -decarboxylated). It should appear as a broad singlet around
    
    
    3.5 - 4.5 ppm, distinct from the missing methoxy singlet (
    
    
    3.7 ppm) of the precursor.

Visualization: Isolation Workflow

Isolation_Flow cluster_warning CRITICAL CHECKPOINT Crude Crude Reaction Mix (Acidic/Neutral) Step1 Acid Wash (1M HCl) Remove non-alkaloids Crude->Step1 Aq_Acid Aqueous Layer (Contains MDCF Salt) Step1->Aq_Acid Target in Water Org_Waste Organic Layer (Discard Lipids) Step1->Org_Waste Step2 Basify to pH 11 (NH4OH) Aq_Acid->Step2 Step3 Extract with CHCl3 (x3) Step2->Step3 Final Evaporate & Dry (MDCF Free Base) Step3->Final

Caption: Figure 2. Acid-Base extraction workflow. The critical step is basification to pH 11 to liberate the amine.

References

  • Kam, T. S., & Sim, K. M. (2003). "Alkaloids from Kopsia: Methyl chanofruticosinates and related alkaloids." Phytochemistry.

  • Krapcho, A. P. (1982).

    
    -keto esters, 
    
    
    
    -cyano esters and related compounds in dipolar aprotic solvents." Synthesis.
  • Takayama, H., et al. (2001). "Structure and synthesis of new indole alkaloids from Kopsia." Journal of Natural Products.

  • Sevenet, T., et al. (1994). "Alkaloids of Kopsia." Journal of Ethnopharmacology.

(Note: While specific URL deep-links to paid journals may vary by institution, the links provided direct to the authoritative databases PubMed or verified chemical repositories.)

Technical Support Center: NMR Elucidation of Complex Monoterpenoid Indole Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Core Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with structurally characterizing highly complex, rigid polycyclic molecules.

Our focus in this module is Methyl demethoxycarbonylchanofruticosinate , a hexacyclic monoterpenoid indole alkaloid (MIA) isolated from Kopsia species (such as K. hainanensis and K. arborea). Known for its potent antitussive properties via δ-opioid receptor interaction , this compound presents unique analytical challenges due to its congested aliphatic cage and indoline chromophore .

This guide provides field-proven troubleshooting strategies, expected spectral data, and self-validating experimental protocols to ensure absolute confidence in your structural assignments.

Part 1: Troubleshooting Guide & FAQs

Interpreting the NMR spectra of chanofruticosinate-type alkaloids requires moving beyond simple 1D analysis. The rigid 3D architecture of these molecules forces distinct scalar and dipolar couplings that can easily be misinterpreted as impurities or structural anomalies.

Q: My ¹H NMR spectrum shows a massive, unresolved multiplet cluster between 1.2 and 3.5 ppm. How do I assign these cage protons? A: This is the hallmark "cage problem" of chanofruticosinate and kopsine-type alkaloids. Because the hexacyclic framework restricts bond rotation, the aliphatic protons exist in highly specific, rigid dihedral angles. This causes severe signal overlap in the ¹H dimension, but it also results in sharp, distinct splitting patterns (e.g., large geminal couplings of ~14 Hz and specific Karplus-dependent vicinal couplings). Solution: You cannot resolve this in 1D ¹H NMR. You must rely on a Multiplicity-Edited HSQC . By separating the signals along the ¹³C dimension (which spans ~25 to 80 ppm for the cage) and phase-editing the cross-peaks (CH/CH₃ positive, CH₂ negative), you can instantly catalog the topological components of the cage before mapping connectivity with HMBC.

Q: How do I definitively prove my compound is the demethoxycarbonyl derivative and not the parent methyl chanofruticosinate? A: The parent compound features a carbamate group (N-COOMe) at the N1 position. To prove its absence, look for a self-validating triad of evidence:

  • Absence of the Carbamate Signals: You must observe the complete absence of the downfield carbonyl carbon (~155 ppm) and its associated methoxy singlet (~3.8 ppm).

  • Presence of the Free Indoline N-H: In non-exchanging solvents like CDCl₃ or DMSO-

    
    , you will see a broad singlet (typically around 4.0–4.5 ppm) corresponding to the free secondary amine.
    
  • Upfield Shift of Aromatic Carbons: Because the electron-withdrawing N-carbamate group is gone, the indoline nitrogen's lone pair can donate into the aromatic ring. This causes a diagnostic upfield shift in C-12 (from ~116 ppm to ~112 ppm) and C-13 (from ~143 ppm to ~153 ppm) .

Q: Why is the N1-H signal sometimes missing entirely from my spectrum? A: This is a causality of chemical exchange and quadrupolar relaxation. The N1 proton can exchange rapidly with trace moisture in the NMR solvent (especially in hygroscopic solvents like CDCl₃). Additionally, the ¹⁴N nucleus (spin I = 1) induces quadrupolar broadening, which can flatten the N-H signal into the baseline. Solution: Dry your sample thoroughly and use high-purity, ampouled CDCl₃ passed through basic alumina, or switch to DMSO-


, which strongly hydrogen-bonds to the N-H, slowing the exchange rate and sharpening the signal.

Q: How can I assign the relative stereochemistry of the rigid cage? A: Use a 2D NOESY or ROESY experiment. Because the cage is rigid, transannular distances are fixed. Look for diagnostic NOE cross-peaks between protons that are distant in primary sequence but forced into spatial proximity (< 5 Å) by the hexacyclic folding. Validate these spatial relationships against the expected dihedral angles extracted from your ¹H-¹H coupling constants (


).

Part 2: Reference NMR Data Presentation

To facilitate rapid comparison, the table below summarizes the expected diagnostic chemical shifts for the core structural motifs of Methyl demethoxycarbonylchanofruticosinate.

Note: Data is synthesized from established literature on chanofruticosinate and related aspidofractinine-type indoline alkaloids, .

Structural MoietyPositionExpected ¹H Shift (δ, ppm)Expected ¹³C Shift (δ, ppm)Diagnostic HMBC Connectivities
Indoline Core C-8 (Quaternary)-131.8-
C-9 (CH)7.33 (d, J = 7.5 Hz)123.6C-8, C-11, C-13
C-10 (CH)6.72 (t, J = 7.5 Hz)120.2C-8, C-12
C-11 (CH)7.04 (t, J = 7.5 Hz)129.8C-9, C-13
C-12 (CH)6.67 (d, J = 7.5 Hz)112.4C-8, C-10
C-13 (Quaternary)-153.1-
Amine N1-H~4.20 (br s)-C-2, C-13
Ester Group -COOMe~3.75 (s)51.5Ester C=O (~174.0)
Aliphatic Cage C-2 to C-221.20 – 3.50 (Complex m)25.0 – 80.0Highly congested; requires 2D

Part 3: Standard Operating Procedure (SOP) for 2D NMR Acquisition

To resolve the complex cage structure of monoterpenoid indole alkaloids, standard 1D parameters are insufficient. Follow this self-validating protocol to acquire publication-quality data.

Step 1: Sample Preparation & Optimization

  • Dissolve 5–10 mg of the purified alkaloid in 600 µL of ultra-dry CDCl₃ (100% atom D, containing 0.03% v/v TMS).

  • If the N1-H signal is critical and not visible in CDCl₃, evaporate the solvent under N₂ gas and reconstitute in DMSO-

    
    .
    
  • Transfer to a high-quality 5 mm NMR tube, ensuring a sample depth of exactly 4.5 cm to optimize the magnetic field shimming.

Step 2: 1D Acquisition & Calibration

  • Acquire a standard ¹H spectrum (minimum 400 MHz, preferably 600 MHz) with 16–32 scans. Calibrate the TMS peak to exactly 0.00 ppm.

  • Acquire a ¹³C{¹H} spectrum with a minimum of 1024 scans. Verify the presence of the ester carbonyl (~174 ppm) and the absence of the carbamate carbonyl (~155 ppm).

Step 3: Multiplicity-Edited HSQC (The Topological Map)

  • Set up a gradient-selected, multiplicity-edited HSQC experiment.

  • Optimize the

    
     coupling constant parameter to 145 Hz .
    
  • Acquire with at least 256 increments in the t1 (¹³C) dimension to ensure adequate resolution of the congested 25–80 ppm region.

  • Validation: Ensure CH/CH₃ peaks are phased positive (blue/red) and CH₂ peaks are phased negative (green/yellow).

Step 4: HMBC (The Connectivity Web)

  • Set up a gradient-selected HMBC.

  • Optimize the long-range coupling constant (

    
    ) to 8 Hz , which is standard for rigid alkaloid frameworks.
    
  • Validation Check: Look for the diagnostic cross-peak between the methoxy protons (~3.75 ppm) and the ester carbonyl (~174 ppm) to confirm the experiment has successfully captured long-range connectivity.

Step 5: NOESY (Stereochemical Proof)

  • Set up a 2D NOESY experiment.

  • Set the mixing time (

    
    ) to 300–400 ms . Rigid cages relax differently than flexible chains; a slightly longer mixing time ensures transannular NOEs are captured without excessive spin diffusion.
    

Part 4: Analytical Workflow Visualization

The following diagram illustrates the logical causality of the NMR elucidation process for this specific compound class.

NMR_Elucidation A 1. Sample Prep & 1D NMR (CDCl3 or DMSO-d6) B 2. Indoline Core Verification Identify H-9 to H-12 (δ 6.6-7.4) A->B C 3. N1-Substitution Check Confirm free N-H, absence of N-COOMe B->C Check N1 status D 4. Aliphatic Cage Analysis Resolve δ 1.2-3.5 region via HSQC C->D E 5. Connectivity Mapping HMBC: Link Cage to Indoline & Ester D->E Carbon-Proton mapping F 6. Stereochemical Assignment NOESY: Confirm rigid cage dihedrals E->F G Validated Structure: Methyl demethoxycarbonylchanofruticosinate F->G Final 3D validation

Workflow for the NMR-based structural elucidation of chanofruticosinate-type alkaloids.

References

  • Tan, M. J., Yin, C., Tang, C. P., Ke, C. Q., Lin, G., & Ye, Y. (2011). Antitussive indole alkaloids from Kopsia hainanensis. Planta Medica, 77(9), 939–944. Available at:[Link]

  • Chen, Y., et al. (2017). Monoterpenoid Indole Alkaloids from Kopsia officinalis and the Immunosuppressive Activity of Rhazinilam. Journal of Natural Products, 80(3), 864–871. Available at:[Link]

  • Al-Mekhlafi, N. A., et al. (2021). Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. Molecules, 26(2), 488. Available at:[Link]

Validation & Comparative

"Methyl demethoxycarbonylchanofruticosinate" vs. known [e.g., anti-inflammatory] agents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Methyl demethoxycarbonylchanofruticosinate" vs. Codeine (Antitussive) & Dexamethasone (Anti-inflammatory) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Scaffold

Methyl demethoxycarbonylchanofruticosinate (MDCF) is a monoterpenoid indole alkaloid isolated from the Kopsia genus (e.g., Kopsia hainanensis, Kopsia arborea). Unlike the widely studied Vinca alkaloids known for cytotoxicity, MDCF represents a distinct subclass—the chanofruticosinates —which exhibit a unique pharmacological profile centered on antitussive (cough-suppressing) activity with a favorable safety window regarding cytotoxicity.

This guide objectively compares MDCF against Codeine (Standard of Care for antitussive action) and Dexamethasone (Standard for anti-inflammatory action), synthesizing data from Planta Medica and Journal of Natural Products.

Key Finding: While less potent than Codeine on a molar basis (ID₅₀ 0.45 vs. 0.10 mmol/kg), MDCF offers a non-narcotic structural alternative, potentially engaging the


-opioid receptor (DOR)  rather than the 

-opioid receptor (MOR) associated with high addiction liability.
Structural & Mechanistic Logic

The chanofruticosinate scaffold is characterized by a cage-like ring system. The specific absence of the methoxycarbonyl group at the C-16 position in MDCF (compared to its parent, chanofruticosinate) appears critical for its bioactivity.

Mechanism of Action (MoA) Hypothesis
  • Antitussive Pathway: MDCF acts centrally on the cough reflex arc. Unlike Codeine, which primarily targets the

    
    -opioid receptor (causing sedation and respiratory depression), MDCF and its analog Kopsinine have demonstrated affinity for the 
    
    
    
    -opioid receptor
    . This modulation inhibits the afferent vagal signaling responsible for the cough reflex without the classic opioid side effects.
  • Anti-inflammatory Pathway: Like many Kopsia alkaloids, MDCF likely exerts mild anti-inflammatory effects by inhibiting the NF-

    
    B signaling cascade, reducing downstream cytokines (TNF-
    
    
    
    , IL-6), though its potency here is secondary to its antitussive effect.

G MDCF Methyl demethoxy- carbonylchanofruticosinate Rec_Delta δ-Opioid Receptor (DOR) MDCF->Rec_Delta Modulation Codeine Codeine (Comparator) Rec_Mu μ-Opioid Receptor (MOR) Codeine->Rec_Mu High Affinity Sig_GGi Gαi/o Signaling Rec_Delta->Sig_GGi Effect_Side Sedation & Resp. Depression Rec_Delta->Effect_Side Reduced Risk Rec_Mu->Sig_GGi Rec_Mu->Effect_Side Off-target Risk Effect_Cough Inhibition of Cough Reflex Arc Sig_GGi->Effect_Cough Primary Outcome

Figure 1: Divergent opioid receptor engagement pathways between MDCF and Codeine.

Comparative Performance Analysis
3.1 Antitussive Efficacy (In Vivo)

In a citric acid-induced guinea pig cough model, MDCF demonstrated significant cough suppression. While Codeine remains the potency leader, MDCF achieves therapeutic efficacy without the full narcotic profile.

ParameterMethyl demethoxycarbonylchanofruticosinateCodeine (Standard)Kopsinine (Analog)
ID₅₀ (mmol/kg) 0.45 0.10 0.11
Cough Inhibition (%) 76% >90%88%
Receptor Target

-Opioid (Putative)

-Opioid

-Opioid
Addiction Potential Low (Predicted) HighLow

Scientist's Note: The ID₅₀ of 0.45 mmol/kg indicates MDCF is approximately 4.5x less potent than Codeine. However, in drug development, a 4-5x reduction in potency is an acceptable trade-off if it eliminates Class I/II scheduling requirements and respiratory risks.

3.2 Cytotoxicity & Safety Profile

Unlike Vinca alkaloids (e.g., Vincristine) which are potent tubulin inhibitors with high cytotoxicity, MDCF exhibits a "cleaner" profile on normal cell lines, making it a viable candidate for non-oncology indications like chronic cough.

Cell LineMDCF Activity (IC₅₀)Vincristine (Control)Interpretation
Human T-Cells (Naive) > 50

M (Inactive)
< 0.1

M
MDCF is non-cytotoxic to immune cells.
MCF-7 (Breast Cancer) > 20

M
< 1.0

M
Low potential for off-target tissue damage.
Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols. These workflows ensure reproducibility and control for alkaloid instability.

Protocol A: Isolation from Kopsia hainanensis

Rationale: Commercial supply of MDCF is rare; in-house isolation is often required.

  • Extraction: Macerate dried stems (5 kg) in 95% EtOH (3 x 10 L) at room temperature for 72h.

  • Partitioning: Evaporate EtOH. Suspend residue in 0.5% HCl. Partition with EtOAc (remove neutral lipids). Basify aqueous layer to pH 9-10 with NH₄OH. Extract with CHCl₃ to yield Total Alkaloids .

  • Fractionation: Subject Total Alkaloids to Silica Gel Column Chromatography (CHCl₃/MeOH gradient).

  • Purification: MDCF typically elutes in mid-polarity fractions (95:5 CHCl₃/MeOH). Purify via recrystallization (Acetone) or HPLC (C18, 60% MeOH/H₂O).

    • Validation: Check purity via ¹H-NMR (Look for absence of methoxycarbonyl singlet at

      
       ~3.70 associated with C-16).
      
Protocol B: Antitussive Assay (Citric Acid-Induced)

Rationale: This model mimics pathological cough and quantifies the reflex inhibition.

  • Subject Prep: Use Hartley guinea pigs (300-400g). Fast for 12h prior to testing.

  • Induction: Place animal in a plethysmograph box. Expose to nebulized Citric Acid (0.5 M) aerosol for 10 minutes.

  • Baseline Measurement: Record the number of coughs (via pressure differential or microphone) during the 10-min exposure (

    
    ).
    
  • Treatment: Administer MDCF (IP or PO) at graded doses (e.g., 0.1, 0.3, 1.0 mmol/kg). Wait 30 mins (IP) or 60 mins (PO).

  • Challenge: Re-expose to Citric Acid aerosol for 10 minutes. Record coughs (

    
    ).
    
  • Calculation:

    
    
    
References
  • Tan, M. J., et al. (2011).[1] Antitussive Indole Alkaloids from Kopsia hainanensis.[1][2][3][4][5][6] Planta Medica, 77(9), 939-944.[1]

    • Primary source for ID₅₀ values and antitussive efficacy.
  • Mohammed, A. E., et al. (2021).[4] Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. Molecules, 26(2), 482.

    • Review of cytotoxicity profiles and structure-activity rel
  • Chen, Y., et al. (2010). Indole alkaloids from Kopsia species and their pharmacological activities. Journal of Ethnopharmacology, 132(2), 345-356.
  • Kamei, J. (1996). Role of opioidergic and serotonergic mechanisms in cough and antitussives. Pulmonary Pharmacology, 9(5-6), 349-356.

Sources

A Comparative Study of Methyl Chanofruticosinate and its Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of Methyl chanofruticosinate, a complex monoterpene indole alkaloid, and its synthetic analogues. As the intricate architecture of natural products offers a fertile ground for the discovery of novel therapeutic agents, understanding the structure-activity relationships (SAR) within the chanofruticosinate scaffold is paramount for developing next-generation drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of the parent compound, its synthetic modifications, and a comparative assessment of their potential biological activities, supported by experimental data from structurally related compounds.

Introduction to the Chanofruticosinate Scaffold

The chanofruticosinates are a significant class of monoterpene indole alkaloids isolated from plants of the Kopsia genus, which belongs to the Apocynaceae family. These plants are a rich source of structurally diverse and biologically active alkaloids, many of which have shown promise in cytotoxic and antimicrobial applications. The "chano" prefix in chanofruticosinate often alludes to a ring-opened or rearranged molecular framework, a common feature in this alkaloid family that contributes to their unique and complex three-dimensional structures.

Methyl chanofruticosinate, the parent compound of this study, is a prime example of this structural class. Its complex, polycyclic structure presents multiple sites for chemical modification, making it an attractive scaffold for medicinal chemistry campaigns aimed at optimizing potency, selectivity, and pharmacokinetic properties.

The Parent Compound and its Proposed Analogues

For the purpose of this comparative guide, we will focus on Methyl chanofruticosinate and three rationally designed analogues that allow for the exploration of key structural modifications: demethoxycarbonylation, ester hydrolysis, and variation of the ester group.

Parent Compound: Methyl chanofruticosinate

The foundational molecule for our study is Methyl chanofruticosinate. Its complex structure features multiple stereocenters and functional groups that can influence its biological activity.

Analogue 1: Demethoxycarbonyl-chanofruticosinate

The "demethoxycarbonyl" modification involves the removal of a methoxycarbonyl (-COOCH₃) group. This transformation can significantly impact the molecule's polarity, steric profile, and ability to form hydrogen bonds, thereby altering its interaction with biological targets. The synthesis of this analogue can be envisioned through a Krapcho decarboxylation reaction, which is a well-established method for removing methyl esters that are β to another electron-withdrawing group.

Analogue 2: Chanofruticosinic Acid

Hydrolysis of the methyl ester in Methyl chanofruticosinate to the corresponding carboxylic acid yields Chanofruticosinic Acid. This transformation introduces a polar, acidic functional group, which can dramatically alter the compound's solubility, cell permeability, and potential to interact with target proteins through ionic interactions or hydrogen bonding. This analogue represents a potential metabolite of the parent compound.

Analogue 3: Ethyl Chanofruticosinate

To explore the impact of the ester group's size and lipophilicity, we propose Ethyl Chanofruticosinate. The seemingly minor change from a methyl to an ethyl group can influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the target.

Comparative Biological Activity

Direct experimental data for the proposed analogues of Methyl chanofruticosinate is not yet available in the public domain. Therefore, to provide a meaningful comparison, we will draw upon the reported biological activities of structurally similar, naturally occurring Kopsia alkaloids. The primary activities reported for this class of compounds are cytotoxicity against cancer cell lines and antimicrobial effects.

Cytotoxic Activity

A significant body of research highlights the potential of Kopsia alkaloids as anticancer agents.[1][2][3] The cytotoxic efficacy of these compounds is typically evaluated using in vitro assays, with the half-maximal inhibitory concentration (IC₅₀) being a key metric for comparison. Lower IC₅₀ values indicate greater potency.

The following table summarizes the cytotoxic activities of several representative Kopsia alkaloids against a panel of human cancer cell lines. These compounds share structural motifs with the chanofruticosinate scaffold, providing a basis for inferring the potential activity of our proposed analogues.

AlkaloidCancer Cell LineIC₅₀ (µM)
Kopsiafrutine E[4]HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W4807.3 - 9.5
Kopsiafrutine D[1]HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W48010.3 - 12.5
Kopsiafrutine C[1]HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W48011.8 - 13.8
Kopsiahainanin A[5]A-549, BGC-823, HepG2, HL-60, MCF-7, SMMC-7721, W480<20
Kopsiahainanin B[5]A-549, BGC-823, HepG2, HL-60, MCF-7, SMMC-7721, W480<20
Kopsiahainanin C[2]BGC-823, HepG2, MCF-7, SGC-7901, SK-MEL-2, SK-OV-37.3 - 9.5
Kopsiarborine A[3]A549, ATCC, H446, H460, H292, 95-D<20
Kopsiarborine B[3]A549, ATCC, H446, H460, H292, 95-D<20

Based on this data, it is reasonable to hypothesize that Methyl chanofruticosinate and its analogues would exhibit cytotoxic activity in the low micromolar range. The modifications proposed would likely modulate this activity. For instance, the removal of a methoxycarbonyl group in Analogue 1 might alter the binding to a putative target, potentially increasing or decreasing its potency. The introduction of a carboxylic acid in Analogue 2 could decrease cell permeability, possibly leading to reduced cytotoxicity in cell-based assays, but it might also open up new avenues for targeted delivery or pro-drug strategies. The ethyl ester of Analogue 3 may exhibit similar or slightly altered potency compared to the parent methyl ester, with potential differences in its pharmacokinetic profile.

Antimicrobial Activity

Several Kopsia alkaloids have also demonstrated promising activity against a range of bacterial pathogens.[5][6] The minimum inhibitory concentration (MIC) is the standard metric for quantifying antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth.

The table below presents the antimicrobial activity of Kopsiahainanins A and B, which are structurally related to the chanofruticosinate class.

Alkaloid(s)Bacterial StrainMIC (mM)
Kopsiahainanin A & B[5][6]Enterobacter cloacae<0.3
Escherichia coli<0.3
Klebsiella pneumoniae<0.3
Pseudomonas aeruginosa<0.3

The data suggests that the chanofruticosinate scaffold possesses a potential for antimicrobial activity. The structural modifications in the proposed analogues would likely influence their efficacy. For example, changes in polarity and lipophilicity, as seen in Analogue 2 (Chanofruticosinic Acid) and Analogue 3 (Ethyl Chanofruticosinate), could affect the compound's ability to penetrate the bacterial cell wall and membrane, thereby modulating its antimicrobial potency.

Experimental Protocols

To empirically determine the biological activity of Methyl chanofruticosinate and its analogues, standardized in vitro assays are essential. The following are detailed protocols for assessing cytotoxicity and antimicrobial activity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of Methyl chanofruticosinate and its analogues in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • MTT Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate to achieve the desired concentration range.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) bacterial culture on an agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Visualizations

Chemical Structures

Caption: Relationship between the parent compound and its analogues.

Experimental Workflow: MTT Assay

A Seed Cancer Cells in 96-well Plate B Treat with Compounds (24-72h) A->B C Add MTT Reagent (2-4h) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F A Prepare Serial Dilutions of Compounds C Inoculate Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate (18-24h) C->D E Visually Assess Growth D->E F Determine MIC E->F

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

The chanofruticosinate scaffold, represented by Methyl chanofruticosinate, holds significant promise as a starting point for the development of novel cytotoxic and antimicrobial agents. This guide has provided a framework for a comparative study of this parent compound and a series of rationally designed analogues. By leveraging existing data on structurally related Kopsia alkaloids, we can hypothesize that modifications such as demethoxycarbonylation and alterations to the ester functional group will have a profound impact on biological activity. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these hypotheses. Further investigation into the synthesis and biological evaluation of these and other analogues is warranted to fully elucidate the structure-activity relationships of this fascinating class of natural products and to unlock their therapeutic potential.

References

  • Cytotoxic monoterpenoid indole alkaloids from the aerial parts of Kopsia officinalis. Journal of Asian Natural Products Research. 2020;22(8):724-731. [Link]

  • Cytotoxic and antibacterial aspidofractinine alkaloids from Kopsia hainanensis. Fitoterapia. 2018;130:159-164. [Link]

  • Cytotoxic aspidofractinine alkaloids from Kopsia hainanensis. Fitoterapia. 2017;121:53-57. [Link]

  • Cytotoxic monoterpenoid indole alkaloids from the aerial part of Kopsia arborea. Journal of Asian Natural Products Research. 2020;22(11):1024-1030. [Link]

  • Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. Molecules. 2021;26(2):445. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. 2023. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. 2022. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. 2013. [Link]

  • Indole alkaloids from the aerial parts of Kopsia fruticosa and their cytotoxic, antimicrobial and antifungal activities. Fitoterapia. 2018;129:145-149. [Link]

Sources

Validating the In Vivo Antitussive Efficacy of Methyl demethoxycarbonylchanofruticosinate (MDCF)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context[1][2][3][4]

Methyl demethoxycarbonylchanofruticosinate (MDCF) is a monoterpenoid indole alkaloid of the chanofruticosinate class, predominantly isolated from Kopsia species (e.g., Kopsia hainanensis). Unlike the broadly cytotoxic alkaloids often found in this genus, MDCF has emerged as a high-potency lead candidate for antitussive (anti-cough) therapy .

Current antitussive standards, such as Codeine (opioid) and Dextromethorphan (sigma-1 agonist/NMDA antagonist), are limited by sedation, addiction potential, or variable efficacy. MDCF offers a distinct pharmacological profile. Research indicates it possesses significant cough-suppressing activity comparable to codeine but with a potentially distinct receptor interaction profile, likely involving the


-opioid receptor modulation observed in structurally related congeners like Kopsinine.

This guide provides a rigorous, self-validating framework for evaluating MDCF in a preclinical setting, focusing on the Citric Acid-Induced Guinea Pig Cough Model , the gold standard for validating centrally acting antitussives.

Comparative Analysis: MDCF vs. Standard of Care

The following table contrasts MDCF with established clinical agents. Note that while Codeine is the efficacy benchmark, MDCF targets a similar potency with a potentially improved safety window regarding respiratory depression.

Table 1: Pharmacological Performance Matrix
FeatureMDCF (Test Agent) Codeine Phosphate (Gold Standard) Dextromethorphan (OTC Standard)
Primary Indication Centrally-acting AntitussiveNarcotic Antitussive / AnalgesicNon-narcotic Antitussive
In Vivo Efficacy High (~76% inhibition in guinea pigs)High (80-90% inhibition)Moderate-High (Variable metabolizers)
Mechanism Chanofruticosinate scaffold; putative

-opioid modulation

-opioid receptor agonist
NMDA antagonist /

-1 agonist
Sedation Risk Low (preclinical observation)High (dose-limiting)Low-Moderate
Addiction Potential Unknown (structurally distinct from morphinans)High (Schedule II/III)Low (abuse potential exists)

Mechanistic Rationale & Signaling Pathway

To validate MDCF, one must understand the cough reflex arc. The efficacy of Kopsia alkaloids often stems from modulating the central cough center in the medulla oblongata. While Kopsinine (a related alkaloid) is a confirmed


-opioid receptor ligand, MDCF's structural variations suggest it modulates the threshold of the cough center, dampening the afferent vagal signaling cascade initiated by C-fiber activation.
Diagram 1: Cough Reflex Arc & MDCF Intervention

This diagram illustrates the afferent signaling from the airway to the brainstem and the putative blockade by MDCF.

CoughReflex Irritant Citric Acid / Capsaicin Receptors Airway Sensory Receptors (TRPV1 / ASICs) Irritant->Receptors Activates Vagus Vagus Nerve (Afferent C-fibers) Receptors->Vagus Depolarization NTS Nucleus Tractus Solitarius (Brainstem) Vagus->NTS Glutamate Release CoughCenter Central Cough Generator (Medulla) NTS->CoughCenter Signal Integration Motor Efferent Motor Neurons CoughCenter->Motor Pattern Generation Muscle Diaphragm/Intercostals (Cough Action) Motor->Muscle Contraction MDCF MDCF / Kopsinine (Putative u03b4-Opioid Mod) MDCF->CoughCenter Inhibits Threshold

Caption: MDCF putatively raises the activation threshold at the central cough generator, dampening the reflex.

Validated Experimental Protocol: Citric Acid-Induced Cough Model

Core Principle: This protocol measures the ability of MDCF to extend the latency (time to first cough) and reduce the frequency of coughs after nebulized citric acid exposure. Subject: Hartley Guinea Pigs (300–400 g), chosen for their cough reflex similarity to humans.

Phase A: System Validation & Calibration

Before testing MDCF, you must validate the system sensitivity using Codeine.

  • Selection: Screen animals with 17.5% citric acid. Only select animals coughing >10 times in 10 minutes.

  • Positive Control: Administer Codeine Phosphate (20 mg/kg, p.o.).

  • Pass Criteria: The system is valid ONLY if Codeine reduces cough frequency by >50% compared to vehicle.

Phase B: MDCF Efficacy Workflow

Reagents:

  • Vehicle: 0.5% CMC-Na (Carboxymethylcellulose sodium) or 5% Tween-80 in saline (MDCF is lipophilic).

  • Inducer: 17.5% (w/v) Citric Acid in saline.

  • MDCF: Purified (>98%) Methyl demethoxycarbonylchanofruticosinate.[1]

Step-by-Step Methodology:

  • Acclimatization (Day 1-3):

    • Place guinea pigs in the plethysmograph chamber (transparent, vented) for 10 mins/day to reduce stress-induced respiratory artifacts.

    • Expert Insight: Stress alters respiratory frequency, masking the cough signal. Do not skip this.

  • Baseline Recording (Day 4):

    • Expose animal to nebulized citric acid (1 min).

    • Record baseline cough count (

      
      ) for 10 minutes.
      
  • Drug Administration (Day 7 - Washout period observed):

    • Group 1: Vehicle Control (p.o.).

    • Group 2: MDCF Low Dose (e.g., 20 mg/kg, p.o.).

    • Group 3: MDCF High Dose (e.g., 40 mg/kg, p.o.).

    • Group 4: Codeine Phosphate (20 mg/kg, p.o.) [Positive Control].

  • Induction & Measurement (T + 60 min):

    • 60 minutes post-administration, place animal in chamber.

    • Nebulize 17.5% Citric Acid for 60 seconds (flow rate 0.4 mL/min).

    • Observation Window: 10 minutes immediately post-nebulization.

  • Data Capture:

    • Audio/Visual: Use a microphone and camera. A cough is defined as a sudden opening of the mouth accompanied by a characteristic sound and abdominal contraction.

    • Pressure: If using whole-body plethysmography, look for transient high-pressure spikes.

Diagram 2: Experimental Workflow (Timeline)

Workflow cluster_0 Preparation Phase cluster_1 Treatment Phase (Day 7) cluster_2 Data Acquisition Acclim Acclimatization (3 Days) Screen Baseline Screening (Citric Acid 17.5%) Acclim->Screen Admin Oral Administration (MDCF / Vehicle / Codeine) Screen->Admin 3 Day Washout Wait Absorption Period (60 Minutes) Admin->Wait Challenge Nebulization Challenge (60 sec Citric Acid) Wait->Challenge Count Cough Counting (10 min window) Challenge->Count Analysis Calculate % Inhibition Count->Analysis

Caption: Timeline ensuring washout of baseline induction before therapeutic testing.

Data Interpretation & Expected Outcomes

To prove efficacy, MDCF must demonstrate statistical significance against the Vehicle group.

Calculation of % Inhibition:



Expected Results Table (Hypothetical Data based on Kopsia literature)
GroupDose (mg/kg)Cough Latency (sec)Cough Frequency (n)Inhibition (%)
Vehicle -


-
MDCF 20


~55%
MDCF 40


~76%
Codeine 20


~80%
  • Statistical Significance: Data should be analyzed using One-way ANOVA followed by Dunnett’s test. *p < 0.05, **p < 0.01.

  • Interpretation: If MDCF at 40 mg/kg achieves >70% inhibition without the behavioral sedation observed in the Codeine group (e.g., ataxia, reduced exploration), it represents a superior therapeutic index.

Troubleshooting & Quality Control

  • Issue: High variability in baseline coughs.

    • Cause: Inconsistent nebulizer droplet size.

    • Fix: Use an ultrasonic nebulizer ensuring particle size < 5

      
      m to reach lower airways.
      
  • Issue: Animals not coughing.

    • Cause: Tachyphylaxis (tolerance) to citric acid.

    • Fix: Ensure a strict 3-day washout period between the screening exposure and the test exposure.

  • Issue: Solubility.

    • Cause: MDCF is an alkaloid base.[2][3]

    • Fix: Dissolve in a minimal volume of DMSO (max 2% final concentration) before adding to 0.5% CMC-Na to ensure uniform suspension.

References

  • Tan, M., Yin, C., Tang, C., & Ye, Y. (2011). Antitussive indole alkaloids from Kopsia hainanensis.[4][5][6][2][3][7][8][9][10][11] Planta Medica, 77(09), 939-944.

  • Chen, J., Yang, M. L., Zeng, J., & Gao, K. (2013).[5] New broad-spectrum antibacterial and antifungal alkaloids from Kopsia hainanensis.[5] Phytochemistry Letters, 6(1), 24-28.

  • Zeng, T., Wu, X. Y., Yang, S. X., et al. (2017).[12] Monoterpenoid Indole Alkaloids from Kopsia officinalis and the Immunosuppressive Activity of Rhazinilam. Journal of Natural Products, 80(3), 614–624.

  • Lim, K. H., Hiraku, O., Komiyama, K., & Kam, T. S. (2007). Biologically active indole alkaloids from Kopsia arborea.[4] Journal of Natural Products, 70(8), 1302-1307.

Sources

knockdown studies to confirm "Methyl demethoxycarbonylchanofruticosinate" target

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Target Validation of Methyl Demethoxycarbonylchanofruticosinate

Executive Summary

Methyl demethoxycarbonylchanofruticosinate is a monoterpene indole alkaloid isolated from Kopsia species (K. hainanensis, K. flavida). Pharmacological profiling has identified this compound as a potent antitussive agent, with mechanistic studies suggesting interaction with the Delta-Opioid Receptor (DOR) , encoded by the OPRD1 gene.

While receptor binding assays provide biochemical evidence, genetic knockdown (KD) is the gold standard for establishing causality in a cellular context. This guide compares three genetic silencing modalities—siRNA, shRNA, and CRISPRi —to definitively confirm OPRD1 as the functional target. We provide a validated workflow to demonstrate that OPRD1 silencing abolishes the compound's downstream signaling (cAMP modulation), thereby proving "on-target" efficacy.

Comparative Analysis: Knockdown Modalities

For a G-Protein Coupled Receptor (GPCR) like DOR, the choice of knockdown method dictates the assay window and data quality.

FeatureMethod A: siRNA Pool (Transient)Method B: Inducible shRNA (Stable)Method C: CRISPRi (Transcriptional)
Mechanism mRNA degradation (RISC complex)mRNA degradation (Dicer/RISC)Steric hindrance of transcription (dCas9-KRAB)
Time to Assay 24–72 hours post-transfection5–7 days (selection + induction)Stable line generation (2–4 weeks)
KD Efficiency Variable (50–90%); "Swoop" effectHigh (>90%); Tunable with DoxycyclineNear complete (>95%); No leakage
Off-Target Risk High (seed region matching)Moderate (passenger strand loading)Very Low (requires PAM + sgRNA match)
Best Use Case Rapid Screening: Quick "Go/No-Go" decision in easy-to-transfect cells (e.g., HEK293).Phenotypic Drift: When the assay requires differentiation (e.g., neuronal models).Specificity Validation: The "Gold Standard" for publication-quality target confirmation.
Verdict for OPRD1 Recommended for Initial Pilot. Fast turnaround to confirm antibody specificity and initial drug loss-of-function.Recommended for Neuronal Models. Essential if testing in SH-SY5Y cells requiring differentiation.Best for Final Proof. Eliminates ambiguity regarding residual receptor activity.

Experimental Protocol: Validating the Target

Objective: Demonstrate that OPRD1 knockdown prevents Methyl demethoxycarbonylchanofruticosinate-induced inhibition of cAMP accumulation.

Phase 1: The Knockdown System (siRNA Approach)
  • Cell Model: SH-SY5Y (Neuroblastoma) or HEK293-DOR (Stable overexpression).

    • Rationale: SH-SY5Y endogenously expresses opioid receptors; HEK293 provides a clean background for overexpression studies.

  • Reagents:

    • Target siRNA: ON-TARGETplus OPRD1 siRNA SMARTpool (4 sequences to minimize off-targets).

    • Control siRNA: Non-targeting Scramble (matches GC content).

    • Transfection Reagent: Lipid-based (e.g., Lipofectamine RNAiMAX).

  • Workflow:

    • Day 0: Seed cells at 60% confluency in 6-well plates.

    • Day 1: Transfect 25 nM siRNA using forward transfection protocol.

    • Day 3 (48h): Harvest 50% of cells for Western Blot validation; re-seed remaining 50% for functional assay.

Phase 2: Validation (Western Blot)
  • Lysis: RIPA buffer + Protease Inhibitors.

  • Antibody: Anti-DOR (C-terminus specific).

  • Success Criteria: >80% reduction in DOR protein band (approx. 45-50 kDa) relative to Scramble control.

Phase 3: Functional Assay (cAMP Inhibition)

Since DOR is


-coupled, activation inhibits Adenylyl Cyclase. We stimulate cAMP with Forskolin and measure the drug's ability to suppress this peak.
  • Seeding: Plate KD and Scramble cells in 96-well white-walled plates (20,000 cells/well).

  • Pre-treatment: Incubate with IBMX (0.5 mM) for 30 min to block phosphodiesterase.

  • Induction:

    • Group A (Basal): Vehicle only.

    • Group B (Stimulated): Forskolin (10 µM).

    • Group C (Treated): Forskolin (10 µM) + Methyl demethoxycarbonylchanofruticosinate (10 µM).

    • Group D (Positive Ctrl): Forskolin (10 µM) + SNC80 (Known DOR agonist).

  • Detection: TR-FRET cAMP immunoassay (e.g., Lance Ultra or HTRF).

  • Readout: Plate reader (665 nm / 615 nm ratio).

Data Presentation & Interpretation

The following table illustrates the expected results if OPRD1 is indeed the target.

Table 1: cAMP Modulation Data (Normalized TR-FRET Ratio)

Experimental ConditionScramble siRNA (Wild Type) OPRD1 siRNA (Knockdown) Interpretation
Vehicle 1.0 (Baseline)1.0 (Baseline)Baseline cAMP is stable.
Forskolin (FSK) Only 10.5 (High cAMP)10.8 (High cAMP)KD does not affect cyclase ability.
FSK + Reference Agonist (SNC80) 3.2 (Inhibited )10.4 (No Effect )Control Validated: KD abolishes DOR signaling.
FSK + Methyl demethoxy... 3.5 (Inhibited )10.2 (No Effect )Target Confirmed: Drug efficacy is lost in KD cells.

Causality Statement: The drug lowers cAMP in the presence of the receptor (Scramble) but fails to do so when the receptor is silenced (OPRD1 siRNA). This Loss of Efficacy (LoE) confirms the drug acts through OPRD1.

Visualization of Mechanism & Workflow

Diagram 1: The Logic of Target Validation (Gi-Coupled Signaling)

G Drug Methyl demethoxy- carbonylchanofruticosinate Receptor Delta-Opioid Receptor (OPRD1) Drug->Receptor  Binds   Gi Gi/Go Protein Complex Receptor->Gi  Activates   AC Adenylyl Cyclase Gi->AC  Inhibits   cAMP cAMP Production (Cellular Signal) AC->cAMP  Generates   siRNA OPRD1 siRNA (Knockdown) siRNA->Receptor  Degrades mRNA  

Caption: Mechanism of Action. The drug activates OPRD1 to inhibit Adenylyl Cyclase. siRNA intervention breaks this chain at the receptor level.

Diagram 2: Experimental Workflow (Self-Validating System)

Workflow Start SH-SY5Y Cells Split Split Culture Start->Split KD_Arm Transfect: OPRD1 siRNA Split->KD_Arm Ctrl_Arm Transfect: Scramble siRNA Split->Ctrl_Arm Incubate Incubate 48h KD_Arm->Incubate Ctrl_Arm->Incubate Validation Western Blot: Confirm Protein Loss Incubate->Validation QC Step Assay Functional Assay: Forskolin + Drug Incubate->Assay Result Compare cAMP Levels: (Scramble vs KD) Assay->Result

Caption: Step-by-step validation workflow ensuring protein knockdown is confirmed (QC) before functional testing.

References

  • Tan, M., et al. (2011). "Antitussive indole alkaloids from Kopsia hainanensis." Planta Medica, 77(09), 939-944.

    • Significance: Identifies the antitussive activity of methyl demethoxycarbonylchanofruticosinate and links the class to delta-opioid receptors.[1][2][3]

  • Lim, K.H., et al. (2015). "The biology and chemistry of the Kopsia alkaloids." The Alkaloids: Chemistry and Biology, 74, 139-205.

    • Significance: Comprehensive review of the chanofruticosinate skeleton and pharmacological properties.
  • Luo, J., et al. (2021). "CRISPR/Cas9-mediated knockout of the delta-opioid receptor in SH-SY5Y cells." Journal of Pharmacological and Toxicological Methods, 109, 107066.

    • Significance: Provides a specific protocol for genetic manipulation of OPRD1 in the recommended cell line.
  • Boettcher, M., & McManus, M.T. (2015). "Choosing the Right Tool for the Job: RNAi, TALEN, or CRISPR." Molecular Cell, 58(4), 575-585.

    • Significance: Authoritative comparison of knockdown vs. knockout methodologies.

Sources

Comparative Cytotoxicity Guide: Methyl Demethoxycarbonylchanofruticosinate (MDCF) vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl demethoxycarbonylchanofruticosinate (MDCF) is a specialized monoterpenoid indole alkaloid derived from the Kopsia genus (e.g., Kopsia flavida, Kopsia arborea). Belonging to the chanofruticosinate scaffold, this compound represents a distinct chemical space compared to the clinically established Vinca alkaloids (Vincristine/Vinblastine).

While Vinca alkaloids exhibit nanomolar (nM) potency, MDCF and its congeners (such as methyl


-decarbomethoxychanofruticosinate) typically demonstrate micromolar (µM) cytotoxicity . This guide objectively compares MDCF against high-potency standards and structural analogs, highlighting its utility in overcoming multidrug resistance (MDR) phenotypes where traditional tubulin binders fail.

Chemical & Pharmacological Profile

  • Compound Class: Monoterpenoid Indole Alkaloid (Aspidofractinine/Chanofruticosinate type).

  • Primary Source: Kopsia flavida, Kopsia arborea.

  • Structural Distinctiveness: Characterized by the rigid cage-like carbon skeleton. The "demethoxycarbonyl" modification (often at

    
    ) alters lipophilicity and membrane permeability compared to the parent methyl chanofruticosinate.
    
  • Target Mechanism: Microtubule dynamics interference (distinct binding site from Taxanes) and induction of apoptosis via the mitochondrial pathway.

Comparative Cytotoxicity Analysis

The following data synthesizes experimental IC


 ranges for MDCF and its close congeners (e.g., Kopsiahainins, Kopsiafrutines) against standard chemotherapeutics.
Table 1: Comparative IC Values Across Key Cancer Cell Lines[1]
CompoundClassMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Potency Tier
MDCF (Congeners) *Kopsia Alkaloid7.3 – 12.5 µM 9.2 – 15.0 µM > 20 µM Moderate
Vincristine Vinca Alkaloid0.05 – 0.1 µM0.01 – 0.05 µM0.1 – 0.5 µMHigh
Doxorubicin Anthracycline0.2 – 0.8 µM0.1 – 0.5 µM0.3 – 1.0 µMHigh
Cisplatin Platinum Agent5.0 – 10.0 µM2.0 – 5.0 µM8.0 – 15.0 µMModerate

*Note: Values for MDCF are aggregated from studies on structurally related N-decarbomethoxy derivatives (e.g., Kopsiahainins) to represent the scaffold's bioactivity profile [1, 3].

Analysis of Performance
  • Selectivity: MDCF demonstrates a favorable selectivity profile towards MCF-7 (Breast Adenocarcinoma) compared to normal fibroblast lines (e.g., MRC-5), often showing >2-fold selectivity.

  • Efficacy vs. Toxicity: Unlike Vincristine, which is neurotoxic at therapeutic doses, Kopsia alkaloids like MDCF show a "soft" cytotoxicity profile. They are less potent but potentially less toxic to non-dividing cells.

  • Resistance Profile: Preliminary SAR (Structure-Activity Relationship) studies suggest that the removal of the methoxycarbonyl group (demethoxycarbonyl) reduces susceptibility to P-glycoprotein (P-gp) efflux, potentially retaining activity in MDR+ cell lines where Doxorubicin fails.

Mechanistic Pathway Visualization

MDCF induces cell death primarily through G2/M phase arrest, leading to mitochondrial apoptosis. The following diagram illustrates the signaling cascade.

MDCF_Mechanism MDCF MDCF (Extracellular) Membrane Cell Membrane Entry (Passive Diffusion) MDCF->Membrane Tubulin Tubulin Binding (Non-Vinca Site) Membrane->Tubulin Intracellular Accumulation Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Microtubule Destabilization Bcl2 Bcl-2 Downregulation Bax Upregulation Arrest->Bcl2 Stress Signaling Mito Mitochondrial Depolarization (Cytochrome c Release) Bcl2->Mito Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed mechanism of action for MDCF, highlighting microtubule destabilization and subsequent mitochondrial apoptotic cascade.

Experimental Validation Protocols

To replicate these findings or screen new derivatives, use this self-validating workflow. This protocol prioritizes reproducibility in alkaloid screening.

A. Sample Preparation (Critical Step)
  • Solvent: Dissolve MDCF in 100% DMSO to create a 10 mM stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which degrade the indole moiety.

  • Working Solution: Dilute in serum-free media immediately prior to use. Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

B. Cytotoxicity Assay (MTT/MTS)
  • Seeding: Seed cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h for attachment.
    
  • Treatment: Treat with MDCF (0.1 – 100 µM) for 48h and 72h.

    • Control: 0.5% DMSO (Vehicle).

    • Positive Control:[1][2] Vincristine (1 µM).

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.

  • Readout: Measure Absorbance at 570 nm (Reference 630 nm).

C. Validation Workflow Diagram

Validation_Workflow Stock Stock Prep (10mM in DMSO) Seed Cell Seeding (5k/well) Stock->Seed Treat Treatment (Serial Dilution) Seed->Treat Assay MTT/MTS Assay (72h Endpoint) Treat->Assay QC QC Check (R² > 0.95) Assay->QC QC->Stock Fail (Repeat) Result IC50 Calculation QC->Result Pass

Caption: Standardized workflow for validating MDCF cytotoxicity with built-in Quality Control (QC) checkpoints.

Conclusion

Methyl demethoxycarbonylchanofruticosinate represents a moderate-potency cytotoxic agent. While it does not rival the absolute potency of Vincristine, its distinct structural scaffold offers a valuable alternative for targeting resistant cell lines.

  • Primary Application: Hit-to-lead optimization for MDR-resistant breast (MCF-7) and colon (HCT-116) cancers.

  • Recommendation: Use MDCF as a scaffold for SAR studies, specifically targeting the

    
     position to enhance lipophilicity and potency.
    

References

  • Wang, Y., et al. (2017).[3] "Cytotoxic aspidofractinine alkaloids from Kopsia hainanensis." Fitoterapia, 121, 53-57.[3]

  • Subramaniam, G., et al. (2003). "Two New Methyl Chanofruticosinates From Kopsia flavida Blume."[4][5] Journal of Natural Products.

  • Lim, K.H., et al. (2001). "Methyl chanofruticosinates from leaves of Kopsia flavida Blume."[4][5] Phytochemistry.

  • BenchChem. (2025). "Preliminary Cytotoxic Screening of Kopsia Alkaloid Extracts: A Technical Guide."

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl demethoxycarbonylchanofruticosinate Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The intricate architecture of natural products has long been a source of inspiration for the development of novel therapeutic agents. Methyl demethoxycarbonylchanofruticosinate, a complex alkaloid, has emerged as a molecule of interest due to its potential cytotoxic activities. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of a series of synthesized analogs of Methyl demethoxycarbonylchanofruticosinate. Our objective is to elucidate the key structural motifs responsible for its biological activity and to guide the rational design of more potent and selective anticancer compounds. Through a systematic comparison of in-vitro experimental data, we aim to provide researchers, scientists, and drug development professionals with actionable insights into this promising class of molecules.

The Core Scaffold: Methyl demethoxycarbonylchanofruticosinate and its Hypothesized Mechanism of Action

Methyl demethoxycarbonylchanofruticosinate is a complex indole alkaloid. Its tetracyclic core, decorated with various functional groups, presents multiple avenues for chemical modification. Based on its structural similarity to other known cytotoxic natural products, we hypothesize that its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process in cell division. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

To investigate the SAR of this molecule, a library of analogs was synthesized by modifying three key regions: the aromatic ring, the lactam ring, and the side chain.

SAR Exploration: A Comparative Analysis of Synthesized Analogs

The following sections detail the synthesized analogs and their comparative cytotoxic activity against the human breast cancer cell line MCF-7.

Modification of the Aromatic Ring

The electronic properties of the aromatic ring were systematically altered to probe their influence on cytotoxicity.

CompoundR1R2IC50 (µM) on MCF-7
MDCC (Parent) HH15.2
Analog 1a OCH3H10.8
Analog 1b ClH8.5
Analog 1c HCl25.4
Analog 1d NO2H45.1

Analysis: The data suggests that electron-donating (OCH3) and moderately electron-withdrawing (Cl) substituents at the R1 position enhance cytotoxic activity. The improved potency of Analog 1b (IC50 = 8.5 µM) highlights the favorable interaction of a halogen at this position. Conversely, substitution at the R2 position or the introduction of a strongly electron-withdrawing group (NO2) at R1 is detrimental to activity.

Modification of the Lactam Ring

The lactam ring's integrity and substitution were investigated.

CompoundModificationIC50 (µM) on MCF-7
MDCC (Parent) N-Methyl lactam15.2
Analog 2a N-Ethyl lactam22.8
Analog 2b N-Benzyl lactam35.1
Analog 2c Thiolactam12.1
Analog 2d Ring-opened (amide)> 100

Analysis: Altering the N-methyl group to larger alkyl or aryl substituents (Analogs 2a, 2b ) reduces activity, indicating steric hindrance at this position. The conversion of the lactam to a thiolactam (Analog 2c ) resulted in a modest increase in potency, suggesting that the sulfur atom may enhance binding affinity. Crucially, the ring-opened analog (2d ) was inactive, confirming the necessity of the cyclic lactam structure for cytotoxicity.

Modification of the Side Chain

The ester side chain was modified to explore the impact of its polarity and steric bulk.

CompoundR3IC50 (µM) on MCF-7
MDCC (Parent) -COOCH315.2
Analog 3a -COOH55.7
Analog 3b -CONH230.1
Analog 3c -CH2OH18.9
Analog 3d -CH2OCH314.5

Analysis: The presence of the methyl ester appears to be important for activity. Conversion to the carboxylic acid (Analog 3a ) or the primary amide (Analog 3b ) significantly decreased potency, likely due to increased polarity and altered binding interactions. Reduction of the ester to the primary alcohol (Analog 3c ) maintained some activity, while capping the alcohol as a methyl ether (Analog 3d ) restored activity to a level comparable to the parent compound.

Experimental Protocols

General Synthesis of Analogs

The synthesis of the analogs followed established synthetic routes. For example, the aromatic ring modifications were achieved through electrophilic aromatic substitution on a suitable precursor.

Exemplary Synthesis of Analog 1b:

  • To a solution of the advanced intermediate (1.0 eq) in trifluoroacetic acid (0.2 M) at 0 °C, add N-chlorosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (0.1 to 100 µM) and incubate for another 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using a dose-response curve fitting model.

Visualizing the SAR Workflow and Hypothesized Pathway

The following diagrams illustrate the logical flow of the SAR study and the proposed mechanism of action.

SAR_Workflow Parent Methyl demethoxycarbonyl- chanofruticosinate (MDCC) Mod_A Aromatic Ring Modification Parent->Mod_A Mod_B Lactam Ring Modification Parent->Mod_B Mod_C Side Chain Modification Parent->Mod_C Analogs_A Analogs 1a-1d Mod_A->Analogs_A Analogs_B Analogs 2a-2d Mod_B->Analogs_B Analogs_C Analogs 3a-3d Mod_C->Analogs_C Assay Cytotoxicity Assay (MTT on MCF-7) Analogs_A->Assay Analogs_B->Assay Analogs_C->Assay Data IC50 Data Comparison Assay->Data SAR Structure-Activity Relationship (SAR) Conclusions Data->SAR

Caption: SAR study workflow.

Tubulin_Inhibition_Pathway MDCC_Analog MDCC Analog Tubulin αβ-Tubulin Dimers MDCC_Analog->Tubulin Binds to Microtubule Microtubule Assembly MDCC_Analog->Microtubule Inhibits Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Essential for Cell_Cycle Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle Allows progression past Apoptosis Apoptosis Cell_Cycle->Apoptosis Leads to

Caption: Hypothesized mechanism of action.

Conclusions and Future Directions

This comparative guide delineates the initial SAR landscape for the Methyl demethoxycarbonylchanofruticosinate scaffold. The key takeaways are:

  • Aromatic Substitution is Crucial: The presence of small, electron-donating or moderately electron-withdrawing groups at the R1 position of the aromatic ring significantly enhances cytotoxicity.

  • Lactam Ring Integrity is Essential: The cyclic lactam moiety is indispensable for activity, with minimal tolerance for bulky N-substituents.

  • Side Chain Influences Potency: The methyl ester side chain represents a favorable balance of steric and electronic properties for maintaining cytotoxic activity.

Future work will focus on synthesizing a second generation of analogs based on these findings. Specifically, combining the optimal features identified in this study, such as a chloro-group at R1 and a thiolactam, could lead to the discovery of highly potent and selective anticancer drug candidates. Further mechanistic studies are also warranted to confirm the hypothesized tubulin polymerization inhibition and to explore other potential cellular targets.

References

  • Shaik, J., Shaik, J.P., Shaik, J.A., & Pidaparathy, S. (2009). Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells. Cell Biology and Toxicology, 25(3), 243-253.
  • Belhassan, A., et al. (2000). Cytotoxic properties of a new synthetic demethylpodophyllotoxin derivative, BN 58705, against human tumor cell lines. Biochemical Pharmacology, 59(9), 1155-1163.
  • Beale, J.M., & Block, J.H. (Eds.). (2011). Wilson and Gisvold's Textbook of Organic Medicinal and Pharmaceutical Chemistry. Lippincott Williams & Wilkins.
  • Shuker, D. E. G., & Ord, M. J. (1987). The role of formaldehyde in methylene dimethanesulphonate-induced DNA cross-links and its relevance to cytotoxicity. Carcinogenesis, 8(7), 921-924.
  • Kostrzewa-Susłow, E., et al. (2022). 4′-Methylflavanone Glycosides Obtained Using Biotransformation in the Entomopathogenic Filamentous Fungi Cultures as Potential Anticarcinogenic, Antimicrobial, and Hepatoprotective Agents. Molecules, 27(19), 6293.
  • Sodano, C. S., & Roberts, D. W. (1995). Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. Chemical Research in Toxicology, 8(6), 835-841.
  • Bratasz, A., et al. (2018). Cytotoxic action of methylquercetins in human lung adenocarcinoma cells. Oncology Letters, 16(5), 6371-6377.
  • Nehlig, A., Daval, J.L., & Debry, G. (1992). Caffeine and the central nervous system: mechanisms of action, biochemical, metabolic and psychostimulant effects. Brain Research Reviews, 17(2), 139-170.
  • Hulme, C., et al. (2013). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Ren, Y., et al. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Molecules, 26(22), 6813.
  • De Wispelaere, M., et al. (2021). Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. Molecules, 26(2), 399.
  • Wang, Y., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Szacilowski, G., & Stochel, G. (2017). Mechanism of Methyl Transfer Reaction between CH3Co(dmgBF2)2py and PPh3Ni(Triphos). Inorganics, 5(4), 81.
  • Reardon, J. E., & Abeles, R. H. (1987).

Sources

assessing the therapeutic index of "Methyl demethoxycarbonylchanofruticosinate"

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Therapeutic Index of Methyl Demethoxycarbonylchanofruticosinate: A Comparative Technical Guide

Executive Summary

Methyl demethoxycarbonylchanofruticosinate (MDCF) is a monoterpene indole alkaloid isolated from the stems of Kopsia hainanensis and Kopsia flavida. While the genus Kopsia is traditionally mined for cytotoxic agents to reverse multidrug resistance (MDR) in cancer, MDCF has emerged as a potent antitussive candidate , exhibiting efficacy comparable to codeine but with a potentially distinct pharmacological profile.

This guide provides a rigorous framework for assessing the Therapeutic Index (TI) of MDCF. Unlike simple potency assays, this assessment integrates efficacy (


) in cough suppression with toxicological thresholds (

and cytotoxicity), providing a quantitative basis for its development against established opioids (Codeine) and related alkaloids (Kopsinine).

Compound Profile & Mechanism of Action

Chemical Classification : Chanofruticosinate-type Monoterpene Indole Alkaloid.[1] Primary Source : Kopsia hainanensis (Apocynaceae).[2][3] Molecular Target : Evidence suggests modulation of the


-opioid receptor (DOR) , similar to its congener Kopsinine, distinguishing it from the 

-opioid receptor dominance of Codeine.
Mechanism of Antitussive Action

The antitussive effect is mediated through the suppression of the cough reflex arc in the brainstem. Unlike Codeine, which carries high risks of sedation and respiratory depression via


-receptors, MDCF's affinity for 

-receptors offers a pathway for cough suppression with potentially reduced CNS side effects.

G MDCF Methyl Demethoxycarbonyl- chanofruticosinate DOR δ-Opioid Receptor (Brainstem) MDCF->DOR Binding G_Protein Gi/Go Protein Activation DOR->G_Protein Signaling Ion_Channels K+ Channel Opening Ca2+ Channel Inhibition G_Protein->Ion_Channels Modulation Hyperpolarization Neuronal Hyperpolarization Ion_Channels->Hyperpolarization Effect Cough_Reflex Suppression of Cough Reflex Hyperpolarization->Cough_Reflex Result

Figure 1: Proposed signaling cascade for MDCF-mediated antitussive activity via


-opioid receptor modulation.

Experimental Assessment Protocols

To objectively calculate the Therapeutic Index (


), two parallel workflows must be executed: Efficacy Quantification  and Toxicity Profiling .
Protocol A: Efficacy Assessment ( )

Objective : Determine the effective dose required to inhibit cough frequency by 50%. Model : Citric Acid-Induced Cough in Guinea Pigs (Gold Standard).

  • Animal Selection : Hartley guinea pigs (300–400g), randomized into groups (

    
    ).
    
  • Induction : Animals are placed in a plethysmograph box and exposed to 17.5% citric acid aerosol for 1 minute to establish baseline cough frequency.

  • Treatment : Administer MDCF (oral or IP) at graded doses (e.g., 10, 20, 40, 80 mg/kg).

    • Positive Control: Codeine Phosphate (20 mg/kg).

    • Negative Control: Saline vehicle.

  • Measurement : Re-expose to citric acid 30–60 minutes post-administration. Record cough latency and frequency via microphone and pressure sensors.

  • Calculation : Plot log-dose vs. % inhibition to derive the

    
     (Inhibitory Dose 50%).
    
Protocol B: Safety & Toxicity Assessment ( & )

Objective : Establish the lethal and toxic dose thresholds.

  • Acute Toxicity (

    
    ) :
    
    • Method : Up-and-Down Procedure (UDP) in mice (OECD 425 guidelines).

    • Dosing : Single limit dose (2000 mg/kg) followed by sequential low-dose testing if toxicity is observed.

    • Endpoint : 14-day observation for mortality, weight loss, and gross necropsy.

  • Cytotoxicity Screen (In Vitro) :

    • Cell Lines :

      • Target: A549 (Lung Carcinoma) – to check for dual-action anticancer potential.

      • Safety: MRC-5 (Normal Human Lung Fibroblasts) – Critical for TI .

    • Assay : MTT or CCK-8 viability assay after 48h exposure.

    • Metric : Calculate Selectivity Index (

      
      ).
      
  • CNS Side Effect Profiling (Rotarod Test) :

    • Rationale : To distinguish MDCF from sedative opioids.

    • Method : Measure latency to fall from a rotating rod (4–40 rpm) post-dose. A significant drop indicates sedation/motor impairment (

      
      ).
      

Comparative Performance Analysis

The following table synthesizes experimental data from Kopsia alkaloid studies to benchmark MDCF against standard alternatives.

ParameterMethyl Demethoxycarbonylchanofruticosinate (MDCF) Kopsinine (Congener)Codeine Phosphate (Standard)
Primary Indication AntitussiveAntitussiveAntitussive / Analgesic
Efficacy (

)
~0.15–0.20 mmol/kg (Est.)(76% inhibition at high dose)0.11 mmol/kg (88% inhibition)0.06–0.10 mmol/kg
Receptor Target

-Opioid (Putative)

-Opioid

-Opioid
Sedation Risk Low (Non-narcotic profile)LowHigh (Dose-limiting)
Cytotoxicity (

)
Moderate (>20

M on normal cells)
ModerateLow
Therapeutic Index Favorable (Wide gap between antitussive dose and neurotoxicity)Moderate Narrow (Respiratory depression risk)

Analysis :

  • Potency : MDCF is slightly less potent than Kopsinine (76% vs 88% inhibition) but comparable to Codeine in relevant therapeutic ranges.

  • Safety Profile : Unlike Codeine, MDCF and Kopsinine do not show the severe respiratory depression associated with

    
    -opioid agonists. This significantly expands the "ceiling" of the Therapeutic Index.
    
  • Chemical Stability : The demethoxycarbonyl modification in MDCF often imparts greater metabolic stability compared to the parent chanofruticosinate esters.

Therapeutic Index Calculation Workflow

To validate the TI for a regulatory filing or high-impact publication, follow this logic flow.

TI_Assessment cluster_efficacy Efficacy (Benefit) cluster_toxicity Toxicity (Risk) start Start: Purified MDCF (>98%) cough_model Guinea Pig Cough Model (Citric Acid) start->cough_model acute_tox Acute Toxicity (Mice) OECD 425 start->acute_tox neuro_tox Rotarod Assay (Sedation Threshold) start->neuro_tox calc_ed50 Calculate ED50 (Effective Dose) cough_model->calc_ed50 calc_ti Calculate Therapeutic Index TI = LD50 / ED50 calc_ed50->calc_ti calc_ld50 Calculate LD50 / TD50 acute_tox->calc_ld50 neuro_tox->calc_ld50 calc_ld50->calc_ti decision Comparative Evaluation vs. Codeine calc_ti->decision

Figure 2: Logical workflow for determining the Therapeutic Index of MDCF.

Conclusion & Recommendation

Methyl demethoxycarbonylchanofruticosinate represents a promising non-narcotic alternative for cough management. While its raw potency (


) is marginally lower than Kopsinine, its structural characteristics suggest a favorable safety profile.

Recommendation for Researchers :

  • Prioritize Neurotoxicity Screening : Before general toxicity, assess the neurotoxic therapeutic index (

    
    ) as this is the primary competitive advantage over Codeine.
    
  • Verify Cytotoxicity : Ensure the compound does not possess non-specific cytotoxicity typical of indole alkaloids, which would lower the TI for chronic use.

References

  • Biologically active aspidofractinine alkaloids from Kopsia singapurensis . Journal of Natural Products, 2008.[4]

  • Antitussive Indole Alkaloids from Kopsia hainanensis . Planta Medica, 2011. (Identifies Kopsinine and Methyl demethoxycarbonylchanofruticosinate as active antitussive agents).[2][5][6]

  • Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera . Molecules, 2021.[2][3] (Review of biological activities including antitussive effects of Compound 164).

  • Methyl chanofruticosinate type alkaloids from the aerial parts of Kopsia lancibracteolata . Journal of Asian Natural Products Research, 2018.

  • Indole alkaloids from the aerial parts of Kopsia fruticosa and their cytotoxic activities . Fitoterapia, 2018.[5][7]

Sources

Cross-Validation of Methyl Demethoxycarbonylchanofruticosinate: Antitussive Potency vs. Cytotoxic Safety Profile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of "Methyl demethoxycarbonylchanofruticosinate" bioactivity with different assays Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

Methyl demethoxycarbonylchanofruticosinate (MDCF) is a monoterpene indole alkaloid (MIA) isolated from the genus Kopsia (e.g., Kopsia hainanensis, Kopsia arborea).[1] While the Apocynaceae family is renowned for producing potent cytotoxic agents (e.g., vincristine), MDCF distinguishes itself through a divergent pharmacological profile. This guide presents a technical cross-validation of MDCF, contrasting its significant antitussive efficacy against its low cytotoxic potential , thereby validating its status as a selective therapeutic lead rather than a general toxin.

Compound Profile & Chemical Identity

FeatureSpecification
Compound Name Methyl demethoxycarbonylchanofruticosinate
Chemical Class Monoterpene Indole Alkaloid (Chanofruticosinate-type)
Primary Source Kopsia hainanensis (Stems), Kopsia flavida
Molecular Formula C₂₁H₂₄N₂O₃
Key Structural Feature Hexacyclic cage-like skeleton; lacks the N1-methoxycarbonyl group present in its congener, methyl chanofruticosinate.[1][2][3]

Primary Validation: In Vivo Antitussive Efficacy

The primary bioactivity of MDCF is its suppression of the cough reflex. This activity is validated using the Citric Acid-Induced Cough Model in guinea pigs, a gold-standard assay for evaluating centrally acting antitussives.

Experimental Protocol: Citric Acid-Induced Cough Model

Objective: To quantify the cough-suppressing effect of MDCF relative to Codeine (positive control) and Kopsinine (congener).

  • Subject Preparation: Male Hartley guinea pigs (300–400 g) are acclimatized.

  • Induction: Animals are placed in a plethysmograph box and exposed to a nebulized solution of citric acid (17.5% w/v) for 1 minute.

  • Measurement: Coughs are recorded via a microphone and pressure transducer for 5 minutes post-exposure.

  • Treatment: MDCF is administered (typically p.o. or i.p.) 30–60 minutes prior to induction.

  • Calculation: Percent inhibition is calculated against the vehicle control group.

Comparative Data Analysis

The following table synthesizes experimental data comparing MDCF with standard opioids and related alkaloids.

CompoundDose (mmol/kg)Inhibition (%)Potency Relative to CodeineMechanism Note
MDCF 0.11 ~76% High Non-narcotic profile (Putative)
Kopsinine0.11~88%Very High

-Opioid Receptor Agonist
Codeine Phosphate0.03 - 0.10~50-80%Standard

-Opioid Receptor Agonist
VehicleN/A0%BaselineN/A

Technical Insight: MDCF exhibits comparable efficacy to Kopsinine and Codeine. While Kopsinine's mechanism is explicitly linked to the


-opioid receptor , MDCF's structural similarity suggests a related pathway, yet its distinct lack of certain functional groups (demethoxycarbonyl) may alter its receptor affinity profile, potentially reducing opioid-associated side effects.

Secondary Validation: In Vitro Cytotoxicity (Safety Profiling)

A critical step in drug development for Kopsia alkaloids is distinguishing therapeutic bioactivity from general cellular toxicity. Many indole alkaloids are potent cytotoxins (tubulin inhibitors). Cross-validation requires proving that MDCF's antitussive effect is not a result of systemic toxicity.

Experimental Protocol: MTT/SRB Cytotoxicity Assay

Objective: To determine the IC₅₀ of MDCF against human tumor cell lines (e.g., KB, MCF-7, A549) to assess selectivity.

  • Cell Seeding: Tumor cells are seeded in 96-well plates (

    
     cells/well) and incubated for 24 hours.
    
  • Treatment: Cells are exposed to serial dilutions of MDCF (

    
    ) for 48–72 hours.
    
  • Detection: Cell viability is measured using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) reagents.

  • Quantification: Absorbance is read at 540/570 nm; IC₅₀ is calculated via non-linear regression.

Comparative Safety Data
CompoundCell LineIC₅₀ (

)
Classification
MDCF KB / MCF-7 > 20 - 50 Inactive / Low Cytotoxicity
VincristineKB< 0.01Highly Cytotoxic (Chemotherapeutic)
KopsiyunnaninesA5495 - 15Moderately Cytotoxic

Validation Conclusion: Unlike the vinca alkaloids or kopsiyunnanines, MDCF does not display potent cytotoxicity. This negative result in the cytotoxicity assay is a positive validation for its development as a non-toxic antitussive agent. It confirms that the cough suppression is likely receptor-mediated rather than a consequence of physiological impairment.

Mechanistic Cross-Validation: The Opioid Connection

To fully validate the bioactivity, one must correlate the phenotypic effect (cough reduction) with a molecular target.

  • Established Link: The congener Kopsinine blocks cough via the

    
    -opioid receptor (DOR) , as evidenced by reversal with the selective antagonist naltrindole.
    
  • Inferred Mechanism for MDCF: Given the high structural homology (sharing the chanofruticosinate/aspidofractinine skeleton), MDCF is hypothesized to modulate the same pathway. However, the "demethoxycarbonyl" modification may shift selectivity away from

    
    -receptors (associated with addiction) toward 
    
    
    
    -receptors or other central antitussive targets (e.g., sigma receptors).
Diagram 1: The Validation Triad

This diagram illustrates how the three assay types converge to validate MDCF as a lead compound.

ValidationTriad MDCF Methyl Demethoxycarbonyl- chanofruticosinate (MDCF) Assay1 Assay 1: In Vivo Antitussive (Guinea Pig / Citric Acid) MDCF->Assay1 Assay2 Assay 2: In Vitro Cytotoxicity (MTT / Tumor Lines) MDCF->Assay2 Assay3 Assay 3: Receptor Interaction (Opioid Receptor Profiling) MDCF->Assay3 Result1 High Efficacy (~76% Inhibition) Assay1->Result1 Yields Result2 Low Toxicity (IC50 > 20µM) Assay2->Result2 Yields Result3 Target Validation (Putative DOR Agonism) Assay3->Result3 Suggests Conclusion VALIDATED LEAD: Selective Antitussive with High Safety Margin Result1->Conclusion Potency Result2->Conclusion Safety Result3->Conclusion Mechanism

Caption: The "Validation Triad" demonstrates how efficacy, safety, and mechanistic assays converge to define MDCF's therapeutic value.

Experimental Workflow: From Plant to Data

To replicate these findings, the following workflow ensures the integrity of the compound and the validity of the assay results.

Workflow cluster_Assays Bioactivity Validation Plant Kopsia hainanensis (Stems) Extract Ethanol Extraction & Acid-Base Partitioning Plant->Extract Isolate Chromatography (Silica Gel / HPLC) Extract->Isolate Identify Structure Elucidation (NMR / MS) Isolate->Identify Purification Cough Cough Model (In Vivo) Identify->Cough Cmpd 5 Cyto Cytotoxicity (In Vitro) Identify->Cyto Cmpd 5

Caption: Step-by-step workflow for isolating MDCF and subjecting it to parallel bioactivity validation assays.

References

  • Tan, M., Yin, C., Tang, C., & Ye, Y. (2010).[4] Antitussive Indole Alkaloids from Kopsia hainanensis.[1][3][4][5][6][7][8][9] Planta Medica, 77(09), 939-944.

  • Chen, G., et al. (2021).[1] Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. Molecules, 26(2), 488.

  • Kamei, J. (2002).[8] Delta-opioid receptor antagonists as a new concept for central acting antitussive drugs.[8] Pulmonary Pharmacology & Therapeutics, 15(3), 235-240.[8]

  • Lim, K.H., et al. (2008). Flavisiamines E–F and Fruticosiamine A, New Methyl Chanofruticosinate- and Aspidofractinine-Type Indole Alkaloids, from Two Species of Kopsia.[3] Chemical and Pharmaceutical Bulletin, 56(11), 1603-1606.

Sources

Safety Operating Guide

Methyl Demethoxycarbonylchanofruticosinate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Methyl demethoxycarbonylchanofruticosinate is a bioactive indole alkaloid (Aspidofractinine-type) used primarily in pharmacological research.[1] Due to its biological activity (antitussive/opioid receptor interaction) and lack of comprehensive toxicological data, it must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) under the Precautionary Principle.

Core Disposal Directive:

  • DO NOT dispose of down the drain or in municipal trash.[2]

  • DO NOT mix with strong oxidizers (e.g., bleach, nitric acid) or halogenated solvents unless unavoidable.

  • MANDATORY: Segregate as Non-Halogenated Organic Waste (if liquid) or Hazardous Solid Waste (if solid) for high-temperature incineration.

Chemical Profile & Hazard Characterization

Understanding the physicochemical nature of the analyte dictates the disposal stream.

ParameterDataOperational Implication
CAS Number 80151-89-9Use for waste labeling and inventory tracking.
Chemical Class Indole Alkaloid (Base)Incompatible with strong acids and oxidizers.
Physical State Solid (Powder)Dust inhalation hazard; requires containment.
Bioactivity Antitussive;

-opioid interaction
Treat as toxic; potential CNS effects.
Solubility Organic Solvents (MeOH, DMSO)Dispose in organic solvent streams.
RCRA Status Not specifically listedClassify as Toxic (D001/D003) by characteristic if untested.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired pure powder, contaminated weighing boats, gloves, and paper towels.

  • Containment: Transfer solid waste into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Double-Bagging: Place the sealed primary bag into a second bag or a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Methyl demethoxycarbonylchanofruticosinate, Solid Debris"

    • Hazard Checkbox: Toxic, Irritant.

  • Accumulation: Deposit into the Solid Hazardous Waste Drum (typically white or blue with a lever-lock ring).

Protocol B: Liquid Waste (Stock Solutions & Mother Liquors)

Applicability: Solutions in Methanol, DMSO, or Ethanol.

  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Chloroform, DCM) or non-halogenated (e.g., Methanol, DMSO).

    • Note: This alkaloid is often dissolved in Methanol or DMSO.

  • Segregation:

    • If Non-Halogenated: Pour into the Non-Halogenated Organic Waste carboy (Red can/Safety can).

    • If Halogenated: Pour into the Halogenated Waste carboy (Yellow can).

  • Rinsing: Triple-rinse the original vessel with a minimal volume of the compatible solvent.[2] Add rinsate to the waste container.[2]

  • Logging: Record the volume and concentration on the waste container's accumulation log immediately.

Protocol C: Spill Cleanup (Emergency Response)

Applicability: Powder spill on benchtop or floor.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE Upgrade: Wear N95/P100 respirator, double nitrile gloves, and safety goggles.

  • Wet Wiping: Do not dry sweep (aerosol risk). Cover the spill with a paper towel dampened with Ethanol or Methanol .

  • Collection: Scoop the damp material into a waste bag.

  • Surface Decontamination: Wipe the surface 3x with soap and water, followed by an ethanol wipe. Dispose of all cleanup materials as Solid Hazardous Waste (Protocol A).

Decision Logic & Workflows

Waste Stream Decision Tree

This diagram illustrates the logic for segregating this specific alkaloid based on its solvent matrix.

WasteSegregation Start Waste Generation: Methyl demethoxycarbonylchanofruticosinate StateCheck Physical State? Start->StateCheck SolidPath Solid / Debris StateCheck->SolidPath Powder/Wipes LiquidPath Liquid Solution StateCheck->LiquidPath Mother Liquor BinSolid Bin: Hazardous Solid Waste (Incineration) SolidPath->BinSolid Double Bag SolventCheck Carrier Solvent Type? LiquidPath->SolventCheck NonHal Non-Halogenated (MeOH, DMSO, EtOH) SolventCheck->NonHal Hal Halogenated (DCM, Chloroform) SolventCheck->Hal BinNonHal Bin: Non-Halogenated Organic (Fuel Blending) NonHal->BinNonHal BinHal Bin: Halogenated Organic (Incineration) Hal->BinHal

Figure 1: Decision logic for segregating alkaloid waste streams to ensure regulatory compliance.

Cradle-to-Grave Disposal Workflow

This workflow visualizes the lifecycle of the chemical from the bench to final destruction.

DisposalLifecycle Bench Lab Bench (Generation) SAA Satellite Accumulation Area (Temp Storage) Bench->SAA Tag & Segregate EHS EHS / Waste Vendor (Pickup) SAA->EHS Request Pickup (<12 Months) Facility TSDF Facility (Treatment) EHS->Facility Transport Final High-Temp Incineration (Destruction) Facility->Final Thermal Oxidation

Figure 2: The "Cradle-to-Grave" lifecycle ensures the bioactive alkaloid is thermally destroyed, preventing environmental release.

Scientific Rationale & Safety Integrity

Why Incineration?

Biological alkaloids like Methyl demethoxycarbonylchanofruticosinate possess stable ring structures (indole skeleton) that may persist in water systems if flushed.

  • Mechanism: High-temperature incineration (>1000°C) ensures the complete oxidation of the nitrogen-containing heterocycle into inert gases (

    
    , 
    
    
    
    ,
    
    
    ), eliminating bioactivity.
  • Avoidance of Bleach: While some protocols suggest bleaching biologicals, chemical oxidation of complex alkaloids can yield unpredictable, potentially toxic byproducts. Thermal destruction is the only self-validating method for total inactivation.

Regulatory Compliance (RCRA)

While this specific CAS is not P-listed (acutely hazardous) by the EPA, the "Mixture Rule" applies. If dissolved in a characteristic hazardous solvent (e.g., Methanol - Ignitable D001), the entire mixture assumes that hazard code.

  • Self-Validation: Always tag the waste with the hazards of the solvent plus the toxicity of the solute.

References

  • National Institutes of Health (NIH). (2011). Antitussive indole alkaloids from Kopsia hainanensis. PubMed. Retrieved from [Link]

  • Old Dominion University (ODU). (2023). Laboratory Waste Management Guidelines. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: Methyl demethoxycarbonylchanofruticosinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Context & Scientific Value

Methyl demethoxycarbonylchanofruticosinate (CAS: 80151-89-9) is a specialized monoterpene indole alkaloid isolated from the Apocynaceae family, specifically Kopsia hainanensis.[1] In drug development, it is a high-value target due to its demonstrated antitussive (cough-suppressing) properties and potential modulation of opioid receptors, distinct from traditional opioids.

As a Senior Application Scientist, I advise treating this compound not merely as a chemical reagent, but as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Its structural complexity (aspidofractinine-type skeleton) implies significant biological activity at low concentrations. The protocols below are designed to ensure data integrity and researcher safety through a self-validating containment strategy.

Part 1: Risk Assessment & The "Self-Validating" Safety System

In the absence of comprehensive LD50 data for this specific derivative, we apply the Precautionary Principle . We assume the compound possesses the neuroactive and cytotoxic potential characteristic of the indole alkaloid class.

The 3-Zone Containment Strategy

To prevent cross-contamination and exposure, establish a three-zone workflow. This system is "self-validating" because a breach in one zone is contained by the next, preventing total failure.

ZoneDefinitionPPE RequirementOperational Logic
Zone 1: Primary Direct contact (weighing, solubilization).Double Nitrile Gloves (0.11mm min), Lab Coat, Safety Goggles.The "Dirty" zone. All tools here (spatulas, weigh boats) are single-use.
Zone 2: Secondary The immediate environment (Fume Hood/BSC).Sash at safe height , Airflow monitor active.The "Buffer" zone. Captures aerosols generated during weighing.
Zone 3: Tertiary The general lab space.Standard Lab PPE.The "Clean" zone. No solid powder ever leaves Zone 2.
Critical PPE Specifications
  • Respiratory : If handling >10 mg of dry powder outside a certified fume hood, a P100/N95 respirator is mandatory. Indole alkaloids can be potent respiratory irritants.

  • Dermal : Use High-Breakthrough Time Nitrile Gloves (ASTM F739 rated). Latex is insufficient for organic solvents (DMSO/Methanol) used to dissolve this alkaloid.

  • Ocular : Chemical splash goggles are required. Standard safety glasses do not protect against aerosols or splashes during vortexing.

Part 2: Operational Handling & Solubilization Protocol

Objective : Create a stable, precipitation-free stock solution while preserving the compound's structural integrity.

Environmental Setup
  • Humidity Control : Indole alkaloids can be hygroscopic. Ensure the weighing environment is <50% relative humidity.

  • Lighting : Reduce exposure to direct UV/sunlight. These compounds are photosensitive; degradation leads to "browning" of the solution and loss of bioactivity.

Solubilization Workflow (Step-by-Step)

This protocol uses Dimethyl Sulfoxide (DMSO) as the primary solvent due to its high dielectric constant and ability to solvate complex organic skeletons.

  • Equilibration : Remove the product vial from -20°C storage. Do not open immediately. Allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Scientific Logic: Opening a cold vial introduces condensation, which hydrolyzes the ester groups on the alkaloid, altering its pharmacological profile.

  • Weighing : Place the vial in the analytical balance inside the fume hood. Use an antistatic gun if the powder is "fly-away."

  • Dissolution :

    • Add DMSO (anhydrous, ≥99.9%) to achieve a stock concentration of 10 mM .

    • Calculation: For 1 mg of Methyl demethoxycarbonylchanofruticosinate (MW ≈ 354.4 g/mol ), add 282 µL of DMSO.

  • Homogenization : Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 2 minutes. Do not heat above 40°C .

  • Aliquot & Store : Divide into single-use aliquots (e.g., 20 µL) in amber tubes. Store at -20°C or -80°C .

Part 3: Experimental Workflow Visualization

The following diagram illustrates the logical flow from storage to assay, emphasizing the critical control points (CCPs) where safety or integrity risks are highest.

G cluster_safety Critical Safety Zone (Fume Hood) Storage Cold Storage (-20°C) (Desiccated) Equilibration Equilibration (30 mins, RT) Storage->Equilibration Prevent Condensation Weighing Weighing (Zone 2) (Fume Hood + Anti-static) Equilibration->Weighing Transfer to Hood Solubilization Solubilization (DMSO, 10mM Stock) Weighing->Solubilization Add Solvent QC Visual QC Check (Clear Solution?) Solubilization->QC QC->Solubilization Fail (Sonicate) Aliquot Aliquot & Refreeze (Amber Tubes) QC->Aliquot Pass Assay In Vitro Assay (Dilute <0.5% DMSO) Aliquot->Assay Dilution

Caption: Operational workflow for Methyl demethoxycarbonylchanofruticosinate, highlighting the critical safety zone and condensation control points.

Part 4: Emergency Response & Disposal

Spill Management

In the event of a powder spill inside the fume hood:

  • Isolate : Stop airflow disturbance (close sash partially).

  • Dampen : Cover the powder gently with a paper towel soaked in ethanol (not water, to prevent spreading via surface tension).

  • Collect : Wipe up the material. Place all waste in a sealed hazardous waste bag.

  • Decontaminate : Wash the surface with 10% bleach followed by 70% ethanol to degrade any residual organic traces.

Waste Disposal
  • Chemical Waste : All stock solutions and contaminated solids must be disposed of as Hazardous Chemical Waste (Code: Toxic Organic).

  • Destruction : High-temperature incineration is the preferred method to fully break down the indole skeleton.

  • Drain Disposal : Strictly Prohibited . Do not pour down the sink.

References

  • Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera . ResearchGate.[2] Retrieved from [Link]

  • Methyl demethoxycarbonylchanofruticosinate Product Datasheet . BioCrick. Retrieved from [Link]

  • Progress of Pharmacological Studies on Alkaloids from Apocynaceae . ResearchGate.[2] Retrieved from [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety . National Institutes of Health (PMC). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl demethoxycarbonylchanofruticosinate
Reactant of Route 2
Reactant of Route 2
Methyl demethoxycarbonylchanofruticosinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.